(Chloromethyl)trichlorosilane
Description
Structure
3D Structure
Properties
IUPAC Name |
trichloro(chloromethyl)silane | |
|---|---|---|
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InChI |
InChI=1S/CH2Cl4Si/c2-1-6(3,4)5/h1H2 | |
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InChI Key |
FYTPGBJPTDQJCG-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
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Molecular Formula |
CH2Cl4Si | |
| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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DSSTOX Substance ID |
DTXSID2061779 | |
| Record name | Trichloro(chloromethyl)silane | |
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Molecular Weight |
183.9 g/mol | |
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Physical Description |
Trichloro(chloromethyl)silane is a liquid. (EPA, 1998), Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |
| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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| Record name | Trichloro(chloromethyl)silane | |
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Flash Point |
Flash point: 157 °F (69 °C) | |
| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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Density |
1.476 | |
| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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CAS No. |
1558-25-4 | |
| Record name | TRICHLORO(CHLOROMETHYL)SILANE | |
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| Record name | Trichloro(chloromethyl)silane | |
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| Record name | Trichloro(chloromethyl)silane | |
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| Record name | (Chloromethyl)trichlorosilane | |
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| Record name | Chloromethyltrichlorosilane | |
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| Record name | Silane, trichloro(chloromethyl)- | |
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| Record name | Trichloro(chloromethyl)silane | |
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| Record name | Trichloro(chloromethyl)silane | |
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| Record name | CHLOROMETHYLTRICHLOROSILANE | |
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Foundational & Exploratory
An In-depth Technical Guide to (Chloromethyl)trichlorosilane: Chemical Properties, Hazards, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
(Chloromethyl)trichlorosilane (CAS No. 1558-25-4) is a highly reactive organosilicon compound with significant applications in chemical synthesis, materials science, and as an intermediate for various organosilicon compounds. Its bifunctional nature, containing both a reactive chloromethyl group and a trichlorosilyl group, makes it a versatile building block. However, its high reactivity also necessitates stringent safety protocols for handling and storage. This technical guide provides a comprehensive overview of its chemical properties, associated hazards, and detailed experimental protocols for its synthesis and safe handling.
Chemical and Physical Properties
This compound is a colorless liquid with a sharp, pungent odor. It is highly sensitive to moisture and reacts vigorously with water. The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | CH₂Cl₄Si | |
| Molecular Weight | 183.91 g/mol | |
| Appearance | Colorless clear liquid | |
| Odor | Sharp, biting | |
| Boiling Point | 117-118 °C at 1013 hPa | [1] |
| Density | 1.47 g/cm³ | [1] |
| Flash Point | 69 °C (156 °F) | [2] |
| Ignition Temperature | 380 °C (716 °F) | [2] |
| Solubility | Insoluble in water (reacts) | |
| Vapor Pressure | 18 mmHg at 20 °C | [3] |
Hazards and Safety Information
This compound is classified as a highly corrosive and toxic substance.[4][5] Its primary hazards stem from its reactivity with water, which produces corrosive hydrogen chloride gas, and its inherent toxicity upon inhalation, ingestion, or skin contact.
Health Hazards
Exposure to this compound can cause severe health effects.[6][7]
-
Inhalation: Fatal if inhaled.[5] Causes severe irritation to the nose, throat, and respiratory tract, potentially leading to coughing, shortness of breath, and pulmonary edema (fluid in the lungs), which is a medical emergency.[4][7]
-
Skin Contact: Causes severe skin burns and damage.[5]
-
Eye Contact: Causes serious eye damage, with the potential for irreversible injury.[4]
-
Ingestion: Swallowing will lead to a strong corrosive effect on the mouth and throat and the danger of perforation of the esophagus and stomach.[2]
Fire and Explosion Hazards
This compound is a combustible liquid and poses a fire and explosion hazard.[4]
-
It may be ignited by heat, sparks, or flames.
-
Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Containers may explode in a fire.[4]
-
Crucially, do NOT use water to extinguish fires , as it reacts violently with the substance, producing flammable and toxic gases.[4] Suitable extinguishing media include dry chemical, CO₂, or foam.[4]
Reactivity Profile
The high reactivity of this compound is a major safety concern.
-
Reaction with Water: Reacts vigorously with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride.[6] This reaction can also produce flammable hydrogen gas.[6]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, and strong bases.
A diagram illustrating the hydrolysis of this compound is provided below.
Figure 1. Hydrolysis Reaction Pathway
A summary of the logical relationships between the properties and hazards of this compound is depicted in the following diagram.
References
- 1. Chlorination of trichlorosilane/chlorodimethylsilane using metal chlorides: experimental and mechanistic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. canbipharm.com [canbipharm.com]
- 6. Method for preparing chloromethyl trichlorosilane - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of (Chloromethyl)trichlorosilane
(Chloromethyl)trichlorosilane , with the chemical formula ClCH₂SiCl₃, is a halogenated organosilicon compound of significant interest in synthetic chemistry.[1] This colorless to pale yellow liquid, characterized by a sharp, pungent odor, serves as a crucial intermediate in the production of functionalized silicones, coupling agents, and various materials for the electronics, construction, and personal care industries.[1][2] Its high reactivity, stemming from the presence of both a chloromethyl group and silicon-chlorine bonds, makes it a versatile reagent for introducing the chloromethylsilyl moiety into organic molecules.[1][2] However, this reactivity also necessitates careful handling, as it reacts vigorously with water and moisture to release toxic and corrosive hydrogen chloride gas.[1][3]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1558-25-4[4] |
| Molecular Formula | CH₂Cl₄Si[1] |
| Molecular Weight | 183.91 g/mol [5] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 117-118 °C at 1013 hPa[4] |
| Density | 1.47 g/cm³[4] |
| Flash Point | 69 °C[4] |
| Solubility | Reacts with water and alcohols; Soluble in chloroform, benzene, THF[5] |
Synthesis of this compound
The primary industrial route for synthesizing this compound is through the chlorination of methyltrichlorosilane (CH₃SiCl₃). Several methods have been explored to optimize this conversion, including liquid-phase chlorination, gas-phase photochlorination, and gas-phase thermal chlorination.[6]
Comparative Synthesis Methodologies
The choice of synthetic method depends on factors such as desired yield, selectivity, and industrial scalability. A comparison of different approaches is summarized below.
| Synthesis Method | Raw Material | Catalyst/Initiator | Temperature | Yield | Selectivity | Key Features |
| Liquid-Phase Chlorination | Methyltrichlorosilane | Benzoyl peroxide and Ferric chloride[7] | Low temperature[7] | 80%[7] | 95% for Chloromethyltrichlorosilane[7] | Can be performed under low or no illumination, simpler equipment.[7] |
| Gas-Phase Thermal Chlorination | Methyltrichlorosilane | None (thermal) | 300-400 °C[7] | 63-82%[7] | - | High temperature, potential explosion risk, more difficult for industrialization.[7] |
| Gas-Phase Photochlorination | Methyltrichlorosilane | Visible light[6] | 50-80 °C[6] | High conversion (>90%)[8] | - | Reaction time can be long, and control of reactants can be difficult.[6] |
| Methylation of Tetrachlorosilane | Tetrachlorosilane | Diazomethane | - | - | - | An alternative route, though less common industrially. |
Experimental Protocol: Liquid-Phase Chlorination
This protocol details the synthesis of this compound via liquid-phase chlorination of methyltrichlorosilane, a method noted for its high selectivity and favorable reaction conditions.[7]
Materials:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Chlorine gas (Cl₂)
-
Benzoyl peroxide
-
Ferric chloride (FeCl₃)
-
Reaction vessel (e.g., a two-necked flask) equipped with a gas inlet, condenser, and magnetic stirrer
-
Distillation apparatus
Procedure:
-
Charge the reaction vessel with methyltrichlorosilane.
-
Add the catalyst, which is a mixture of benzoyl peroxide and ferric chloride (e.g., in a 1:2 weight ratio).[7]
-
Begin stirring the mixture.
-
Uniformly introduce chlorine gas into the raw material. The molar ratio of methyltrichlorosilane to chlorine should be controlled (e.g., 1:0.6-0.9) to achieve a conversion rate of 70-80% and high selectivity for the desired product.[7]
-
The reaction can be performed at low temperatures and does not require illumination.[7]
-
After the reaction is complete, the crude product is transferred to a distillation apparatus.
-
Distill the crude product. Fractions collected below 117 °C can be recycled for subsequent chlorination reactions.[7]
-
The final product, this compound, is collected at a boiling range of 117-119 °C.[7]
-
Fractions boiling above 119 °C consist mainly of polychlorinated byproducts.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The chlorination of methyltrichlorosilane to form this compound proceeds via a free-radical chain mechanism, particularly under thermal or photochemical conditions, or when initiated by radical initiators like benzoyl peroxide.[7]
1. Initiation: The reaction is initiated by the formation of chlorine radicals. In the case of using benzoyl peroxide, it first decomposes upon heating to form phenyl radicals, which can then react to generate chlorine radicals.
2. Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of methyltrichlorosilane to form hydrogen chloride and a trichlorosilylmethyl radical. This radical then reacts with a molecule of chlorine to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction.
3. Termination: The chain reaction is terminated by the combination of any two radicals.
Free-Radical Chlorination Mechanism
Caption: Free-radical mechanism for the chlorination of methyltrichlorosilane.
Reactions of this compound
This compound is a highly reactive compound due to the presence of multiple reactive sites.
Hydrolysis
It reacts vigorously with water, moist air, or steam.[3] This hydrolysis reaction cleaves the Si-Cl bonds to form silanols (Si-OH), which are unstable and readily condense to form polysiloxane networks, and corrosive hydrogen chloride gas.[3][9]
Caption: Hydrolysis of this compound.
Nucleophilic Substitution
The chloromethyl group is susceptible to nucleophilic substitution reactions (Sₙ2 mechanism).[10] This allows for the introduction of a wide range of functional groups, making it a valuable precursor for various organosilicon compounds. The rate of these reactions can be influenced by steric hindrance around the silicon atom.[10]
Other Reactions
-
Reduction: Reduction with alkali metals can lead to the formation of highly crosslinked poly(methylsilyne) materials.[9]
-
Alcoholysis: It reacts with alcohols to form alkoxysilanes. For instance, with methanol, it would form (chloromethyl)trimethoxysilane.[9]
Safety Considerations
This compound is a hazardous substance that must be handled with extreme caution.[11]
-
It reacts violently with water to produce heat and toxic, corrosive fumes of hydrogen chloride.[1][3]
-
Inhalation can cause severe respiratory tract irritation, and contact with skin and eyes can result in severe burns and long-term damage.[3][11]
-
Appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as water, strong acids, strong bases, and oxidizing agents.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Trichloro(chloromethyl)silane for synthesis 1558-25-4 [sigmaaldrich.com]
- 5. Trichloro(chloromethyl)silane - Wikipedia [en.wikipedia.org]
- 6. Method for preparing chloromethyl trichlorosilane - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]
- 8. CN1317488A - Process and equipment for preparing chloromethyl chlorosilane by gas-phase chlorination - Google Patents [patents.google.com]
- 9. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Trichloro(chloromethyl)silane | CH2Cl4Si | CID 15258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of (Chloromethyl)trichlorosilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (Chloromethyl)trichlorosilane (CAS No. 1558-25-4), a versatile organosilicon compound used in a variety of synthetic applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for obtaining these spectra. The information is intended to aid researchers in the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental data for certain spectroscopic techniques, some values are estimated based on data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Notes |
| ¹H | CDCl₃ | ~3.3 - 3.5 | Singlet | N/A | The chemical shift is for the -CH₂- group. The exact value can be influenced by solvent and concentration. A spectrum is available on SpectraBase[1]. |
| ¹³C | CDCl₃ | ~30 - 40 (estimated) | Singlet | N/A | The estimated chemical shift is for the -CH₂- carbon. For comparison, the chloromethyl carbon in chloro(chloromethyl)dimethylsilane appears in this region[2]. |
| ²⁹Si | CDCl₃ | ~ -5 to -15 (estimated) | Singlet | N/A | The estimated chemical shift is based on the analysis of various chlorosilanes. The chemical shift is sensitive to the number of chlorine atoms and other substituents on the silicon atom[3][4][5][6]. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2970 - 2880 | C-H Stretch | Medium |
| 1395 | Si-CH₂Cl | - |
| 1180 | Si-CH₂Cl | - |
| ~830 - 780 | C-Cl Stretch | Strong |
| ~620 - 550 | Si-Cl Stretch (asymmetric) | Strong |
| ~490 - 460 | Si-Cl Stretch (symmetric) | Strong |
Note: The assignments for Si-CH₂Cl are based on general correlations for organosilicon compounds[7]. The Si-Cl stretching frequencies are characteristic for trichlorosilyl groups.
Mass Spectrometry (Electron Ionization)
| m/z Ratio | Proposed Fragment Ion | Notes |
| 182/184/186/188 | [CH₂ClSiCl₃]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for four chlorine atoms. |
| 147/149/151 | [SiCl₃]⁺ | Loss of the chloromethyl radical (•CH₂Cl). This is often a prominent peak. |
| 133/135/137 | [CH₂SiCl₂]⁺ | Loss of a chlorine radical from the molecular ion. |
| 113/115/117 | [SiCl₂]⁺• | Loss of a chlorine and a chloromethyl radical. |
| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |
Note: The presence of multiple chlorine atoms results in complex isotopic patterns for the molecular ion and chlorine-containing fragments[8].
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. Given the moisture-sensitive and corrosive nature of this compound, appropriate handling precautions, such as working in a fume hood and using dry glassware and solvents, are essential.
NMR Spectroscopy (¹H, ¹³C, ²⁹Si)
2.1.1 Sample Preparation (Moisture-Sensitive Compound)
-
Solvent Preparation: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), from a fresh, sealed ampoule or a bottle that has been stored over molecular sieves (3 Å) to ensure it is anhydrous[9].
-
Sample Handling: Perform all sample manipulations in a dry atmosphere, such as a glove box or under a stream of inert gas (e.g., nitrogen or argon)[10].
-
Procedure: a. Using a dry syringe, transfer approximately 0.5-0.7 mL of the deuterated solvent into a clean, dry 5 mm NMR tube. b. Add 1-2 drops of this compound to the solvent in the NMR tube. c. Cap the NMR tube securely. If not using a J. Young tube, wrap the cap with Parafilm to prevent atmospheric moisture ingress. d. Gently invert the tube several times to ensure the sample is thoroughly mixed.
2.1.2 Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.
-
-
²⁹Si NMR:
-
Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 10-30 seconds, due to the long relaxation times of ²⁹Si nuclei.
-
Number of Scans: A significant number of scans are typically required due to the low sensitivity of the ²⁹Si nucleus.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
2.2.1 Sample Preparation (Liquid Film/ATR)
-
Attenuated Total Reflectance (ATR): a. Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and dry. b. Acquire a background spectrum of the clean, empty ATR crystal. c. Place a single drop of this compound directly onto the ATR crystal. d. Acquire the sample spectrum.
-
Liquid Film (Transmission): a. Use salt plates (e.g., NaCl or KBr) that are transparent in the mid-IR region and have been stored in a desiccator. b. In a fume hood, place one drop of the liquid sample onto the center of one salt plate. c. Carefully place the second salt plate on top, spreading the liquid into a thin film. d. Mount the plates in the spectrometer's sample holder and acquire the spectrum. e. Clean the plates thoroughly with a dry, non-hydroxylic solvent (e.g., hexane or dichloromethane) immediately after use.
2.2.2 Instrument Parameters
-
Spectrometer: A standard FTIR spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
2.3.1 Sample Preparation
-
Solvent: Use a high-purity, volatile, and non-reactive solvent such as hexane or dichloromethane.
-
Procedure: a. Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 µL in 1 mL). b. Transfer the solution to a 2 mL autosampler vial and cap it securely.
2.3.2 Instrument Parameters
-
Gas Chromatograph:
-
Injector: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Oven Program: Initial temperature of 50 °C (hold for 2 minutes), then ramp at 10 °C/min to 250 °C (hold for 5 minutes).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 250.
-
Transfer Line Temperature: 280 °C.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organosilane compound like this compound.
Caption: Spectroscopic Analysis Workflow.
This comprehensive workflow ensures accurate and reliable characterization of this compound, from sample handling to final data interpretation and reporting.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Chloro(chloromethyl)dimethylsilane(1719-57-9) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. Trichloro(chloromethyl)silane | CH2Cl4Si | CID 15258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. researchgate.net [researchgate.net]
(Chloromethyl)trichlorosilane CAS number 1558-25-4 information
An In-Depth Technical Guide to (Chloromethyl)trichlorosilane (CAS: 1558-25-4)
Introduction
This compound, identified by the CAS number 1558-25-4, is a bifunctional organosilicon compound with the chemical formula ClCH₂SiCl₃.[1][2] It is a colorless to pale yellow liquid with a pungent odor, recognized for its high reactivity.[1] This reactivity stems from the presence of two distinct functional groups: a chloromethyl group attached to the silicon atom and three chlorine atoms bonded to the silicon atom. This unique structure makes it a valuable and versatile intermediate in organic and organosilicon chemistry.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development and materials science. It covers its physicochemical properties, reactivity, primary applications, detailed experimental protocols, and essential safety information.
Physicochemical and Spectroscopic Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1558-25-4 | [1][3] |
| Molecular Formula | CH₂Cl₄Si | [1][2] |
| Molecular Weight | 183.92 g/mol | [1][4][5] |
| Appearance | Clear, colorless to pale yellow liquid | [1][6] |
| Boiling Point | 117-118 °C (at 1013 hPa) | [7][8] |
| Density | 1.47 g/cm³ | [7][8] |
| Flash Point | 69 °C (156.2 °F) | [3][7][8] |
| Refractive Index | 1.463 | |
| Solubility | Reacts violently with water and alcohols. Soluble in solvents like chloroform, benzene, and THF. | [2][9] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While raw spectra are available from various databases, the expected characteristics are summarized here.
| Spectroscopy | Expected Characteristics | Source(s) |
| ¹H NMR | A single peak (singlet) corresponding to the two protons of the chloromethyl (-CH₂) group. | [10][11] |
| ¹³C NMR | A single peak corresponding to the carbon atom of the chloromethyl (-CH₂) group. | [11] |
| IR Spectroscopy | Characteristic absorption bands for Si-Cl and C-Cl bond stretching. | [10][11] |
| Mass Spectrometry | A molecular ion peak and distinct fragmentation pattern corresponding to the loss of chlorine and chloromethyl groups. | [5][10][11] |
Synthesis and Reactivity
This compound's utility is defined by its dual reactivity. The silicon-chlorine bonds are highly susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to the formation of silanols and the release of hydrochloric acid.[1][12] The carbon-chlorine bond in the chloromethyl group allows for a different set of nucleophilic substitution reactions, typical of alkyl halides.
This dual functionality allows it to act as a bridge between inorganic surfaces (through the silane group) and organic functional molecules or polymers (through the chloromethyl group).
Caption: Key reactivity pathways of this compound.
Key Applications
The compound is a cornerstone reagent in several advanced applications.
-
Precursor in Materials Science : It is widely used to synthesize highly branched polycarbosilanes, which are precursors to silicon carbide (SiC) ceramics.[13][14] Its role as a coupling agent helps in forming durable bonds between organic and inorganic materials to create high-performance composites.[1]
-
Surface Modification : this compound is employed to functionalize surfaces containing hydroxyl groups, such as silica, glass, and certain polymers.[15][16] This modification can alter surface properties like hydrophobicity, adhesion, and biocompatibility, or introduce reactive sites for further chemical transformations.[15][17]
-
Pharmaceutical and Organic Synthesis : In drug development, it serves as an important intermediate for synthesizing a range of active molecules, including anticancer, antibiotic, and antiviral drugs.[18] The chloromethyl group provides a reactive handle for constructing complex molecular skeletons or introducing specific functionalities through nucleophilic substitution.[18] It has also been used in the preparation of complex organometallic structures like ferrocenophane.[13][9]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in surface modification.
Protocol 1: Synthesis via Liquid-Phase Chlorination of Methyl Trichlorosilane
This protocol is based on a patented method involving the direct chlorination of methyl trichlorosilane.[19]
Objective : To synthesize this compound with high selectivity.
Materials :
-
Methyl trichlorosilane (CH₃SiCl₃)
-
Chlorine gas (Cl₂)
-
Catalyst: A mixture of benzoyl peroxide and ferric chloride[19]
-
Anhydrous reaction vessel (glass-lined or similar inert material)
-
Gas inlet tube
-
Distillation apparatus
Procedure :
-
Reactor Setup : Charge the reaction vessel with methyl trichlorosilane and the catalyst mixture (e.g., a 2:1 weight ratio of ferric chloride to benzoyl peroxide).[19] The reactor should be equipped with a stirrer, a thermometer, a reflux condenser, and a gas inlet tube that extends below the liquid surface.
-
Initiation : Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).
-
Chlorination : Introduce a controlled flow of dry chlorine gas into the refluxing mixture. The reaction is exothermic and the chlorine flow rate must be managed to maintain a steady reaction temperature.
-
Monitoring : Monitor the reaction progress using Gas Chromatography (GC) to track the conversion of methyl trichlorosilane. The goal is to achieve a conversion rate of 70-80% to maximize the selectivity for the desired monochlorinated product.[19]
-
Termination : Once the desired conversion is reached, stop the chlorine flow and cool the reactor.
-
Purification : Transfer the crude product to a distillation apparatus.
-
Distill off any unreacted methyl trichlorosilane (boiling point ~66 °C), which can be recycled.
-
Collect the product fraction at 117-119 °C.[19]
-
The high-boiling residue will contain polychlorinated byproducts.
-
-
Analysis : Confirm the purity of the collected fraction using GC and spectroscopic methods (NMR, IR). A purity greater than 99% can be achieved with careful distillation.[19]
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Protocol for Surface Modification of a Hydroxylated Substrate (e.g., Silica Gel)
This protocol outlines a general method for grafting this compound onto a surface rich in hydroxyl groups.
Objective : To functionalize a silica surface with chloromethylsilyl groups.
Materials :
-
Substrate: Silica gel (or glass slides, silicon wafers)
-
This compound
-
Anhydrous toluene (or other inert, anhydrous solvent)
-
Triethylamine (optional, as an HCl scavenger)
-
Anhydrous methanol and acetone (for washing)
-
Schlenk flask or similar reaction vessel for inert atmosphere operations
-
Oven for drying
Procedure :
-
Substrate Preparation : Activate the silica gel by heating at 120-150 °C under vacuum for several hours to remove physisorbed water. Cool under a dry, inert atmosphere (nitrogen or argon).
-
Reaction Setup : In a Schlenk flask under an inert atmosphere, suspend the dried silica gel in anhydrous toluene.
-
Silanization :
-
Prepare a solution of this compound in anhydrous toluene (e.g., a 1-5% v/v solution).
-
Add the silane solution to the silica suspension. If using, add triethylamine to neutralize the HCl byproduct.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-24 hours. The reaction time depends on the desired surface coverage.
-
-
Washing :
-
After the reaction, allow the silica to settle and decant the supernatant.
-
Wash the functionalized silica multiple times with anhydrous toluene to remove unreacted silane.
-
Perform a final wash with a polar solvent like anhydrous methanol (to react with any remaining Si-Cl groups) followed by acetone to facilitate drying.
-
-
Curing/Drying : Dry the modified silica gel under vacuum at an elevated temperature (e.g., 80-110 °C) for several hours to cure the siloxane bonds and remove residual solvent.
-
Characterization : The resulting surface can be analyzed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of alkyl chains, and contact angle measurements to assess changes in hydrophobicity.
Caption: General workflow for surface modification using the silane.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, highly toxic upon inhalation, and reacts violently with water.[3][20][21]
GHS Hazard Information
| Pictograms | |
| Signal Word | Danger |
| Hazard Statements | H227: Combustible liquid.[3] H314: Causes severe skin burns and eye damage.[3][22] H330: Fatal if inhaled.[3][22] EUH014: Reacts violently with water.[7][21] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[22] P271: Use only outdoors or in a well-ventilated area.[22] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][22] P284: Wear respiratory protection.[22] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[21] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[22] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P310: Immediately call a POISON CENTER or doctor/physician.[21] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[22] P405: Store locked up.[22] |
Handling and Storage
-
Engineering Controls : Always handle in a chemical fume hood with adequate ventilation.[20]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., neoprene), tightly sealed safety goggles, a face shield, and protective clothing.[3][23] A NIOSH-approved respirator with an appropriate cartridge for acid gas is required if exposure limits are exceeded.[22][23]
-
Conditions to Avoid : Avoid all contact with water, moisture, and humid air.[20] Keep away from heat, sparks, open flames, and incompatible materials like strong acids, bases, and oxidizing agents.[20][21]
-
Storage : Store in a dry, cool, and well-ventilated "corrosives" area.[20] Keep containers tightly sealed, preferably under an inert atmosphere (e.g., nitrogen).[21]
First-Aid Measures
| Exposure | First-Aid Instructions |
| Inhalation | Immediately remove the victim to fresh air. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[21][22] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[20][22] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][20] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[20][21] |
Conclusion
This compound is a potent and versatile chemical reagent with significant applications in materials science and synthetic chemistry. Its bifunctional nature allows for a wide range of chemical transformations, from the creation of advanced polymers to the precise functionalization of surfaces and the synthesis of pharmaceutical intermediates. However, its high reactivity and toxicity necessitate rigorous safety precautions and handling procedures. A thorough understanding of its properties and protocols is essential for its safe and effective use in research and development.
References
- 1. CAS 1558-25-4: Trichloro(chloromethyl)silane | CymitQuimica [cymitquimica.com]
- 2. Trichloro(chloromethyl)silane - Wikipedia [en.wikipedia.org]
- 3. canbipharm.com [canbipharm.com]
- 4. Trichloro(chloromethyl)silane | CAS#:1558-25-4 | Chemsrc [chemsrc.com]
- 5. Silane, trichloro(chloromethyl)- [webbook.nist.gov]
- 6. This compound(1558-25-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Trichloro(chloromethyl)silane for synthesis 1558-25-4 [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.at [fishersci.at]
- 10. Trichloro(chloromethyl)silane | CH2Cl4Si | CID 15258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound(1558-25-4) IR Spectrum [chemicalbook.com]
- 12. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. This compound, 99% 1558-25-4 India [ottokemi.com]
- 14. Chloromethyl Trichlorosilane | 1558-25-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. arborpharmchem.com [arborpharmchem.com]
- 19. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. echemi.com [echemi.com]
- 23. gelest.com [gelest.com]
In-Depth Technical Guide to the Hydrotlyic Stability of (Chloromethyl)trichlorosilane in Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Chloromethyl)trichlorosilane (CMTCS) is a highly reactive organosilicon compound characterized by significant hydrolytic instability. Upon exposure to moisture, it undergoes rapid and exothermic hydrolysis to produce (chloromethyl)silanetriol and hydrogen chloride. The liberated HCl can further catalyze the reaction. The silanetriol intermediate is unstable and readily undergoes self-condensation to form siloxane oligomers and polymers. This guide provides a comprehensive overview of the hydrolytic stability of this compound, detailing the reaction mechanism, influencing factors, and appropriate experimental protocols for its characterization. Due to the rapid nature of the reaction, direct quantitative measurement of its hydrolysis rate is challenging and often requires specialized techniques.
Hydrolysis Pathway
The hydrolysis of this compound is a multi-step process. Initially, the three chlorine atoms attached to the silicon are sequentially replaced by hydroxyl groups from water molecules. This is a rapid and highly exothermic reaction. The resulting (chloromethyl)silanetriol is a key intermediate, but it is generally unstable and quickly condenses with other silanetriol molecules to form siloxane bonds (Si-O-Si), releasing water in the process. This condensation continues, leading to the formation of a cross-linked polysiloxane network.
Quantitative Data Summary
| Factor | Effect on Hydrolysis Rate | Rationale |
| Water Concentration | Increases with higher concentration | As a reactant, a higher concentration of water increases the probability of collision with the silane molecule.[1] |
| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction to proceed at a faster rate.[2] |
| pH | Catalyzed by both acidic and basic conditions | The hydrolysis of silanes is generally slowest at a neutral pH and is accelerated in the presence of acids or bases.[2] The hydrolysis of CMTCS produces HCl, which autocatalyzes the reaction. |
| Solvent Polarity | Generally faster in more polar solvents | Polar solvents can help to stabilize the transition state of the nucleophilic attack of water on the silicon atom. |
| Steric Hindrance | Slower for bulkier substituents on silicon | Bulky groups around the silicon atom can sterically hinder the approach of water molecules. |
Experimental Protocols
Due to the rapid and exothermic nature of the hydrolysis of this compound, specialized experimental techniques are required for its study. Standard methods may not be suitable for capturing the fast kinetics.
General Experimental Workflow for Studying Rapid Hydrolysis
The following diagram outlines a general workflow for investigating the rapid hydrolysis of a highly reactive silane like this compound.
References
A Technical Deep Dive: Unveiling the Core Differences Between Chlorosilanes and Alkoxysilanes for Researchers and Drug Development Professionals
An In-depth Technical Guide
In the landscape of materials science, surface chemistry, and drug delivery, silanes are indispensable molecular tools. Among the various classes of silanes, chlorosilanes and alkoxysilanes stand out for their wide-ranging applications. However, the choice between these two families of compounds is critical and hinges on a deep understanding of their fundamental chemical differences. This technical guide provides a comprehensive comparison of chlorosilanes and alkoxysilanes, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.
At the Core: Chemical Structure and Reactivity
The fundamental difference between chlorosilanes and alkoxysilanes lies in the leaving group attached to the silicon atom. In chlorosilanes, this is a chlorine atom (Si-Cl), while in alkoxysilanes, it is an alkoxy group (Si-OR). This seemingly subtle distinction has profound implications for their reactivity, handling, and the byproducts of their reactions.
Chlorosilanes are characterized by the highly polar and labile silicon-chlorine bond. This bond is susceptible to nucleophilic attack, making chlorosilanes exceptionally reactive.[1] They readily react with protic solvents like water and alcohols, and with surface hydroxyl groups.[1] This high reactivity can be advantageous for applications requiring rapid surface modification.[2]
Alkoxysilanes , in contrast, possess a silicon-oxygen bond within their alkoxy group. While still reactive, the Si-OR bond is generally less labile than the Si-Cl bond. Consequently, the hydrolysis of alkoxysilanes is typically slower and more controllable than that of chlorosilanes.[2] This reaction often requires catalysis (acidic or basic conditions) and sometimes elevated temperatures to proceed efficiently.[2]
The differing nature of the Si-Cl and Si-OR bonds is also reflected in their bond dissociation energies. The Si-Cl bond is strong, but the chlorine atom is an excellent leaving group in nucleophilic substitution reactions.
The Reaction Landscape: Hydrolysis and Byproducts
The most common and critical reaction for both chlorosilanes and alkoxysilanes in many applications is hydrolysis, the reaction with water. This process is the first step in forming silanols (Si-OH), which can then condense to form stable siloxane bonds (Si-O-Si), the backbone of silicone polymers and surface coatings. However, the pathways and byproducts of this reaction are starkly different for the two classes of compounds.
Chlorosilane Hydrolysis: The reaction of chlorosilanes with water is vigorous and highly exothermic. The primary byproduct of this reaction is hydrochloric acid (HCl), a corrosive and toxic substance.[2]
n R(4-n)SiCln + n H₂O → n R(4-n)Si(OH)n + n HCl
The generation of HCl necessitates stringent handling precautions, specialized equipment to handle corrosive fumes, and careful consideration of the compatibility of the substrate and surrounding environment with a strong acid.[3]
Alkoxysilane Hydrolysis: Alkoxysilanes hydrolyze to produce silanols and the corresponding alcohol as a byproduct.[4]
n R(4-n)Si(OR')n + n H₂O ⇌ n R(4-n)Si(OH)n + n R'OH
This reaction is a reversible equilibrium, and the forward reaction is often slower than that of chlorosilanes.[5] The alcohol byproduct is significantly less corrosive and hazardous than HCl, making alkoxysilanes a milder and more environmentally friendly alternative, particularly for sensitive substrates and biological applications.[2]
Below is a diagram illustrating the distinct hydrolysis and condensation pathways of chlorosilanes and alkoxysilanes.
Caption: Reaction pathways for chlorosilane and alkoxysilane hydrolysis and surface modification.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for representative chlorosilanes and alkoxysilanes.
Table 1: Physical and Chemical Properties
| Property | Chlorosilanes (e.g., Dimethyldichlorosilane) | Alkoxysilanes (e.g., Tetraethoxysilane - TEOS) |
| Formula | (CH₃)₂SiCl₂ | Si(OC₂H₅)₄ |
| Molar Mass ( g/mol ) | 129.06 | 208.33 |
| Boiling Point (°C) | 70 | 168 |
| Density (g/cm³) | 1.07 | 0.934 |
| Si-Leaving Group Bond Dissociation Energy (kJ/mol) | ~470 (Si-Cl)[6] | ~452 (Si-O)[7] |
| Byproduct of Hydrolysis | Hydrochloric Acid (HCl) | Ethanol (C₂H₅OH) |
Table 2: Reactivity and Safety Data
| Parameter | Chlorosilanes | Alkoxysilanes |
| Reactivity with Water | Very high, rapid, exothermic[2] | Lower, requires catalyst/heat, often an equilibrium[2][4] |
| Hydrolysis Rate | Extremely fast | Slower and more controllable[8][9] |
| Corrosivity | High (due to HCl byproduct)[2] | Low (alcohol byproduct)[2] |
| Toxicity | Corrosive to skin, eyes, and respiratory tract. Acute toxicity is largely attributed to the HCl hydrolysis product.[10] | Generally lower toxicity. Some methoxysilanes can have notable toxicity.[6] |
| Handling Precautions | Requires use in a fume hood, with personal protective equipment (gloves, goggles, lab coat), and measures to exclude moisture.[3] | General laboratory precautions are sufficient, though a fume hood is recommended. |
| Shelf Life/Stability | Sensitive to moisture, requiring storage under inert atmosphere. | Generally more stable and less sensitive to atmospheric moisture during storage. |
Experimental Protocols
Detailed and precise experimental protocols are crucial for the successful and safe use of silanes. Below are representative methodologies for key experiments involving chlorosilanes and alkoxysilanes.
Synthesis of Dimethyldichlorosilane (Müller-Rochow Process)
This industrial process is a cornerstone of silicone production.
Objective: To synthesize dimethyldichlorosilane from elemental silicon and methyl chloride.
Materials:
-
Finely ground silicon powder
-
Copper(I) chloride (catalyst)
-
Methyl chloride gas
-
Fluidized bed reactor
-
Distillation apparatus
Procedure:
-
Place finely ground silicon and the copper(I) chloride catalyst in a fluidized bed reactor.[11]
-
Heat the reactor to approximately 300°C.[11]
-
Pass a stream of methyl chloride gas through the heated, fluidized bed.[11]
-
The reaction produces a mixture of methylchlorosilanes, with dimethyldichlorosilane being the primary product.[11] Other products include methyltrichlorosilane, trimethylchlorosilane, and methyldichlorosilane.[11]
-
The crude product mixture is then collected and separated by fractional distillation to isolate the dimethyldichlorosilane.[12]
Safety Precautions: This reaction must be carried out in a well-ventilated area, typically within a closed industrial system, due to the flammability and toxicity of methyl chloride and the chlorosilane products. All equipment must be dry to prevent premature hydrolysis and the release of HCl.
Sol-Gel Synthesis of Silica Nanoparticles using Tetraethoxysilane (TEOS)
The Stöber method is a widely used protocol for producing monodisperse silica nanoparticles.
Objective: To synthesize silica nanoparticles via the hydrolysis and condensation of TEOS.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Deionized water
-
Ammonium hydroxide (catalyst)
-
Beaker and magnetic stirrer
Procedure:
-
In a beaker, prepare a solution of ethanol and deionized water with continuous stirring.[13]
-
Slowly add ammonium hydroxide to the solution to act as a catalyst and raise the pH to alkaline conditions (typically pH 10-11).[13]
-
While maintaining vigorous stirring, add TEOS dropwise to the ethanol-water-ammonia mixture.[13]
-
Continue stirring the reaction mixture for several hours to allow for the hydrolysis of TEOS and the subsequent condensation and growth of silica nanoparticles.[13]
-
The resulting silica nanoparticles can be collected by centrifugation and washed with ethanol and water to remove any unreacted reagents.[13]
Characterization: The size and morphology of the synthesized silica nanoparticles can be characterized using techniques such as Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS).[13]
Analysis of Silane Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the kinetics of silane hydrolysis.
Objective: To monitor the hydrolysis of an alkoxysilane in real-time.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 300 or 400 MHz)
Procedure:
-
Prepare a solution of the alkoxysilane (e.g., methyltrimethoxysilane) in a suitable solvent (e.g., an alcohol).[5]
-
Initiate the hydrolysis reaction by adding a specific amount of water and, if required, a catalyst (e.g., an acid).[5]
-
Immediately acquire a series of ²⁹Si NMR spectra over time.[14]
-
The disappearance of the peak corresponding to the starting alkoxysilane and the appearance of new peaks corresponding to the various hydrolyzed and condensed species can be monitored and quantified.[5][14]
-
By plotting the concentration of the reactant versus time, the reaction kinetics (e.g., the hydrolysis rate constant) can be determined.[9]
Logical Relationships and Experimental Workflows in Graphviz
Visualizing workflows and logical relationships is essential for planning and executing experiments effectively.
General Experimental Workflow for Comparing Surface Coatings
The following diagram outlines a typical workflow for comparing the performance of surface coatings derived from chlorosilanes and alkoxysilanes.
Caption: A typical experimental workflow for comparing surface coatings.
Applications in Research and Drug Development
The distinct properties of chlorosilanes and alkoxysilanes dictate their suitability for different applications in research and drug development.
Chlorosilanes are often employed for:
-
Creating highly hydrophobic surfaces: Their rapid reaction leads to the formation of dense, well-ordered monolayers.[2]
-
Derivatization for gas chromatography (GC) analysis: Their high reactivity allows for the rapid conversion of polar analytes into more volatile silyl ethers, enabling their analysis by GC.
-
Synthesis of silicone polymers: As foundational precursors for a vast array of silicone materials.[12]
Alkoxysilanes are preferred for:
-
Surface modification of sensitive substrates: The absence of corrosive byproducts makes them ideal for modifying delicate materials, including certain polymers and biological samples.[2]
-
Sol-gel synthesis of nanoparticles and matrices for drug delivery: The controllable hydrolysis and condensation allow for the precise engineering of porous silica networks for encapsulating and releasing therapeutic agents.
-
Bio-conjugation and surface functionalization in diagnostics: Their milder reaction conditions are more compatible with biological molecules, enabling the immobilization of proteins, antibodies, and DNA on surfaces for biosensor and diagnostic applications.
Conclusion: Making the Right Choice
The selection between chlorosilanes and alkoxysilanes is a critical decision that significantly impacts the outcome of an experiment or the properties of a final product. Chlorosilanes offer the advantage of high reactivity and rapid reaction times, making them suitable for applications where speed and the formation of dense coatings are paramount, and the corrosive HCl byproduct can be managed. In contrast, alkoxysilanes provide a milder, more controllable, and environmentally benign alternative. The slower reaction kinetics and non-corrosive byproducts make them the preferred choice for sensitive substrates, biological applications, and processes where precise control over the final material structure is essential. By carefully considering the core differences outlined in this guide, researchers and professionals in drug development can strategically select the optimal silane for their specific needs, paving the way for innovation and success.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. globalsilicones.org [globalsilicones.org]
- 4. gelest.com [gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 12. dakenchem.com [dakenchem.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
Material compatibility for handling (Chloromethyl)trichlorosilane
An In-depth Technical Guide to Material Compatibility for Handling (Chloromethyl)trichlorosilane
For researchers, scientists, and drug development professionals, the safe handling and storage of reactive chemicals like this compound (CAS No. 1558-25-4) is paramount. This guide provides a comprehensive overview of material compatibility, safe handling procedures, and recommended experimental protocols to ensure laboratory safety and experimental integrity.
Chemical Properties and Hazards Overview
This compound is a combustible and corrosive liquid that is highly sensitive to moisture.[1][2] It is a crucial intermediate in the synthesis of various organosilicon compounds, including polysiloxanes.[3][4] The primary hazard associated with this compound is its violent reaction with water, moist air, or steam, which produces heat and toxic, corrosive fumes of hydrogen chloride and potentially flammable hydrogen gas.[5][6] It is fatal if inhaled and causes severe skin burns and eye damage.[1][7]
Material Compatibility
Due to its high reactivity, particularly with moisture, careful selection of materials for handling and storage is critical. The presence of moisture can lead to the generation of hydrochloric acid (HCl), which is highly corrosive to many materials.
Incompatible Materials
A range of common laboratory materials are incompatible with this compound and should be strictly avoided to prevent violent reactions, degradation of equipment, and the creation of hazardous conditions.
Table 1: Summary of Incompatible Materials
| Material Category | Specific Examples | Reason for Incompatibility | Citation |
| Water and Moisture | Moist air, steam, water | Reacts violently to produce heat, toxic and corrosive hydrogen chloride gas, and potentially flammable hydrogen gas. | [5][6] |
| Strong Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Vigorous reaction, generating toxic or flammable gases. | [5][6][8] |
| Strong Bases | Vigorous reaction, generating toxic or flammable gases. | [1][6][8] | |
| Strong Oxidizing Agents | Perchlorates, Peroxides, Permanganates, Chlorates, Nitrates, Chlorine, Bromine, Fluorine | Potential for fire or explosion. | [5][8] |
| Cellulose-Based Absorbents | Known to react with chlorosilanes. | [6] | |
| Mineral-Based & Clay-Based Absorbents | Vermiculite, sand, earth | While suitable for absorbing spills, prolonged contact or inappropriate use may be hazardous. Use with caution for spill cleanup only. | [5] |
| Certain Rubbers | Can be corroded, leading to a reduction in elasticity, decreased physical strength, and an increased tendency to crack. | [9] |
Recommended and Potentially Compatible Materials
The selection of appropriate materials is crucial for the safe containment and handling of this compound.
Table 2: Recommended and Potentially Compatible Materials
| Material Category | Specific Examples | Considerations | Citation |
| Elastomers (Seals and Gaskets) | Fluoroelastomers (FKM, Viton®) | Recommended for O-rings and seals due to excellent chemical resistance to trichlorosilanes and high temperatures (up to 400°F or 205°C). | [9] |
| Gloves | Neoprene or nitrile rubber | Recommended for hand protection. | [10] |
| Glass | Borosilicate glass | Generally suitable for laboratory-scale use, provided it is free of moisture. | |
| Metals | Stainless Steel, Hastelloy | Compatibility is highly dependent on the absence of moisture. The generation of HCl will lead to corrosion. Use in moisture-free systems is critical. | [9] |
| Plastics | Polytetrafluoroethylene (PTFE) | Generally good chemical resistance, but testing for specific application conditions is recommended. |
Experimental Protocols
General Protocol for Material Compatibility Testing
This protocol outlines a general procedure for assessing the compatibility of materials with this compound under controlled laboratory conditions.
Objective: To determine the resistance of a given material (e.g., metal alloy, polymer, elastomer) to this compound over a specified period and at a defined temperature.
Materials and Equipment:
-
Material coupons of known dimensions and weight.
-
This compound (high purity).
-
Inert gas (e.g., Nitrogen, Argon).
-
Glovebox or fume hood with a dry atmosphere.
-
Sealed reaction vessels (e.g., glass ampoules, stainless steel autoclaves).
-
Temperature-controlled oven or bath.
-
Analytical balance.
-
Microscope (for visual inspection of surface changes).
-
Personal Protective Equipment (PPE): Neoprene or nitrile rubber gloves, chemical goggles, face shield, suitable protective clothing, and a NIOSH-certified respirator.[10]
Procedure:
-
Preparation:
-
Thoroughly clean and dry the material coupons.
-
Measure and record the initial weight and dimensions of each coupon.
-
Visually inspect and document the initial surface condition of the coupons.
-
-
Exposure:
-
Inside a glovebox or under a flow of inert gas, place each coupon into a separate, dry reaction vessel.
-
Carefully add a sufficient volume of this compound to fully or partially immerse the coupon, as per the test requirements.
-
Seal the reaction vessels.
-
Place the sealed vessels in a temperature-controlled environment for the duration of the test.
-
-
Post-Exposure Analysis:
-
After the specified exposure time, allow the vessels to return to ambient temperature.
-
Under inert atmosphere, carefully remove the coupons from the this compound.
-
Clean the coupons with a suitable inert solvent to remove any residual chemical and allow them to dry completely.
-
Measure and record the final weight of the coupons.
-
Visually inspect the coupons for any signs of corrosion, discoloration, pitting, swelling, or degradation.
-
-
Data Evaluation:
-
Calculate the weight change and corrosion rate (for metals).
-
Document any changes in physical appearance or dimensions (for polymers and elastomers).
-
Compare the results to determine the material's compatibility.
-
Visualizations
Material Selection Workflow
The following diagram illustrates a logical workflow for selecting appropriate materials for handling this compound.
Caption: Workflow for selecting materials for this compound service.
Experimental Workflow for Compatibility Testing
This diagram outlines the key steps in the experimental protocol for material compatibility testing.
Caption: General experimental workflow for material compatibility testing.
Safe Handling and Storage Procedures
Strict adherence to safety protocols is mandatory when working with this compound.
-
Handling:
-
Always handle in a well-ventilated area, such as a fume hood, or in a closed system.[7][11]
-
Use under a dry, inert gas like nitrogen or argon.[1]
-
Employ proper grounding and bonding procedures to prevent static discharge.[10][12] Use non-sparking tools and explosion-proof equipment.[10][12]
-
Wear appropriate PPE, including neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[10]
-
Ensure emergency eyewash fountains and safety showers are immediately accessible.[5][10]
-
-
Storage:
-
Spill Response:
Conclusion
The safe handling of this compound is critically dependent on the rigorous exclusion of moisture and the use of compatible materials. While quantitative corrosion data is sparse in public literature, the information provided in this guide on incompatible materials, recommended elastomers like FKM (Viton®), and safe handling practices provides a strong foundation for laboratory safety. For any new application or material, it is imperative to conduct thorough compatibility testing, following a protocol similar to the one outlined herein, to mitigate risks and ensure the integrity of experimental and manufacturing processes.
References
- 1. canbipharm.com [canbipharm.com]
- 2. parchem.com [parchem.com]
- 3. Chloromethyl Trichlorosilane | 1558-25-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. nbinno.com [nbinno.com]
- 5. nj.gov [nj.gov]
- 6. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. marcorubber.com [marcorubber.com]
- 10. gelest.com [gelest.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Genesis of a Billion-Dollar Industry: A Technical Guide to the Historical Development of Chloromethylsilane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of chloromethylsilanes, foundational monomers for the vast silicone industry, represents a pivotal achievement in industrial chemistry. From early laboratory curiosities to a multi-billion dollar global enterprise, the journey of chloromethylsilane production is a compelling narrative of scientific inquiry, technological innovation, and industrial scale-up. This in-depth technical guide explores the historical development of chloromethylsilane synthesis, providing a detailed examination of the core methodologies, experimental protocols, and the quantitative data that underpin this critical field of organosilicon chemistry. Understanding the evolution of these synthetic routes offers valuable insights for researchers and professionals engaged in materials science, drug development, and fine chemical synthesis.
Early Developments in Organosilicon Chemistry: The Precursors to Industrial Synthesis
The story of chloromethylsilanes begins with the broader exploration of organosilicon compounds. In 1863, Charles Friedel and James Crafts reported the synthesis of the first organosilane, tetraethylsilane, by reacting silicon tetrachloride with diethylzinc.[1] This seminal work laid the groundwork for future investigations into silicon-carbon bonds. However, it was the extensive research by Frederic Stanley Kipping in the early 20th century that truly established the field of organosilicon chemistry.[1] Kipping's systematic studies, primarily utilizing the Grignard reaction, led to the synthesis of a wide array of organosilicon compounds and laid the foundation for the subsequent development of silicone polymers.[2]
The Industrial Revolution: The Direct Process (Rochow-Müller Synthesis)
The commercial viability of silicones was contingent on the development of a cost-effective and scalable method for producing the key chloromethylsilane monomers. The breakthrough came in the 1940s with the independent and near-simultaneous invention of the "Direct Process" by Eugene G. Rochow in the United States and Richard Müller in Germany.[3][4] This process, also known as the Rochow-Müller synthesis, remains the cornerstone of industrial chloromethylsilane production to this day, with an estimated 90% of silicone monomers being produced via this route.[4][5]
The Direct Process involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst at elevated temperatures.[3][6] The primary and most desired product is dimethyldichlorosilane ((CH₃)₂SiCl₂), the principal precursor to polydimethylsiloxane (PDMS), the most common silicone polymer.[3]
Reaction Conditions and Product Distribution
The Direct Process is typically carried out in a fluidized bed reactor under the following conditions:
| Parameter | Value | Reference |
| Temperature | 250 - 350 °C | [6][7] |
| Pressure | 2 - 5 bar | [3] |
| Catalyst | Copper | [3][6] |
| Promoters | Zinc, Tin, Antimony | [6] |
| Silicon Purity | > 97% | [6] |
The reaction yields a mixture of chloromethylsilanes, with the distribution being influenced by the reaction conditions and the presence of promoters. A typical product distribution is as follows:
| Product | Formula | Boiling Point (°C) | Yield (%) | Reference |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | 70 - 90 | [3] |
| Methyltrichlorosilane | CH₃SiCl₃ | 66 | 5 - 15 | [3] |
| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2 - 4 | [3] |
| Methyldichlorosilane | CH₃HSiCl₂ | 41 | 1 - 4 | [3] |
| Dimethylchlorosilane | (CH₃)₂HSiCl | 35 | 0.1 - 0.5 | [3] |
| High-boiling residues | (Disilanes, etc.) | - | Variable | [1][8] |
Experimental Protocol: Laboratory-Scale Direct Process Synthesis
While the industrial Direct Process is a large-scale continuous operation, the following protocol outlines a conceptual laboratory-scale batch synthesis for educational or research purposes.
Materials:
-
Silicon powder (98% purity, <100 mesh)
-
Copper(I) chloride (CuCl)
-
Zinc powder (optional promoter)
-
Methyl chloride (gas)
-
Nitrogen (inert gas)
-
Tube furnace
-
Quartz reaction tube
-
Gas flow controllers
-
Condenser and cold trap system
Procedure:
-
A contact mass is prepared by thoroughly mixing silicon powder with 5-10 wt% of copper(I) chloride and optionally 0.1-0.5 wt% of zinc powder.
-
The quartz reaction tube is loaded with the contact mass and placed in the tube furnace.
-
The system is purged with nitrogen gas to remove air and moisture.
-
The furnace is heated to the reaction temperature, typically between 280-320°C.
-
Once the desired temperature is reached, the nitrogen flow is stopped, and a controlled flow of methyl chloride gas is introduced into the reaction tube.
-
The reaction is highly exothermic and the temperature should be carefully monitored and controlled.
-
The gaseous product stream exiting the reactor is passed through a condenser and a series of cold traps (e.g., dry ice/acetone) to collect the liquid chloromethylsilane mixture.
-
Unreacted methyl chloride can be vented or recycled.
-
After the reaction is complete, the system is cooled down under a nitrogen atmosphere.
-
The collected liquid product is a mixture of chloromethylsilanes and can be separated by fractional distillation.
Rochow-Müller Process Reaction Pathway
Caption: Proposed reaction pathway for the Rochow-Müller Direct Process.
The Grignard Reaction: A Versatile Laboratory Method
Prior to the advent of the Direct Process, and still a valuable tool in laboratory synthesis for specific chloromethylsilanes, the Grignard reaction was the primary method for forming silicon-carbon bonds.[2] This method involves the reaction of a Grignard reagent (R-MgX) with a silicon halide, typically silicon tetrachloride (SiCl₄).
Experimental Protocol: Synthesis of Trimethylchlorosilane via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl chloride (gas) or methyl iodide
-
Silicon tetrachloride (SiCl₄)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, gas inlet
Procedure:
-
A three-necked flask is equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a gas inlet for an inert atmosphere (nitrogen or argon). All glassware must be flame-dried to ensure anhydrous conditions.
-
Magnesium turnings and a small crystal of iodine are placed in the flask.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of methyl iodide in anhydrous diethyl ether is placed in the dropping funnel and added dropwise to the magnesium suspension to initiate the formation of the Grignard reagent (methylmagnesium iodide). The disappearance of the iodine color and gentle reflux indicate the start of the reaction. Alternatively, methyl chloride gas can be bubbled through the magnesium suspension.
-
After the Grignard reagent has formed, the solution is cooled in an ice bath.
-
A solution of silicon tetrachloride in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The resulting mixture of methylchlorosilanes can be separated by fractional distillation.
The Grignard synthesis offers great versatility but is generally less economical for large-scale production compared to the Direct Process due to the multi-step nature and the need for anhydrous solvents.[9] The selectivity can also be an issue, often leading to a mixture of products with varying degrees of methylation.[10][11]
Other Synthetic Methods
While the Direct Process and Grignard reaction are the most prominent methods, other synthetic routes to chloromethylsilanes have been explored.
Liquid-Phase Chlorination
Liquid-phase chlorination of methylchlorosilanes can be used to produce chloromethyl-substituted silanes. For instance, chloromethyltrichlorosilane can be prepared by the chlorination of methyltrichlorosilane.[12]
A patented method describes the use of a mixture of benzoyl peroxide and ferric chloride as a catalyst for the liquid-phase chlorination of methyltrichlorosilane.[12] By controlling the amount of chlorine introduced, a conversion rate of 70-80% for methyltrichlorosilane can be achieved with a selectivity of 95% for chloromethyltrichlorosilane.[12]
Cleavage of Disilanes
High-boiling residues from the Direct Process, which contain a significant fraction of chloromethyldisilanes, can be a source for the production of valuable chloromethylsilanes.[1] A process has been developed for the cleavage of the Si-Si bond in these disilanes using hydrogen chloride under the catalytic influence of alkylureas or hexamethylphosphoramide to yield the corresponding chloromethyl-monosilanes.[1]
Synthesis and Purification Workflow
The overall process for producing purified chloromethylsilanes involves several key stages, from the initial synthesis to the final purification.
Caption: General workflow for the synthesis and purification of chloromethylsilanes.
Conclusion
The historical development of chloromethylsilane synthesis is a testament to the power of chemical innovation in driving industrial progress. The transition from the laboratory-scale Grignard reaction to the highly efficient and scalable Rochow-Müller Direct Process was a pivotal moment that unlocked the potential of silicone materials. Today, ongoing research continues to refine these processes, focusing on improving selectivity, energy efficiency, and the utilization of byproducts. For researchers and professionals in the chemical and pharmaceutical sciences, a deep understanding of these foundational synthetic methods is essential for the development of new materials and molecules with tailored properties. The journey from Friedel and Crafts' initial discovery to the global silicone industry of today underscores the profound impact of fundamental chemical synthesis on modern technology and medicine.
References
- 1. DD274227A1 - PROCESS FOR PREPARING CHLORO-METHYL-SILANES FROM CHLORINE-METHYL-DISILANES - Google Patents [patents.google.com]
- 2. gelest.com [gelest.com]
- 3. Direct process - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]
- 6. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. ntnu.no [ntnu.no]
- 8. One-Step Synthesis of Siloxanes from the Direct Process Disilane Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity of the Si-Cl Bond in Chlorosilanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The silicon-chlorine (Si-Cl) bond, a cornerstone of organosilicon chemistry, exhibits a high degree of reactivity that underpins a vast array of synthetic transformations. This technical guide provides a comprehensive exploration of the principles governing the reactivity of chlorosilanes, with a focus on nucleophilic substitution reactions. Key reactions, including hydrolysis, alcoholysis, and aminolysis, are discussed in detail, alongside reactions with organometallic reagents and reduction pathways. Factors influencing the reactivity of the Si-Cl bond, such as steric and electronic effects, are examined. This guide also provides detailed experimental protocols for seminal reactions and visualizes key mechanistic pathways to offer a practical and in-depth resource for professionals in research and development.
Introduction
Chlorosilanes are a class of organosilicon compounds characterized by the presence of one or more highly reactive silicon-chlorine bonds. This inherent reactivity makes them indispensable precursors in the synthesis of a wide range of materials, including silicones, siloxanes, and functionalized silanes used as coupling agents and surface modifiers. In the pharmaceutical and drug development sectors, the strategic functionalization of molecules with silicon-containing moieties, often initiated from chlorosilanes, can modulate physicochemical properties such as lipophilicity and metabolic stability.
The Si-Cl bond is highly polarized due to the greater electronegativity of chlorine compared to silicon, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack. This fundamental principle governs the majority of chlorosilane chemistry, leading to the facile displacement of the chloride leaving group by a variety of nucleophiles. This guide will delve into the core reactions of chlorosilanes, providing both a theoretical understanding and practical guidance for their application in a laboratory setting.
Fundamental Principles of Si-Cl Bond Reactivity
The reactivity of the Si-Cl bond is primarily dictated by the following factors:
-
Polarity of the Si-Cl Bond: The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) results in a highly polar covalent bond, with a partial positive charge on the silicon atom and a partial negative charge on the chlorine atom. This makes the silicon atom a hard electrophile, readily attacked by hard nucleophiles such as those containing oxygen, nitrogen, and fluorine.
-
Nucleophilic Substitution at Silicon: Unlike carbon-centered compounds which can undergo both S(_N)1 and S(_N)2 reactions, nucleophilic substitution at silicon predominantly proceeds via a mechanism analogous to the S(_N)2 pathway. However, a key distinction is the ability of the silicon atom to accommodate a fifth ligand, forming a stable or transient pentacoordinate intermediate (a trigonal bipyramidal structure). This contrasts with the transient, high-energy pentacoordinate transition state in S(_N)2 reactions at carbon. The reaction can proceed through a single-well potential energy surface with a stable intermediate or a double-well potential energy surface with a transition state, depending on the substituents.
-
Leaving Group Ability: The chloride ion is an excellent leaving group, contributing to the high reactivity of chlorosilanes.
Factors Influencing Reactivity
The rate and outcome of reactions involving chlorosilanes are significantly influenced by both steric and electronic effects of the substituents attached to the silicon atom.
-
Steric Effects: Increasing the steric bulk of the substituents on the silicon atom generally hinders the approach of the nucleophile, thereby decreasing the reaction rate. For example, the hydrolysis rate of chlorosilanes decreases as the size of the alkyl groups increases.
-
Electronic Effects: Electron-withdrawing groups attached to the silicon atom increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the silicon and slow down the reaction.
Key Reactions of the Si-Cl Bond
The electrophilic nature of the silicon atom in the Si-Cl bond drives a variety of important chemical transformations.
Hydrolysis: Formation of Silanols and Siloxanes
One of the most fundamental reactions of chlorosilanes is their hydrolysis with water, which leads to the formation of silanols (R(_3)SiOH) and subsequently siloxanes (R(_3)Si-O-SiR(_3)) through condensation. This reaction is the basis for the production of silicone polymers. The reaction is typically rapid and exothermic, producing hydrochloric acid as a byproduct.
The number of chlorine atoms on the silicon determines the structure of the resulting polysiloxane. Monochlorosilanes yield disiloxanes, dichlorosilanes can form linear or cyclic polysiloxanes, and trichlorosilanes lead to cross-linked, resinous structures.
Caption: Hydrolysis of dichlorodimethylsilane to form siloxanes.
Alcoholysis: Synthesis of Alkoxysilanes
The reaction of chlorosilanes with alcohols, known as alcoholysis, yields alkoxysilanes (or silyl ethers) and hydrogen chloride. This reaction is a fundamental method for introducing silyl protecting groups onto alcohols in organic synthesis, a strategy often employed to mask the reactivity of hydroxyl groups during multi-step synthetic sequences. The reaction is typically carried out in the presence of a weak base, such as a tertiary amine (e.g., triethylamine or pyridine), to neutralize the HCl generated.
The reactivity of the chlorosilane in alcoholysis is influenced by the steric bulk of both the silyl group and the alcohol.
Methodological & Application
Application Notes and Protocols for Surface Modification of Glass with (Chloromethyl)trichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of glass substrates is a critical step in a wide array of scientific and biomedical applications, including cell culture, microarrays, biosensors, and drug delivery systems. The functionalization of glass surfaces with organosilanes allows for the precise control of surface chemistry, enabling the covalent attachment of biomolecules, polymers, and other moieties. (Chloromethyl)trichlorosilane is a reactive organosilane that introduces a chloromethyl group onto the glass surface. This functional group serves as a versatile anchor for subsequent chemical modifications.
The protocol outlined below details a reliable method for the surface modification of glass slides using this compound. The process involves the hydrolysis of the trichlorosilyl group in the presence of surface hydroxyls on the glass, leading to the formation of stable siloxane bonds.
Key Applications
-
Bioconjugation: The chloromethyl group can be readily converted to other functional groups (e.g., amines, thiols, azides) for the covalent immobilization of proteins, peptides, and nucleic acids.
-
Polymer Grafting: Serves as an initiation site for surface-initiated polymerization to create polymer brushes with tailored properties.
-
Microfabrication: Enables the patterning of glass surfaces for the creation of microarrays and biosensors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | ClCH₂SiCl₃ |
| Molecular Weight | 183.93 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 118-120 °C |
| Density | 1.48 g/cm³ |
| Solubility | Soluble in anhydrous organic solvents (e.g., toluene, chloroform). Reacts vigorously with water and other protic solvents. |
Mechanism of Surface Modification
The surface modification of glass with this compound proceeds through a two-step hydrolysis and condensation reaction.
-
Hydrolysis: The highly reactive Si-Cl bonds of this compound react with trace amounts of water present on the glass surface or in the anhydrous solvent to form silanol (Si-OH) groups.
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups (Si-OH) on the glass surface, forming stable, covalent Si-O-Si bonds. This process results in a self-assembled monolayer of chloromethylsilane on the glass substrate.
Experimental Protocols
This section provides a detailed step-by-step protocol for the surface modification of glass substrates with this compound using a solution-phase deposition method.
Materials and Equipment
-
This compound (≥97% purity)
-
Anhydrous Toluene
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Glass slides or coverslips
-
Staining jars or beakers
-
Coplin jars
-
Sonicator
-
Oven
-
Nitrogen gas source
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Protocol 1: Cleaning of Glass Substrates
Thorough cleaning of the glass surface is crucial to ensure a high density of hydroxyl groups for a uniform and stable silane layer.
-
Place the glass slides in a staining jar.
-
Sonicate the slides in acetone for 15 minutes.
-
Rinse the slides thoroughly with DI water.
-
Sonicate the slides in ethanol for 15 minutes.
-
Rinse the slides thoroughly with DI water.
-
Prepare a Piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate PPE.
-
Immerse the glass slides in the Piranha solution for 30 minutes.
-
Carefully remove the slides and rinse them extensively with DI water.
-
Dry the slides in an oven at 120°C for at least 1 hour.
-
Allow the slides to cool to room temperature in a desiccator before use.
Protocol 2: Silanization with this compound
This procedure should be performed in a fume hood due to the release of HCl gas.
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a Coplin jar.
-
Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature.
-
After the incubation period, remove the slides and rinse them with anhydrous toluene to remove any unbound silane.
-
Rinse the slides with ethanol.
-
Dry the slides with a gentle stream of nitrogen gas.
Protocol 3: Curing and Storage
-
Place the silanized slides in an oven at 110°C for 1 hour to cure the silane layer.
-
After curing, allow the slides to cool to room temperature.
-
Store the modified glass slides in a clean, dry, and inert environment (e.g., a desiccator) until further use.
Data Presentation
The success of the surface modification can be quantified by measuring the change in the water contact angle. A significant increase in the contact angle indicates the successful grafting of the hydrophobic chloromethylsilane layer onto the hydrophilic glass surface.
| Surface Type | Water Contact Angle (°) |
| Unmodified Glass (after cleaning) | < 15° |
| After Modification with this compound | 70° - 85° |
Note: The final contact angle may vary depending on the quality of the glass, the cleaning procedure, and the silanization conditions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the surface modification of glass with this compound.
Caption: Workflow for glass surface modification.
Chemical Signaling Pathway
The following diagram illustrates the chemical pathway for the reaction of this compound with a glass surface.
Caption: Chemical pathway of silanization.
Forming High-Quality Self-Assembled Monolayers (SAMs) with Chlorosilanes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the formation of self-assembled monolayers (SAMs) using chlorosilane precursors. This class of SAMs is pivotal for the functionalization of silica-based substrates, such as silicon wafers, glass, and quartz, offering robust, covalently bound monolayers that are essential in various fields including biosensors, microelectronics, and drug delivery systems.
Introduction
Chlorosilane SAMs form through a covalent bond between the silicon atom of the silane and the hydroxyl groups present on the surface of the substrate. The process involves the hydrolysis of the chlorosilane headgroup, followed by a condensation reaction with the surface hydroxyls and subsequent lateral cross-linking with adjacent silane molecules. The result is a densely packed, organized monolayer whose properties are dictated by the terminal functional group of the alkyl chain. The quality of the resulting SAM is highly dependent on reaction conditions, particularly the presence of water, which is crucial for the hydrolysis step but can also lead to unwanted polymerization in solution if in excess.
Key Experimental Protocols
Two primary methods are employed for the deposition of chlorosilane SAMs: solution-phase deposition and vapor-phase deposition. The choice of method depends on the desired film quality, substrate complexity, and available equipment.
Protocol 1: Solution-Phase Deposition
This method is widely used due to its simplicity and scalability. It involves immersing the substrate in a dilute solution of the chlorosilane in an anhydrous organic solvent.
1. Substrate Preparation (Hydroxylation):
-
Objective: To generate a high density of hydroxyl (-OH) groups on the substrate surface, which are the reactive sites for silane attachment.
-
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid, H₂SO₄, and 30% hydrogen peroxide, H₂O₂) - EXTREME CAUTION IS ADVISED
-
Alternatively: UV/Ozone cleaner or oxygen plasma cleaner
-
Deionized (DI) water (18 MΩ·cm)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Nitrogen or argon gas stream
-
-
Procedure:
-
Clean substrates by sonicating in a sequence of solvents (e.g., acetone, isopropanol, and DI water) for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of nitrogen or argon.
-
Activate the surface to create hydroxyl groups. This can be achieved by:
-
Piranha Etching: Immerse the substrates in freshly prepared piranha solution for 30-60 minutes at 90-100 °C.[1] Following the etching, rinse the substrates extensively with DI water.
-
UV/Ozone Treatment: Place the substrates in a UV/Ozone cleaner for 15-20 minutes.
-
Oxygen Plasma Treatment: Expose the substrates to oxygen plasma according to the instrument's specifications.
-
-
Thoroughly rinse the substrates with DI water and dry them completely under a nitrogen or argon stream. The substrates should be used immediately for deposition to prevent atmospheric contamination.
-
2. Silane Solution Preparation and Deposition:
-
Objective: To expose the hydroxylated substrate to a solution of chlorosilane under controlled conditions to facilitate monolayer formation.
-
Materials:
-
Chlorosilane precursor (e.g., Octadecyltrichlorosilane - OTS)
-
Anhydrous toluene or other suitable anhydrous solvent
-
Clean, dry glassware
-
-
Procedure:
-
In a clean, dry reaction vessel (e.g., a glass petri dish or a specialized reaction chamber) inside a glovebox or a desiccator to maintain anhydrous conditions, prepare a dilute solution of the chlorosilane. A typical concentration is 1-5 mM in anhydrous toluene.
-
Place the freshly cleaned and hydroxylated substrates into the silane solution.
-
Allow the deposition to proceed for a duration ranging from 30 minutes to 24 hours. The optimal time depends on the specific silane and desired monolayer density.
-
After the incubation period, remove the substrates from the solution.
-
3. Post-Deposition Treatment:
-
Objective: To remove any non-covalently bound (physisorbed) silane molecules and to promote further cross-linking within the monolayer.
-
Procedure:
-
Rinse the coated substrates with the pure anhydrous solvent (e.g., toluene) to remove excess silane solution.[2]
-
Sonicate the substrates in a fresh portion of the anhydrous solvent for approximately 5 minutes to dislodge any loosely bound aggregates.[2]
-
Perform a final rinse with a more volatile solvent like isopropanol or ethanol.
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the substrates by baking them in an oven at 100-120°C for 30-60 minutes. This step enhances the covalent bonding and ordering of the monolayer.[2]
-
Protocol 2: Vapor-Phase Deposition
Vapor-phase deposition offers a solvent-free alternative that can produce highly uniform and smooth monolayers, which is particularly advantageous for complex or delicate substrates.
1. Substrate Preparation:
-
Follow the same hydroxylation procedure as described in the solution-phase deposition protocol.
2. Vapor-Phase Deposition:
-
Objective: To expose the hydroxylated substrate to a vapor of the chlorosilane in a controlled environment.
-
Materials:
-
Chlorosilane precursor (e.g., OTS)
-
Vacuum desiccator or a dedicated chemical vapor deposition (CVD) reactor
-
-
Procedure:
-
Place the cleaned and dried substrates in the vacuum desiccator or CVD reactor.
-
In a separate small, open vial, place a small amount (e.g., 50-100 µL) of the liquid chlorosilane. Place this vial inside the chamber, ensuring it does not come into direct contact with the substrates.[2]
-
Evacuate the chamber to a low pressure (e.g., 100-200 mTorr).[2]
-
Allow the deposition to proceed for 2 to 24 hours at room temperature or a slightly elevated temperature (e.g., 80-120°C) to increase the vapor pressure of the silane.[2]
-
3. Post-Deposition Treatment:
-
Objective: To remove physisorbed molecules and stabilize the SAM.
-
Procedure:
-
Vent the chamber with a dry, inert gas such as nitrogen or argon.[2]
-
Remove the coated substrates and rinse them with an anhydrous solvent like toluene or ethanol.
-
Sonicate the substrates in the rinsing solvent for 5-10 minutes to remove any unbound silane molecules.[2]
-
Dry the substrates under a stream of nitrogen or argon.
-
Cure the SAMs by baking at 110-120°C for 30-60 minutes to encourage cross-linking and improve the stability of the monolayer.[2]
-
Data Presentation
The quality of a chlorosilane SAM is typically assessed by measuring the static water contact angle and the thickness of the monolayer. The following table summarizes typical quantitative data for SAMs formed from Octadecyltrichlorosilane (OTS), a commonly used chlorosilane.
| Parameter | Before SAM Formation | After OTS SAM Formation | Reference |
| Water Contact Angle | < 10° | ~105-112° | [1] |
| Layer Thickness | N/A | ~2.5 - 2.8 nm | [3] |
| Surface Roughness (RMS) | ~0.2 nm | ~0.2-0.5 nm |
Mandatory Visualizations
Chemical Reaction Pathway
The formation of a chlorosilane SAM on a hydroxylated surface proceeds through a two-step mechanism: hydrolysis of the chlorosilane headgroup followed by condensation with surface hydroxyls and adjacent hydrolyzed silanes.
Caption: Chemical pathway of chlorosilane SAM formation.
Experimental Workflow
The overall experimental workflow for forming a chlorosilane SAM can be visualized as a series of sequential steps, each critical for the final quality of the monolayer.
Caption: Experimental workflow for chlorosilane SAM formation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (<90°) | Incomplete monolayer formation; Contamination of the substrate or solution. | Increase deposition time; Ensure substrate is thoroughly cleaned and hydroxylated; Use fresh, anhydrous solvents and high-purity silane. |
| Hazy or Visibly Uneven Film | Polymerization of silane in solution due to excess water. | Use anhydrous solvents and perform the deposition in a dry environment (glovebox or desiccator). |
| Poor Adhesion or Delamination | Insufficient surface hydroxyl groups; Incomplete curing. | Optimize the surface activation step (e.g., longer piranha etch); Ensure proper curing time and temperature. |
| High Surface Roughness | Formation of silane aggregates on the surface. | Sonicate the substrate in fresh solvent after deposition to remove physisorbed aggregates. |
References
Application Notes and Protocols for the Functionalization of Silicon Wafers with (Chloromethyl)trichlorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the surface modification of silicon wafers using (Chloromethyl)trichlorosilane. This process creates a reactive surface with covalently attached chloromethyl groups, which can serve as a versatile platform for the subsequent immobilization of a wide range of molecules, including biomolecules, polymers, and other organic moieties. The functionalized wafers are valuable tools in various research and development applications, such as biosensors, microarrays, and cell adhesion studies.
Overview and Principle
The functionalization of silicon wafers with this compound is a self-assembly process that results in a monolayer of the silane covalently bonded to the wafer surface. The native silicon dioxide (SiO₂) layer on the wafer presents hydroxyl (-OH) groups, which are essential for the reaction. The trichlorosilyl group (-SiCl₃) of this compound reacts with these surface hydroxyls in a condensation reaction, forming stable siloxane (Si-O-Si) bonds. This process results in a surface terminated with chloromethyl (-CH₂Cl) groups, which are reactive sites for further chemical modifications.
Two primary methods for this functionalization are detailed: solution-phase deposition and vapor-phase deposition. Both methods require a meticulously clean and hydroxylated silicon wafer surface to ensure the formation of a uniform and stable monolayer.
Data Presentation
Table 1: Estimated Surface Properties of this compound Functionalized Silicon Wafers
| Parameter | Before Functionalization (Clean SiO₂) | After Functionalization (Estimated) | Characterization Method |
| Water Contact Angle | < 15° | 65° - 75° | Contact Angle Goniometry |
| Monolayer Thickness | N/A | 0.5 - 0.8 nm | Ellipsometry |
| Surface Elemental Composition | Si, O | Si, O, C, Cl | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Materials and Reagents
-
Silicon wafers (prime grade, orientation <100> or <111>)
-
This compound (≥97% purity, handle under inert atmosphere)
-
Anhydrous Toluene (or other anhydrous organic solvent like hexane)
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Sulfuric Acid (H₂SO₄, 95-98%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Protocol 1: Solution-Phase Deposition
This method involves immersing the cleaned silicon wafers in a dilute solution of this compound in an anhydrous solvent.
Step 1: Silicon Wafer Cleaning and Hydroxylation
-
Place the silicon wafers in a wafer rack.
-
Perform sonication in acetone for 15 minutes.
-
Perform sonication in isopropanol for 15 minutes.
-
Rinse the wafers thoroughly with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
Prepare a Piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio in a glass container. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the wafers in the freshly prepared Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface.[1]
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers thoroughly under a stream of nitrogen gas. The wafers should be hydrophilic at this stage (a low water contact angle).
Step 2: Silanization
-
In a glove box or under an inert atmosphere (e.g., nitrogen or argon), prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immediately immerse the cleaned and dried silicon wafers into the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
After the reaction, remove the wafers from the silane solution.
Step 3: Post-Silanization Cleaning and Curing
-
Rinse the wafers by sonicating them in fresh anhydrous toluene for 5-10 minutes to remove any physisorbed silane molecules.[2]
-
Repeat the rinsing step with fresh anhydrous toluene.
-
Dry the functionalized wafers under a stream of nitrogen gas.
-
To stabilize the monolayer, cure the wafers in an oven at 110-120°C for 30-60 minutes.
-
Store the functionalized wafers in a desiccator or under an inert atmosphere until further use.
Protocol 2: Vapor-Phase Deposition
This method exposes the cleaned wafers to the vapor of this compound in a vacuum desiccator. This technique often results in a more uniform monolayer with less aggregation.[2]
Step 1: Silicon Wafer Cleaning and Hydroxylation
-
Follow the same cleaning and hydroxylation procedure as described in Protocol 1 (Step 1).
Step 2: Silanization
-
Place the cleaned and dried silicon wafers inside a vacuum desiccator.
-
In a small, open container (e.g., a glass vial or a watch glass), place a small amount (e.g., 100-200 µL) of this compound. Place this container inside the desiccator, ensuring it is not in direct contact with the wafers.
-
Seal the desiccator and apply a vacuum for a few minutes to reduce the pressure and facilitate the vaporization of the silane.
-
Close the vacuum valve and leave the wafers exposed to the silane vapor for 2-4 hours at room temperature.[2]
Step 3: Post-Silanization Cleaning and Curing
-
Vent the desiccator with nitrogen gas and carefully remove the functionalized wafers in a fume hood.
-
Rinse the wafers by sonicating them in anhydrous toluene for 5-10 minutes to remove any unbound silane.
-
Dry the wafers under a stream of nitrogen gas.
-
Cure the wafers in an oven at 110-120°C for 30-60 minutes.
-
Store the functionalized wafers in a desiccator or under an inert atmosphere.
Visualizations
Experimental Workflow
Caption: Experimental workflow for silicon wafer functionalization.
Signaling Pathway: Chemical Reaction
Caption: Reaction of this compound with a hydroxylated silicon surface.
References
Application Notes and Protocols for the Derivatization of Nanoparticles using (Chloromethyl)trichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of applications, from advanced materials to targeted drug delivery. (Chloromethyl)trichlorosilane is a valuable bifunctional silane coupling agent used to introduce a reactive chloromethyl group onto the surface of various nanoparticles, particularly those with surface hydroxyl groups such as silica and metal oxides. This surface modification imparts new chemical reactivity to the nanoparticles, allowing for subsequent covalent attachment of a diverse array of molecules, including therapeutic agents, targeting ligands, and polymers. These application notes provide detailed protocols for the derivatization of nanoparticles with this compound, methods for their characterization, and a discussion of their potential applications in drug development.
The derivatization process involves the reaction of the trichlorosilyl group of this compound with the hydroxyl groups on the nanoparticle surface, forming stable siloxane bonds. The chloromethyl group remains available for further chemical transformations, such as nucleophilic substitution reactions. This allows for the creation of nanoparticle-drug conjugates and other complex nanosystems with precisely controlled surface chemistry.
Data Presentation
Successful derivatization of nanoparticles with this compound can be confirmed and quantified through various analytical techniques. The following tables summarize typical quantitative data obtained before and after the functionalization process.
Table 1: Physicochemical Properties of Nanoparticles Before and After Derivatization
| Parameter | Before Derivatization (Bare Nanoparticles) | After Derivatization with this compound |
| Size (Dynamic Light Scattering) | 100 ± 5 nm | 105 ± 7 nm |
| Zeta Potential [1][2][3][4] | -25 ± 3 mV | -15 ± 4 mV |
| Surface Element (XPS) | Si, O | Si, O, C, Cl |
| Grafting Density (TGA) [5][6][7][8][9] | N/A | 1.5 molecules/nm² (calculated) |
Table 2: Thermogravimetric Analysis (TGA) Data [5][6][7][8][9]
| Sample | Weight Loss below 150°C (Adsorbed Water/Solvent) | Weight Loss between 150°C and 600°C (Organic Moiety) |
| Bare Nanoparticles | ~2% | ~1% |
| Derivatized Nanoparticles | ~1.5% | ~8% |
Experimental Protocols
Protocol 1: Derivatization of Silica Nanoparticles with this compound
This protocol details the surface modification of silica nanoparticles. Trichlorosilanes are highly reactive and sensitive to moisture; therefore, all procedures should be carried out under anhydrous conditions using a nitrogen or argon atmosphere.
Materials:
-
Silica nanoparticles (e.g., synthesized via the Stöber method)[10]
-
This compound
-
Anhydrous toluene
-
Anhydrous ethanol
-
Triethylamine (as an acid scavenger, optional)
-
Nitrogen or Argon gas supply
-
Schlenk line or glove box
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Centrifuge
Procedure:
-
Drying of Nanoparticles: Dry the silica nanoparticles in a vacuum oven at 120°C overnight to remove physically adsorbed water.
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, disperse the dried silica nanoparticles in anhydrous toluene (e.g., 1 g of nanoparticles in 50 mL of toluene) via sonication until a uniform suspension is achieved.
-
Addition of Silane: To the stirred suspension, add this compound (e.g., 0.5 mL) dropwise using a syringe. Caution: The reaction of trichlorosilanes with surface hydroxyl groups releases HCl gas. If desired, triethylamine can be added to the reaction mixture to neutralize the HCl produced.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with vigorous stirring.
-
Washing: After the reaction, cool the mixture to room temperature. Collect the functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Purification: Discard the supernatant and resuspend the nanoparticle pellet in anhydrous toluene. Sonicate to redisperse and then centrifuge again. Repeat this washing step three times to remove unreacted silane and byproducts.
-
Final Wash: Perform a final wash with anhydrous ethanol to remove any remaining toluene, followed by centrifugation.
-
Drying: Dry the final product under vacuum at 60°C overnight. The resulting chloromethyl-functionalized nanoparticles are ready for characterization and further use.
Protocol 2: Characterization of Derivatized Nanoparticles
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of the chloromethyl group on the nanoparticle surface.
-
Procedure: Acquire FTIR spectra of both bare and derivatized nanoparticles.
-
Expected Result: Look for the appearance of new peaks corresponding to C-H stretching of the chloromethyl group (~2950 cm⁻¹ and ~2850 cm⁻¹) and the C-Cl stretching vibration (~700-800 cm⁻¹).
2. Thermogravimetric Analysis (TGA): [5][6][7][8][9]
-
Purpose: To quantify the amount of organic material grafted onto the nanoparticle surface.
-
Procedure: Heat the samples from room temperature to 800°C under a nitrogen atmosphere at a heating rate of 10°C/min.
-
Data Analysis: The weight loss between 150°C and 600°C is attributed to the decomposition of the covalently bound (chloromethyl)silyl groups. This can be used to calculate the grafting density.
3. Dynamic Light Scattering (DLS) and Zeta Potential Measurement: [1][2][3][4]
-
Purpose: To assess changes in particle size and surface charge upon functionalization.
-
Procedure: Disperse the nanoparticles in a suitable solvent (e.g., ethanol or deionized water) and measure the hydrodynamic diameter and zeta potential.
-
Expected Result: A slight increase in the hydrodynamic diameter is expected. The zeta potential will likely become less negative due to the shielding of the surface silanol groups.
4. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the nanoparticle surface.
-
Procedure: Acquire high-resolution XPS spectra for C 1s, Cl 2p, Si 2p, and O 1s.
-
Expected Result: The presence of carbon and chlorine peaks in the spectrum of the derivatized nanoparticles confirms successful functionalization.
Visualizations
Caption: Experimental workflow for nanoparticle derivatization.
Caption: Reaction of this compound with a hydroxylated surface.
Applications in Drug Development
The chloromethyl group introduced onto the nanoparticle surface is a versatile chemical handle for the covalent attachment of various molecules, making these derivatized nanoparticles highly valuable in drug development.
-
Drug Conjugation: The chloromethyl group can readily undergo nucleophilic substitution reactions with drugs containing amine, thiol, or carboxylate groups. This allows for the direct and stable conjugation of therapeutic agents to the nanoparticle surface, potentially improving drug solubility, stability, and pharmacokinetic profiles. For instance, a high drug-loading capacity can be achieved, which is a significant advantage in nanomedicine.[11][12][13]
-
Targeted Drug Delivery: Targeting ligands, such as antibodies, peptides, or small molecules, can be attached to the chloromethyl-functionalized nanoparticles. These ligands can recognize and bind to specific receptors overexpressed on diseased cells (e.g., cancer cells), leading to enhanced accumulation of the drug at the target site and reduced off-target toxicity.
-
Controlled Release Systems: The linker used to attach the drug to the nanoparticle can be designed to be cleavable under specific physiological conditions (e.g., acidic pH in tumors, presence of specific enzymes). This enables the controlled and triggered release of the drug at the desired location, improving therapeutic efficacy.
-
Bioimaging: Fluorescent dyes or contrast agents can be conjugated to the nanoparticles for in vivo imaging and tracking of the drug delivery system. This theranostic approach allows for the simultaneous monitoring of drug distribution and therapeutic response.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. powertechjournal.com [powertechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis: Version 2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. | Semantic Scholar [semanticscholar.org]
- 9. Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymer Nanoparticles with High Drug Loading - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Anhydrous Reactions of (Chloromethyl)trichlorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Chloromethyl)trichlorosilane (ClCH₂SiCl₃) is a highly reactive organosilicon compound extensively used as an intermediate in the synthesis of a wide range of functionalized silanes and silicones. Its utility stems from the presence of two reactive centers: the chloromethyl group and the trichlorosilyl group. The silicon-chlorine bonds are highly susceptible to hydrolysis, necessitating the use of strictly anhydrous conditions for most of its chemical transformations. These reactions are crucial in materials science for creating silicon-based polymers and in drug development for synthesizing silicon-containing bioactive molecules.
This document provides detailed protocols and application notes for key anhydrous reactions involving this compound, focusing on Grignard reactions and alcoholysis. Adherence to these anhydrous protocols is critical to ensure high product yields and purity.
General Anhydrous Techniques
All reactions involving this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware. Solvents must be rigorously dried using appropriate methods, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or by passing through a column of activated molecular sieves. Liquid reagents should be handled via syringe through septa.
Key Applications & Protocols
Grignard Reactions: Carbon-Carbon Bond Formation
Grignard reactions with this compound are a fundamental method for forming new carbon-silicon and carbon-carbon bonds. The Grignard reagent attacks the electrophilic silicon atom, displacing one or more chloride ions. The following protocol is adapted for the reaction of this compound with a generic Grignard reagent (R-MgX).
Experimental Protocol: Grignard Reaction with this compound
Materials:
-
This compound
-
Magnesium turnings
-
Organic halide (R-X)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Inert gas supply (Nitrogen or Argon)
-
Flame-dried, three-necked round-bottomed flask with a reflux condenser, dropping funnel, and inert gas inlet.
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve the organic halide (R-X, 1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount of the halide solution to the magnesium. Initiation is indicated by the fading of the iodine color and gentle reflux.
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Data Presentation: Representative Grignard Reaction Parameters
| Reactant | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| (Chloromethyl)dimethylchlorosilane | Phenylmagnesium bromide | 1,4-Dioxane | 23 | 2 | 99 | [1] |
| Trichlorosilane | Various | Diethyl ether / THF | RT to Reflux | 1-2 | Variable | [2] |
Note: The data for (chloromethyl)dimethylchlorosilane is presented as a closely related example, illustrating typical high yields under optimized anhydrous conditions.
Alcoholysis: Formation of Alkoxysilanes
The reaction of this compound with alcohols (alcoholysis) under anhydrous conditions leads to the formation of (chloromethyl)alkoxysilanes. This reaction is typically performed by the controlled addition of an alcohol to the chlorosilane. The reaction is highly exothermic and releases hydrogen chloride (HCl) gas, which must be neutralized or removed.
Experimental Protocol: Synthesis of (Chloromethyl)trimethoxysilane
Materials:
-
This compound
-
Anhydrous methanol
-
Triethylamine or other suitable HCl scavenger
-
Inert gas supply (Nitrogen or Argon)
-
Flame-dried reactor with a packed column, dropping funnel, thermometer, and reflux condenser.
Procedure:
-
Apparatus Setup: Assemble the flame-dried reactor under a positive pressure of inert gas.
-
Reaction:
-
Charge the reactor with this compound (1.0 equivalent).
-
Heat the this compound to reflux (approx. 118 °C).
-
Slowly add anhydrous methanol (3.1 equivalents) dropwise via the dropping funnel. Control the addition rate to maintain a steady reaction and manage the evolution of HCl gas.
-
Gradually increase the reaction temperature to 140 °C during the methanol addition.
-
After the addition is complete, maintain the reaction at 140 °C for an additional hour.
-
-
Neutralization and Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the crude product to a separate flask and neutralize the remaining HCl by adding a suitable base, such as triethylamine, until the pH is neutral.[3]
-
Stir for 1-2 hours, then filter to remove the resulting salt.
-
-
Purification: Purify the filtrate by fractional distillation to obtain (chloromethyl)trimethoxysilane.[3]
Data Presentation: Synthesis of (Chloromethyl)trimethoxysilane
| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Methanol | 1 : 3.17 | 118 -> 140 | ~7 | 97.2 | >98 |
Data sourced from a patent describing a specific industrial preparation.[3]
Mandatory Visualizations
General Workflow for Anhydrous Reactions
Caption: General workflow for conducting anhydrous reactions with this compound.
Logical Relationship for Handling Moisture-Sensitive Reagents
Caption: The consequences of moisture exposure on this compound reactions.
References
Vapor phase deposition protocol for (Chloromethyl)trichlorosilane
An application note providing a detailed protocol for the vapor phase deposition of (Chloromethyl)trichlorosilane (CMTCS) is presented for researchers, scientists, and drug development professionals. This document outlines the necessary safety precautions, experimental procedures, and expected outcomes for creating functionalized surfaces using CMTCS.
Application Notes
This compound (CMTCS) is a versatile organosilane reagent used for surface modification. Its bifunctional nature—containing both a reactive trichlorosilyl group and a chloromethyl group—makes it a valuable linker molecule in a variety of applications. The trichlorosilyl group forms stable siloxane bonds (Si-O-Si) with hydroxylated surfaces such as silicon wafers, glass, and metal oxides through a vapor phase deposition process.[1] This process, often referred to as silanization, is a solvent-free method for creating covalently attached, self-assembled monolayers (SAMs).[2][3] The terminal chloromethyl group can then be used for subsequent chemical modifications.
Chemical Vapor Deposition (CVD) is an effective technique for applying silane coatings, offering better reproducibility and control compared to solution-based methods by minimizing uncontrolled hydrolysis and oligomerization of the silane.[2] The resulting functionalized surfaces have applications in microfluidics, biocompatible coatings, and as platforms for organic electronic components.[1][4]
Critical Safety Precautions
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive, water-reactive, and fatal if inhaled.[5][6]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[7] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, face shields, flame-resistant impervious clothing, and heavy-duty chemical-resistant gloves.[6][8] A NIOSH-certified respirator with an organic vapor/acid gas cartridge is mandatory.[7]
-
Reactivity: CMTCS reacts violently with water, moisture, and protic solvents to release toxic and corrosive hydrochloric acid (HCl) gas.[5][8] It is incompatible with strong oxidizing agents, acids, and bases.[8] All glassware and equipment must be scrupulously dried before use.
-
Storage: Store in a dry, cool, well-ventilated, and corrosion-proof area, away from heat, sparks, and open flames.[8][9] Containers must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[8]
-
Spills and First Aid: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with dry sand or vermiculite; DO NOT USE WATER .[9] In case of skin or eye contact, flush with lukewarm water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move the victim to fresh air and get emergency medical help immediately.[6]
Experimental Protocol
This protocol describes a general procedure for the vapor phase deposition of CMTCS onto a silicon wafer with a native oxide layer. Parameters should be optimized for specific substrates and applications.
Substrate Preparation (Cleaning and Hydroxylation)
Proper substrate cleaning is critical for achieving a uniform monolayer. The goal is to remove organic contaminants and ensure the surface is rich in hydroxyl (-OH) groups.
-
Sonication: Sonicate the substrate in a sequence of solvents (e.g., acetone, then isopropanol) for 15 minutes each to remove gross organic contamination.
-
Drying: Dry the substrate under a stream of dry nitrogen gas.
-
Oxidative Cleaning (Hydroxylation): Use an oxygen plasma cleaner or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to create a hydrophilic, hydroxyl-terminated surface.
-
Oxygen Plasma: Treat the substrate for 5-10 minutes. This is often the preferred method for safety and control.[10]
-
Piranha Solution: Immerse the substrate in the freshly prepared piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care) .
-
-
Rinsing and Final Drying: Thoroughly rinse the substrate with ultrapure water and then dry it under a stream of nitrogen. Dehydrate the substrate by baking it in a vacuum oven at 100-120°C for at least 1 hour to remove physisorbed water just before deposition.[2][11]
Vapor Phase Deposition
The deposition is performed in a vacuum chamber or desiccator.
-
Chamber Setup: Place the clean, dry substrates inside the deposition chamber. In a separate, small, open-topped container within the chamber, place a few drops (e.g., 50-100 µL) of this compound.
-
Vacuum Application: Seal the chamber and evacuate it to a moderate vacuum (e.g., -0.8 atm or ~200 mbar).[12] This lowers the boiling point of the silane, increasing its vapor pressure.
-
Deposition: Allow the deposition to proceed at room temperature or slightly elevated temperature (e.g., 80-100°C) for 1 to 4 hours.[2][12] The key parameters—temperature, pressure, and time—directly influence the quality and thickness of the deposited film and must be carefully controlled and optimized.[13]
-
Purging: After the deposition period, vent the chamber with a dry, inert gas (e.g., nitrogen or argon) to purge any remaining unreacted CMTCS vapor and HCl byproduct.
Post-Deposition Curing and Cleaning
-
Curing: Transfer the coated substrates to an oven and cure at 100-120°C for 1 hour to promote the formation of covalent siloxane bonds and remove any remaining physisorbed molecules.[2]
-
Rinsing: Rinse the cured substrates with a non-protic solvent like hexane or chloroform to remove any unbound silane, followed by a final rinse with isopropanol or acetone.
-
Drying: Dry the functionalized substrates with a stream of dry nitrogen. The substrates are now ready for characterization or further functionalization.
Parameter Optimization and Characterization
The quality of the CMTCS monolayer should be assessed to ensure proper surface coverage and functionality. The following table summarizes key deposition parameters and the techniques used for characterization.
| Parameter | Typical Range | Effect on Deposition | Characterization Method | Expected Outcome |
| Deposition Temperature | Room Temp - 150°C | Affects reaction rate and vapor pressure. Higher temperatures can increase deposition rate but may also lead to gas-phase polymerization.[13][14] | Ellipsometry | Control over film thickness. |
| Deposition Time | 1 - 12 hours | Longer times can increase surface coverage but may lead to multilayers if not controlled.[2] | Contact Angle Goniometry | Increased hydrophobicity (Water contact angle > 70-80°). |
| Chamber Pressure | 50 - 500 mbar | Lower pressure increases the mean free path of molecules, potentially improving film uniformity.[13] | Atomic Force Microscopy (AFM) | Smooth surface with low RMS roughness (< 0.5 nm). |
| Substrate Dehydration | 100 - 120°C for 1-2 hr | Crucial for removing physisorbed water to prevent uncontrolled polymerization and ensure monolayer formation.[11] | X-ray Photoelectron Spectroscopy (XPS) | Presence of Si, C, O, and Cl peaks confirming surface composition. |
Experimental Workflow Diagram
Caption: Workflow for CMTCS vapor phase deposition.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Hydrophobicity (Low Contact Angle) | 1. Incomplete surface coverage. 2. Poor substrate hydroxylation. 3. Degraded silane reagent. | 1. Increase deposition time or temperature. 2. Optimize plasma/piranha cleaning step. 3. Use fresh CMTCS from an unopened container. |
| Non-uniform Coating / Hazy Film | 1. Insufficient substrate cleaning. 2. Presence of moisture in the chamber. 3. Silane polymerization in the gas phase. | 1. Improve the cleaning protocol. 2. Ensure all components are dry; perform a longer dehydration bake. 3. Reduce deposition temperature or silane quantity. |
| Poor Adhesion of Subsequent Layers | The chloromethyl group is not reactive. | Confirm successful deposition via XPS; ensure downstream reaction conditions are appropriate for activating the C-Cl bond. |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Silanization Surface treatment process - Plasma.com [plasma.com]
- 5. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. researchgate.net [researchgate.net]
- 13. What Are The Parameters For Chemical Vapour Deposition? Master Temperature, Pressure & Gas Flow For Perfect Films - Kintek Solution [kindle-tech.com]
- 14. What Are The Factors Affecting Chemical Vapor Deposition? Master The Core Parameters For Superior Thin Films - Kintek Solution [kindle-tech.com]
Application Notes and Protocols for the Use of (Chloromethyl)trichlorosilane as a Precursor for Organosilicon Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)trichlorosilane (CMTCS) is a versatile organosilicon compound that serves as a critical precursor in the synthesis of a variety of functionalized organosilicon polymers. Its unique structure, featuring a reactive chloromethyl group and three hydrolyzable chloro-silyl groups, allows for the formation of polysiloxane backbones with pendant chloromethyl functionalities. These functionalities can be further modified to introduce a wide range of chemical groups, leading to polymers with tailored properties for applications in diverse fields, including materials science, drug delivery, and biomedical devices. This document provides detailed application notes and experimental protocols for the synthesis and characterization of organosilicon polymers derived from CMTCS.
Introduction
Organosilicon polymers, particularly polysiloxanes, are renowned for their exceptional properties, including high thermal stability, low surface tension, biocompatibility, and chemical inertness. The incorporation of functional groups into the polysiloxane framework expands their utility. This compound is a key monomer that enables the introduction of the reactive chloromethyl group, which can subsequently be converted to other functional moieties.
The primary route for the polymerization of this compound involves hydrolysis and polycondensation. The three chlorine atoms attached to the silicon are readily hydrolyzed to form silanol groups (-Si-OH). These silanols are highly reactive and undergo condensation reactions with each other to form a stable siloxane backbone (-Si-O-Si-). The chloromethyl group (-CH2Cl) typically remains intact during this process, providing a site for post-polymerization modification.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is essential for safe handling and successful polymerization.
| Property | Value |
| CAS Number | 1558-25-4 |
| Molecular Formula | CH2Cl4Si |
| Molecular Weight | 183.91 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 117-118 °C |
| Density | 1.47 g/cm³ |
| Solubility | Reacts with water and alcohols. Soluble in aprotic organic solvents. |
Synthesis of Poly(chloromethyl)siloxane: A General Protocol
The hydrolysis and polycondensation of this compound is a vigorous reaction that must be carefully controlled to obtain a polymer with desired properties. The following is a general protocol for the synthesis of poly(chloromethyl)siloxane.
Materials and Equipment
-
This compound (CMTCS), >97% purity
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Deionized water
-
Ice bath
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube
-
Heating mantle
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
Experimental Procedure
-
Reaction Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and condenser. Place the flask in an ice bath on a magnetic stirrer. Purge the entire system with dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Hydrolysis: In the dropping funnel, prepare a solution of CMTCS in anhydrous toluene (e.g., 1:1 v/v). In the reaction flask, place a mixture of deionized water and crushed ice.
-
Addition of Precursor: While vigorously stirring the ice-water mixture, add the CMTCS solution dropwise from the dropping funnel. The rate of addition should be carefully controlled to manage the exothermic reaction and the evolution of hydrogen chloride (HCl) gas. Maintain the temperature of the reaction mixture below 10 °C.
-
Condensation: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to promote polycondensation.
-
Work-up: Transfer the reaction mixture to a separatory funnel. The organic layer containing the polymer is separated. Wash the organic layer sequentially with deionized water, a dilute solution of sodium bicarbonate (to neutralize any remaining HCl), and finally with brine.
-
Isolation of Polymer: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude poly(chloromethyl)siloxane as a viscous liquid or a solid.
-
Purification (Optional): The polymer can be further purified by precipitation from a suitable solvent system (e.g., dissolving in toluene and precipitating in methanol).
Reaction Pathway
Caption: Hydrolysis and polycondensation of this compound.
Functionalization of Poly(chloromethyl)siloxane
The pendant chloromethyl groups on the polysiloxane backbone are versatile handles for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.
General Protocol for Nucleophilic Substitution
-
Dissolution: Dissolve the synthesized poly(chloromethyl)siloxane in a suitable aprotic solvent (e.g., THF, DMF).
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, an amine, a thiol, or the sodium salt of an alcohol) to the polymer solution. The reaction may require heating and/or a catalyst depending on the nucleophile's reactivity.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as FTIR or NMR spectroscopy by observing the disappearance of the C-Cl signal and the appearance of new signals corresponding to the introduced functional group.
-
Work-up and Purification: After the reaction is complete, the functionalized polymer is isolated by precipitation in a non-solvent, followed by washing and drying.
Example: Synthesis of Poly(azidomethyl)siloxane
| Parameter | Value |
| Starting Polymer | Poly(chloromethyl)siloxane |
| Reagent | Sodium azide (NaN3) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Product | Poly(azidomethyl)siloxane |
This azido-functionalized polymer can be further modified via "click" chemistry reactions.
Characterization of Organosilicon Polymers
A suite of analytical techniques is employed to characterize the structure, molecular weight, and thermal properties of the synthesized polymers.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups (Si-O-Si backbone, -CH2Cl, and any newly introduced functional groups). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Detailed structural elucidation, confirmation of functionalization, and determination of copolymer composition. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profile. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and other thermal transitions. |
Expected Spectroscopic Data
-
FTIR: A strong, broad absorption band around 1000-1100 cm⁻¹ is characteristic of the Si-O-Si stretching vibration of the polysiloxane backbone. The C-Cl stretching vibration of the chloromethyl group is typically observed around 650-800 cm⁻¹.
-
¹H NMR: The protons of the chloromethyl group (-CH₂Cl) typically appear as a singlet in the range of 3.0-3.5 ppm.
Applications in Research and Development
The functionalized organosilicon polymers derived from this compound have a wide array of potential applications:
-
Drug Delivery: The polymer backbone can be functionalized with targeting ligands and loaded with therapeutic agents for controlled release applications.
-
Biomedical Coatings: Hydrophilic or biocompatible coatings can be created on medical devices to reduce biofouling and improve biocompatibility.
-
Functional Materials: Introduction of specific functional groups can lead to materials with unique optical, electronic, or catalytic properties.
-
Cross-linking Agents: The reactive groups can be used to cross-link other polymer systems to enhance their mechanical or thermal properties.
Experimental Workflow and Logic
Caption: Experimental workflow for synthesis and application.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It reacts with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent uncontrolled hydrolysis.
Disclaimer: The protocols provided are for informational purposes only and should be adapted and optimized based on specific research goals and available equipment. All laboratory work should be conducted in accordance with established safety guidelines.
References
Application Notes and Protocols for Hydrosilylation Reactions with Trichlorosilanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing hydrosilylation reactions using trichlorosilane. This powerful reaction forms the basis for creating silicon-carbon bonds, a fundamental transformation in the synthesis of organosilicon compounds, which are pivotal in materials science and as intermediates in pharmaceutical development.
Introduction
Hydrosilylation is the addition of a silicon-hydride bond across an unsaturated bond, typically a carbon-carbon double or triple bond. When employing trichlorosilane (HSiCl₃), the reaction yields alkyl- or vinyltrichlorosilanes. These products are versatile intermediates that can be further functionalized, for example, by alcoholysis to form alkoxysilanes or by Grignard reactions. The reaction is most commonly catalyzed by platinum complexes, such as Speier's and Karstedt's catalysts, although other transition metals like rhodium have also been shown to be effective.
A key feature of this reaction is its atom economy, as all atoms from the reactants are incorporated into the product. However, careful control of reaction conditions is crucial to ensure high selectivity for the desired anti-Markovnikov product and to minimize side reactions like olefin isomerization.
Safety Precautions: Trichlorosilane is a highly reactive, corrosive, and flammable liquid that reacts violently with water to release hydrogen chloride gas. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Reaction Mechanism and Catalysts
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle involves the oxidative addition of the silane to the platinum center, followed by coordination of the alkene, migratory insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the alkylsilane product.
dot
Caption: Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.
Commonly used catalysts for hydrosilylation with trichlorosilane include:
-
Speier's Catalyst: Hexachloroplatinic acid (H₂PtCl₆) in isopropanol.
-
Karstedt's Catalyst: A platinum(0)-divinyltetramethyldisiloxane complex, which is highly active.[1]
-
Rhodium Catalysts: Complexes such as [RhCl(dppbzF)]₂ have shown high efficiency and selectivity, particularly for functionalized alkenes.[2]
Experimental Protocols
The following are detailed protocols for the hydrosilylation of representative terminal alkenes and alkynes with trichlorosilane.
Hydrosilylation of a Terminal Alkene: Synthesis of n-Dodecyltrichlorosilane
This protocol describes the synthesis of n-dodecyltrichlorosilane from 1-dodecene and trichlorosilane.
Materials:
-
1-Dodecene
-
Trichlorosilane (HSiCl₃)
-
Tetra-n-butylphosphonium chloride (catalyst)
-
Anhydrous toluene (solvent, optional)
-
Schlenk flask or other suitable reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Inert gas supply (nitrogen or argon)
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Under an inert atmosphere, charge the reaction flask with 1-dodecene and tetra-n-butylphosphonium chloride.
-
Add trichlorosilane to the reaction mixture. A slight excess of the alkene is often used to ensure complete consumption of the silane.
-
If using a solvent, add anhydrous toluene.
-
Heat the reaction mixture to the desired temperature and monitor the progress by GC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by vacuum distillation to yield pure n-dodecyltrichlorosilane.
Hydrosilylation of a Terminal Alkyne: Synthesis of (E)-β-Styryltrichlorosilane
This protocol outlines the synthesis of (E)-β-styryltrichlorosilane from phenylacetylene and trichlorosilane.
Materials:
-
Phenylacetylene
-
Trichlorosilane (HSiCl₃)
-
Karstedt's catalyst or Speier's catalyst
-
Anhydrous solvent (e.g., toluene or THF)
-
Schlenk flask or other suitable reaction vessel equipped with a magnetic stirrer and reflux condenser
-
Inert gas supply (nitrogen or argon)
-
Heating mantle or oil bath
-
Vacuum distillation apparatus
Procedure:
-
Under an inert atmosphere, dissolve phenylacetylene in the anhydrous solvent in the reaction flask.
-
Add the platinum catalyst to the solution.
-
Slowly add trichlorosilane to the reaction mixture. The reaction can be exothermic, so controlled addition is important.
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete, as determined by GC or NMR analysis.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the resulting vinyltrichlorosilane by vacuum distillation.
Data Presentation
The following tables summarize quantitative data for selected hydrosilylation reactions with trichlorosilane.
Table 1: Hydrosilylation of Alkenes with Trichlorosilane
| Alkene | Catalyst | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Allyl chloride | [RhCl(dppbzF)]₂ | 0.005 | 60 | 20 | >95 | [2] |
| 1-Dodecene | Tetra-n-butylphosphonium chloride | Not specified | 170 | 4 | 92 | [3] |
| Tetradecene | FibreCat Pt catalyst | Not specified | Not specified | Not specified | 85 | [4] |
Table 2: Hydrosilylation of Alkynes with Trichlorosilane
| Alkyne | Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Phenylacetylene | Pt nanoparticles on SBA-15 | ~0.5 | THF | 70 | 6 | α- and β-(E)-isomers | Not specified | [5] |
Purification and Characterization
The primary method for purifying the resulting alkyl- and vinyltrichlorosilanes is vacuum distillation .[6][7] Due to the high boiling points of these compounds at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.[8]
Table 3: Boiling Points of Selected Alkyltrichlorosilanes
| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure | Reference |
| n-Octyltrichlorosilane | 233 | Not specified | [9][10] |
| n-Dodecyltrichlorosilane | 288 | 149 (pressure not specified) | [11][12] |
Characterization of the purified products is typically performed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product and to determine the regioselectivity of the hydrosilylation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for assessing the purity of the product and identifying any byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the disappearance of the Si-H stretch (around 2200 cm⁻¹) and the C=C or C≡C stretching vibrations of the starting materials.
Workflow and Logical Relationships
The general workflow for a hydrosilylation reaction with trichlorosilane, from preparation to purification, is depicted below.
dot
Caption: General workflow for hydrosilylation with trichlorosilane.
References
- 1. scientificspectator.com [scientificspectator.com]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. qualitas1998.net [qualitas1998.net]
- 5. mdpi.com [mdpi.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. When Vacuum Distillation is Useful [sihaienergytech.com]
- 9. 5283-66-9 CAS MSDS (Octyltrichlorosilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Octyltrichlorosilane | 5283-66-9 [chemicalbook.com]
- 11. Dodecyltrichlorosilane | C12H25Cl3Si | CID 20568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Creating Hydrophobic Surfaces Using (Chloromethyl)trichlorosilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation of hydrophobic surfaces using (Chloromethyl)trichlorosilane. This organosilane is a valuable reagent for modifying the surface properties of various substrates, rendering them water-repellent. Such modifications are critical in numerous research and development applications, particularly in the pharmaceutical and biotechnology sectors, where controlling surface interactions is paramount for drug delivery systems, medical devices, and high-throughput screening platforms.
Introduction
This compound ((CM)TCS) is a trifunctional organosilane with the chemical formula ClCH₂SiCl₃. The three highly reactive chlorosilyl groups can readily hydrolyze and form covalent bonds with hydroxyl (-OH) groups present on the surface of many materials, such as glass, silica, and metal oxides. The chloromethyl group (ClCH₂) provides the basis for the hydrophobic modification. This process, known as silanization, results in a durable, low-energy surface that exhibits significant hydrophobicity.
Applications in Drug Development:
-
Controlled Drug Release: Hydrophobic coatings can modulate the release kinetics of encapsulated drugs from carrier systems.
-
Enhanced Drug Loading: For hydrophobic drug formulations, modifying the surface of nanocarriers can improve drug loading capacity.
-
Biocompatibility: Tailoring the surface hydrophobicity of implants and medical devices can influence protein adsorption and cellular interactions, potentially reducing biofouling and improving biocompatibility.
-
Microfluidics: Creating hydrophobic channels in microfluidic devices is essential for generating droplets and controlling fluid flow in various assays.
Mechanism of Surface Modification
The creation of a hydrophobic surface using this compound is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The trichlorosilyl group of (CM)TCS reacts with trace amounts of water present on the substrate surface or in the solvent to form reactive silanol intermediates (Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds and releasing hydrochloric acid (HCl) as a byproduct. The silane molecules can also crosslink with each other, forming a durable polymeric layer.
The covalently bound chloromethyl groups at the surface lower its surface energy, leading to the observed hydrophobic properties.
Experimental Protocols
The following protocols provide a general framework for creating hydrophobic surfaces on glass or silica substrates using this compound. Optimal conditions may vary depending on the specific substrate and desired level of hydrophobicity.
Substrate Preparation (Critical Step)
Proper cleaning and hydroxylation of the substrate are crucial for achieving a uniform and durable hydrophobic coating.
-
Degreasing: Sonicate the substrate in a 2% solution of laboratory detergent for 15 minutes.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Solvent Cleaning: Sonicate the substrate in acetone for 10 minutes, followed by sonication in isopropanol for 10 minutes.
-
Drying: Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
Surface Activation (Hydroxylation): To maximize the density of surface hydroxyl groups, treat the cleaned substrate with an oxygen plasma cleaner for 2-5 minutes. Alternatively, for robust substrates, immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes can be performed. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Final Rinse and Dry: After activation, thoroughly rinse the substrate with deionized water and dry again with an inert gas. The substrate should be used immediately for silanization.
Silanization Protocol (Solution-Phase Deposition)
This protocol describes the deposition of this compound from an anhydrous solvent.
Materials:
-
This compound
-
Anhydrous toluene or hexane
-
Cleaned and activated substrates
-
Reaction vessel with a moisture-free environment (e.g., a desiccator or glovebox)
Procedure:
-
Prepare Silane Solution: In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene). Prepare this solution immediately before use.
-
Surface Modification: Immerse the cleaned and activated substrates in the silane solution within a sealed reaction vessel to prevent exposure to atmospheric moisture.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can improve the uniformity of the coating.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
Final Cleaning: After cooling to room temperature, sonicate the substrates in the anhydrous solvent for 5 minutes to remove any loosely adsorbed molecules. Dry the substrates with an inert gas.
Characterization and Data
The primary method for quantifying the hydrophobicity of a surface is by measuring the static water contact angle. A higher contact angle indicates greater hydrophobicity.
Protocol for Contact Angle Measurement
-
Instrument Setup: Use a contact angle goniometer placed on a vibration-free surface.
-
Sample Placement: Secure the silane-treated substrate on the sample stage.
-
Droplet Dispensing: Using a microsyringe, carefully dispense a deionized water droplet (typically 2-5 µL) onto the surface.
-
Image Capture and Analysis: Capture a high-resolution image of the droplet and use the accompanying software to measure the angle formed between the solid-liquid interface and the liquid-vapor interface.
Comparative Data
While specific data for this compound is not extensively published, the following table provides typical water contact angles achieved with structurally similar chlorosilanes on glass or silica substrates. These values can serve as a benchmark for what to expect.
| Silane | Substrate | Water Contact Angle (°) | Reference |
| Methyltrichlorosilane (MTCS) | Geopolymer Membrane | ~136.5° | [1] |
| Trimethylchlorosilane (TMCS) | Glass | > 90° | [2] |
| Octadecyltrichlorosilane (OTS) | Smooth Surface | 102-109° | [3] |
| Untreated Glass | Glass | < 30° | [4] |
Stability and Storage
The hydrophobic surfaces created by silanization with this compound are generally stable. However, their long-term stability can be influenced by the storage conditions. For optimal preservation of the hydrophobic properties, it is recommended to store the modified substrates in a clean, dry, and dust-free environment. While the coatings are robust in air, prolonged exposure to aqueous environments can lead to a gradual decrease in hydrophobicity.[4]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Contact Angle / Poor Hydrophobicity | Incomplete surface cleaning or activation. | Repeat the substrate preparation protocol, ensuring thorough cleaning and effective hydroxylation. |
| Premature hydrolysis of the silane solution. | Use anhydrous solvents and a moisture-free reaction environment. Prepare the silane solution immediately before use. | |
| Insufficient reaction time or temperature. | Increase the immersion time or consider a slightly elevated reaction temperature (e.g., 40-50°C). | |
| Non-uniform Coating | Uneven cleaning or activation. | Ensure the entire substrate is uniformly treated during preparation. |
| Contamination of the silane solution. | Use high-purity reagents and clean glassware. | |
| Insufficient rinsing. | Thoroughly rinse the substrate after silanization to remove any excess, unbound silane. |
References
- 1. Methyltrichlorosilane Hydrophobic Coating on Geopolymer Membranes for water Desalination via Direct Contact Membrane Distillation | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gelest.com [gelest.com]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing polymerization of (Chloromethyl)trichlorosilane during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization and degradation of (Chloromethyl)trichlorosilane during storage.
Troubleshooting Guide
Issue: White precipitate or solid formation in the this compound container.
Possible Cause 1: Exposure to Moisture this compound reacts violently with water and atmospheric moisture. This reaction leads to the formation of hydrochloric acid (HCl) and silicon oxides, which can appear as a white solid.
-
Solution:
Possible Cause 2: Reaction with Container Surface The surface of glass containers contains silanol groups (Si-OH) which can react with this compound, initiating oligomerization or degradation, which may be perceived as polymerization by users.
-
Solution:
-
For long-term storage, consider transferring the material to a container with a more inert surface.
-
For glass containers, a surface passivation treatment can be performed. One common method is silylation with a reagent like hexamethyldisilazane (HMDS) to cap the reactive silanol groups.[5]
-
Possible Cause 3: Incompatible Storage Material Certain metal surfaces, particularly ferrous metals, can catalyze the decomposition of chlorosilanes.
-
Solution:
-
Store in the original container if possible.
-
If transferring is necessary, use containers made of or lined with stainless steel, aluminum, or nickel for better stability.
-
Issue: Fuming or vapor release upon opening the container.
Possible Cause: Reaction with Ambient Air this compound reacts with moisture in the air, releasing corrosive and toxic hydrogen chloride (HCl) gas, which appears as fumes.[6][7][8]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][9] The container must be kept tightly sealed and preferably under a dry, inert atmosphere such as nitrogen or argon to prevent contact with moisture.[1][3]
Q2: Does this compound undergo hazardous polymerization?
A2: According to safety data sheets, hazardous polymerization of this compound does not occur.[2] However, it is highly reactive and can undergo hydrolysis and condensation reactions upon exposure to moisture, which may result in the formation of solid byproducts.[1][7] These reactions are often colloquially referred to as "polymerization" by users observing the formation of solids.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with water, moisture, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[1][2][3][6] Contact with these substances can lead to violent reactions.
Q4: Can I store this compound in a standard glass bottle?
A4: While often supplied in glass bottles, the silanol groups on the glass surface can react with the product, potentially leading to degradation over time.[5] For prolonged storage, it is advisable to use the original shipping container or a passivated glass container.
Q5: Are there any chemical inhibitors or stabilizers that can be added to prevent polymerization?
A5: The available literature does not commonly mention the use of chemical inhibitors for the storage of this compound. The primary method for ensuring its stability is strict adherence to proper storage and handling conditions, with a major focus on the exclusion of moisture.[1][3]
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool | To minimize vapor pressure and reduce reaction rates.[2] |
| Atmosphere | Dry, inert gas (e.g., Nitrogen, Argon) | To prevent reaction with atmospheric moisture.[1][3] |
| Container | Tightly sealed, original or passivated container | To prevent ingress of moisture and air.[1][2][4] |
| Light | Away from direct sunlight | General best practice for chemical storage. |
| Compatibility | Away from incompatible materials | To prevent violent reactions and decomposition.[1][2][3][6] |
Experimental Protocols
Protocol: Passivation of Glassware for Chlorosilane Storage
This protocol describes a method to render glass surfaces less reactive towards sensitive chlorosilanes by capping surface silanol groups.
Materials:
-
Glass container to be passivated
-
Hexamethyldisilazane (HMDS)
-
Anhydrous toluene or other suitable anhydrous solvent
-
Nitrogen or Argon gas source
-
Schlenk line or glovebox
-
Oven
Procedure:
-
Thoroughly clean the glass container with a suitable detergent and rinse with deionized water.
-
Dry the glassware in an oven at >120°C for at least 4 hours to remove adsorbed water.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.
-
Prepare a 5-10% (v/v) solution of HMDS in an anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
Fill the dried glass container with the HMDS solution, ensuring all internal surfaces are in contact with the solution.
-
Allow the container to stand for at least 12 hours at room temperature.
-
Decant the HMDS solution.
-
Rinse the container three times with the anhydrous solvent to remove excess HMDS.
-
Dry the container under a stream of dry nitrogen or argon, or under vacuum. For more robust passivation, the container can be baked at 100-120°C for 1-2 hours.
-
Once cool, the passivated container is ready for storing this compound under an inert atmosphere.
Diagrams
Caption: Troubleshooting workflow for this compound polymerization.
References
- 1. canbipharm.com [canbipharm.com]
- 2. fishersci.com [fishersci.com]
- 3. gelest.com [gelest.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. silicones.eu [silicones.eu]
- 7. nj.gov [nj.gov]
- 8. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (Chloromethyl)trichlorosilane Surface Modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using (Chloromethyl)trichlorosilane for surface modification, with a focus on achieving complete and uniform surface coverage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification? this compound (CMCTS) is an organosilicon compound with the formula Cl₃SiCH₂Cl.[1] It is a reactive intermediate used to functionalize surfaces.[2] The trichlorosilyl group (-SiCl₃) readily reacts with hydroxyl (-OH) groups present on many substrates (like glass, silica, and some metals) to form stable covalent Si-O-Si bonds.[3] The chloromethyl group (-CH₂Cl) serves as a reactive site for subsequent chemical transformations, making CMCTS a valuable bifunctional linker in the development of advanced materials and for immobilizing catalysts.[4]
Q2: What is the fundamental reaction mechanism for surface modification with this compound? The process involves two primary steps:
-
Hydrolysis: The trichlorosilyl groups of the silane react with trace amounts of water on the substrate surface to form reactive silanol groups (-Si(OH)₃).[5][6][7]
-
Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, releasing hydrogen chloride (HCl) and forming a covalent siloxane bond (Si-O-Substrate).[3] Additionally, adjacent silanol groups can condense with each other, forming a cross-linked polysiloxane network on the surface.[7][8]
Q3: Why are anhydrous conditions so critical during the silanization process? this compound is highly sensitive to moisture.[9] In the presence of excess water, the silane molecules will prematurely hydrolyze and self-condense in the solution before they can bind to the substrate surface.[5][10] This leads to the formation of insoluble polysiloxane oligomers and polymers that can deposit onto the surface as aggregates, resulting in a non-uniform, hazy, or incomplete film instead of a well-ordered monolayer.[11][12] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[9]
Q4: What types of substrates can be modified with this compound? Substrates with surface hydroxyl groups are ideal candidates for modification. This includes materials like glass, silicon wafers, quartz, ceramics, and certain metals and metal oxides (e.g., aluminum, titanium, tin).[4][10][13] For substrates that lack sufficient hydroxyl groups, such as some polymers or noble metals, a surface pre-treatment step like oxygen plasma or water-vapor plasma activation can be used to introduce these necessary reactive sites.[13][14]
Q5: How can I verify the success of my surface modification? Several analytical techniques can be used to characterize the modified surface:
-
Water Contact Angle Measurement: A successful modification with a non-polar silane typically results in a more hydrophobic surface, which can be quantified by measuring the increase in the water contact angle.[10]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of silicon and chlorine on the surface.
-
Fourier Transform Infrared-Attenuated Total Reflection (FTIR-ATR): Can be used to detect the characteristic Si-O-Si bonds of the siloxane network.[14]
-
Atomic Force Microscopy (AFM): Provides information on the topography and roughness of the surface, revealing the uniformity of the deposited layer.[15]
Troubleshooting Guide: Incomplete Surface Coverage
This guide addresses common problems encountered during surface modification with this compound, focusing on achieving a complete and uniform functional layer.
Problem 1: The treated surface shows little to no change in properties (e.g., wettability) and subsequent reactions fail.
-
Potential Cause 1: Inactive Substrate Surface. The substrate may lack a sufficient density of surface hydroxyl (-OH) groups required for the silane to bind.
-
Recommended Solution: Implement a rigorous surface pre-treatment protocol. For silica-based substrates, use piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment to generate a high density of hydroxyl groups.[11] Ensure the substrate is thoroughly rinsed with deionized water and dried completely before silanization.
-
-
Potential Cause 2: Poor Quality or Degraded Silane. The this compound reagent may have hydrolyzed due to improper storage.[11]
-
Potential Cause 3: Insufficient Reaction Time or Temperature. The reaction may not have had enough time or energy to proceed to completion.
-
Recommended Solution: Extend the reaction time or moderately increase the temperature. Refer to established protocols for typical reaction conditions, but be prepared to optimize for your specific substrate and setup.[11]
-
Problem 2: The surface appears hazy, patchy, or has visible residues after treatment.
-
Potential Cause 1: Premature Silane Polymerization. This is the most common cause and is due to excess moisture in the reaction solvent or environment.[10] The silane self-condenses in the solution, forming particles that deposit on the surface.[12]
-
Recommended Solution:
-
Use Anhydrous Solvents: Employ freshly distilled, anhydrous solvents (e.g., toluene, hexane).
-
Control the Environment: Perform the deposition in a controlled environment with low humidity, such as a glove box or under a steady stream of dry inert gas (nitrogen or argon).[9][10]
-
Dry Glassware: Rigorously dry all glassware in an oven and cool it in a desiccator or under an inert atmosphere before use.[9]
-
-
-
Potential Cause 2: Silane Concentration is Too High. An excessively high concentration of silane can lead to the formation of a thick, uneven, and poorly adhered polymeric layer instead of a monolayer.[10][11]
-
Recommended Solution: Optimize the silane concentration. Start with a low concentration (e.g., 1-5% v/v in an anhydrous solvent) and adjust as needed. For self-assembled monolayers (SAMs), very low concentrations are often required.[11]
-
-
Potential Cause 3: Improper Rinsing. Unreacted silane and HCl byproducts may remain on the surface if not rinsed properly.
-
Recommended Solution: After deposition, rinse the substrate thoroughly with the same anhydrous solvent used for the reaction to remove any physisorbed molecules. Follow this with a rinse using a more polar solvent like isopropanol or ethanol before a final drying step (e.g., with a stream of nitrogen).
-
Quantitative Data Summary
The optimal conditions for silanization can vary based on the specific substrate, desired layer thickness (monolayer vs. polymer layer), and environmental factors. The following table provides typical ranges for key reaction parameters.
| Parameter | Typical Range | Rationale & Considerations |
| Silane Concentration | 1% - 5% (v/v) in solvent | Lower concentrations favor monolayer formation, while higher concentrations can lead to thicker, polymeric layers.[11] Overly high concentrations risk aggregation.[10] |
| Reaction Time | 30 minutes - 24 hours | Shorter times may be sufficient for some applications, while longer times can ensure more complete coverage, especially at lower temperatures. |
| Reaction Temperature | 20°C - 80°C | Room temperature is often sufficient. Modest heating can increase the reaction rate, but excessive heat can promote undesirable side reactions.[10][11] |
| Curing/Annealing Temp. | 100°C - 120°C | A post-deposition baking step helps to remove residual solvent and water, and drives the condensation reaction to completion, forming a more stable siloxane network. |
| Relative Humidity | < 40% | Critical for preventing premature hydrolysis and polymerization in the solution.[10][12] Ideally, perform in a glovebox or under inert gas. |
Experimental Protocols
Protocol 1: Standard Silanization for Achieving a Functional Silane Layer
This protocol describes a general method for modifying a silica-based substrate (e.g., glass slide, silicon wafer) with this compound.
1. Substrate Cleaning and Activation: a. Place substrates in a glass container and submerge them in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. b. Leave substrates in the solution for 30-60 minutes. c. Carefully decant the piranha solution and rinse the substrates extensively with deionized water (5-10 times). d. Dry the substrates in an oven at 120°C for at least 1 hour and allow them to cool to room temperature in a desiccator or under an inert atmosphere immediately before use.
2. Silanization Reaction: a. In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. NOTE: This should be done under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). b. Place the clean, dry substrates into the silane solution. Ensure the entire surface is submerged. c. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
3. Rinsing and Curing: a. Remove the substrates from the silane solution and rinse them sequentially with anhydrous toluene (2-3 times) to remove excess, unreacted silane. b. Follow with a rinse in isopropanol or ethanol to remove toluene residues. c. Dry the substrates under a stream of dry nitrogen gas. d. Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to complete the condensation process and form a stable layer. e. Allow to cool and store in a dry, clean environment.
Visualization
Below is a workflow diagram to guide the troubleshooting process when incomplete surface coverage is suspected.
A troubleshooting workflow for diagnosing incomplete surface coverage with this compound.
References
- 1. Trichloro(chloromethyl)silane - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CHLOROMETHYLTRICHLOROSILANE | [gelest.com]
- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. afinitica.com [afinitica.com]
- 9. benchchem.com [benchchem.com]
- 10. zmsilane.com [zmsilane.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 14. Water-vapor plasma-based surface activation for trichlorosilane modification of PMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. home.bawue.de [home.bawue.de]
Optimizing reaction time for silanization with (Chloromethyl)trichlorosilane
Welcome to the technical support center for optimizing surface modification with (Chloromethyl)trichlorosilane. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving consistent and effective silanization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for silanization with this compound?
The optimal reaction time is not fixed and depends heavily on several factors, including the substrate, solvent, temperature, and concentration. Reaction times reported in literature and practice can range from 1 to 24 hours.[1][2] For many applications, a reaction time of 12-16 hours at room temperature is a common starting point for achieving a complete monolayer.[2] Shorter times may be sufficient at elevated temperatures, while longer times might be necessary for sterically hindered substrates.[1][3]
Q2: What are the most critical factors influencing the success and speed of the silanization reaction?
The success of the reaction is primarily governed by the following factors:
-
Moisture Content: this compound is extremely reactive with water.[4][5] Excess moisture in the solvent or reaction environment leads to premature hydrolysis and self-polymerization in the solution, rather than on the substrate surface.[6][7][8] This is the most common cause of failed experiments.
-
Substrate Preparation: The surface must be scrupulously clean and possess a high density of hydroxyl (-OH) groups to facilitate the reaction.[7][9]
-
Reaction Temperature: Temperature influences the reaction rate. While often performed at room temperature, gentle heating (e.g., 40-80 °C) can sometimes reduce reaction times, but may also increase the risk of bulk polymerization if not carefully controlled.[2][3]
-
Silane Concentration: The concentration of the silane solution affects the quality of the resulting layer. Typical concentrations range from 0.1% to 2% (v/v).[2][9] Higher concentrations can lead to the formation of aggregates and non-uniform multilayers.[9]
Q3: How does the choice of solvent affect the reaction time and outcome?
The solvent plays a crucial role in controlling the reaction. Anhydrous aprotic solvents, such as toluene or hexane, are generally preferred to minimize unwanted hydrolysis in the solution.[2][6][10] The solvent must be completely dry, as trace amounts of water can initiate the formation of polysiloxane aggregates.[7] Using a polar aprotic solvent can be beneficial for nucleophilic substitution reactions involving the chloromethyl group.[6]
Troubleshooting Guide
Q4: I am observing a hazy, white film or aggregated particles on my substrate after the reaction. What is the cause and how can I fix it?
This common issue is almost always caused by uncontrolled polymerization of the silane.[7]
-
Primary Cause: The presence of excess water in the solvent or reaction atmosphere. Trichlorosilanes are highly sensitive to moisture, causing them to hydrolyze and self-condense into polysiloxane particles in the solution, which then deposit on the surface.[2][6][7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves). All glassware must be rigorously dried, for instance, by oven-baking at over 110 °C for several hours.[6][11]
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent ambient moisture from contaminating the reaction.[6]
-
Optimize Silane Concentration: Reduce the concentration of this compound. High concentrations can promote intermolecular reactions and aggregation.[2][9]
-
Control Temperature: If heating, consider lowering the temperature, as elevated temperatures can accelerate both the desired surface reaction and the undesired bulk polymerization.[2]
-
Q5: The silanization reaction is incomplete, or the yield is very low. How can I improve the outcome?
An incomplete reaction or low surface coverage can stem from several factors.
-
Potential Causes:
-
Poor Substrate Activation: Insufficient density of surface hydroxyl (-OH) groups.[9]
-
Inadequate Reaction Time/Temperature: The reaction may not have had enough time or energy to go to completion.[9]
-
Reagent Degradation: The this compound may have been compromised by prior exposure to moisture.[6]
-
Steric Hindrance: The molecular structure of the substrate or the silane itself can slow the reaction.[6]
-
-
Recommended Actions:
-
Improve Surface Cleaning: Employ a rigorous cleaning and activation protocol. For silicon or glass, treatment with a Piranha solution or oxygen plasma is highly effective at generating surface hydroxyl groups.[2][7]
-
Increase Reaction Time or Temperature: Extend the reaction duration (e.g., to 24 hours) or moderately increase the temperature (e.g., to 50-60 °C) to promote a more complete reaction.[9]
-
Use Fresh Reagents: Prepare the silane solution immediately before use and ensure the stock reagent has been stored properly under anhydrous conditions.[6][9]
-
Q6: The modified surface is not stable and the silane layer seems to wash off during rinsing. What is wrong?
This indicates a lack of covalent bonding between the silane and the substrate, suggesting that the layer was only physically adsorbed.
-
Potential Causes:
-
Lack of Covalent Bonding: The reaction conditions were not suitable for the formation of stable Si-O-Substrate bonds. This can happen if the surface was not properly activated (lacking -OH groups).
-
Polymerized Layer: The observed layer is a weakly adhered film of polymerized silane, not a monolayer covalently bonded to the surface.[7]
-
Insufficient Curing: A post-deposition curing step is often crucial for strengthening the bonds and removing byproducts.[2]
-
-
Troubleshooting Steps:
-
Verify Surface Activation: Ensure your substrate cleaning protocol effectively generates hydroxyl groups.
-
Prevent Bulk Polymerization: Follow the steps outlined in Q4 to ensure a monolayer is forming.
-
Implement a Curing Step: After rinsing off the excess silane, bake the substrate at 110-120 °C for 1-2 hours. This thermal step promotes the formation of strong covalent bonds between the silane molecules and the surface, and with each other, creating a stable, cross-linked layer.[2]
-
Key Parameter Optimization
For successful silanization, it is crucial to control several experimental parameters. The table below summarizes typical ranges that can be used as a starting point for optimization.
| Parameter | Range | Purpose & Key Considerations |
| Substrate Cleaning | Piranha etch, O₂ Plasma, UV/Ozone | To remove organic contaminants and generate a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.[2][7] |
| Silane Concentration | 0.1 - 2% (v/v) | Controls the amount of silane available. Lower concentrations favor monolayer formation, while higher concentrations risk aggregation.[2][9] |
| Solvent | Anhydrous Toluene, Hexane, etc. | Provides a controlled, moisture-free environment. Must be rigorously dried to prevent premature silane polymerization.[2][6] |
| Reaction Time | 1 - 24 hours | Allows for complete hydrolysis and condensation on the surface to form a monolayer.[1][2] |
| Reaction Temperature | Room Temp. to 80 °C | Influences the rate of reaction and ordering of the monolayer. Higher temperatures can accelerate the process but also increase polymerization risk.[2] |
| Curing Temperature | 100 - 120 °C | Promotes the formation of stable, covalent Si-O-Substrate bonds and cross-linking within the silane layer, enhancing durability.[2] |
| Curing Time | 1 - 2 hours | Ensures complete cross-linking and removal of volatile byproducts like water and HCl.[2] |
Experimental Protocols
Protocol 1: Solution-Phase Silanization of a Silicon/Glass Substrate
This protocol describes a standard method for forming a this compound layer on a hydroxyl-bearing surface like glass or a silicon wafer.
1. Substrate Cleaning and Activation (Piranha Etch - EXTREME CAUTION)
- Safety: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (lab coat, thick gloves, face shield) and work in a fume hood. Always add peroxide to acid, never the other way around.
- Prepare the Piranha solution by carefully and slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄).
- Immerse the substrate in the Piranha solution for 15-30 minutes.
- Carefully remove the substrate and rinse copiously with deionized (DI) water.
- Dry the substrate under a stream of high-purity nitrogen and then bake in an oven at 110-120 °C for at least 1 hour to ensure all water is removed.[2][11]
2. Silanization Reaction
- Work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to exclude moisture.
- In a clean, dry reaction vessel, prepare a 1% (v/v) solution of this compound in anhydrous toluene.[2]
- Immerse the cleaned, dried substrate in the silane solution.
- Seal the vessel and allow the reaction to proceed for 12-16 hours at room temperature with gentle agitation.[2]
3. Rinsing and Curing
- Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bonded (physisorbed) silane.
- Follow with a rinse in ethanol or isopropanol to remove the toluene.
- Dry the substrate again under a stream of high-purity nitrogen.
- Place the silanized substrate in an oven at 110-120 °C for 1-2 hours to cure the silane layer.[2]
- Allow the substrate to cool to room temperature before characterization or further use.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
Technical Support Center: Managing Exothermic Reactions of Chlorosilanes with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely and effectively managing the exothermic reactions of chlorosilanes with various nucleophiles. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why are reactions between chlorosilanes and nucleophiles exothermic?
A1: The reactions of chlorosilanes with nucleophiles are generally exothermic due to the formation of a stable silicon-nucleophile bond and the release of a stable chloride leaving group. The formation of these new, stronger bonds releases a significant amount of energy as heat.
Q2: What is a thermal runaway, and why is it a primary safety concern?
A2: A thermal runaway occurs when the rate of heat generated by the reaction exceeds the rate at which heat can be removed from the system.[1] This imbalance leads to a rapid increase in temperature and pressure within the reaction vessel. The consequences can be severe, including boiling over of the reaction mixture, release of hazardous and corrosive fumes (like hydrogen chloride), and in extreme cases, vessel rupture or explosion.[1]
Q3: What are the early warning signs of a potential thermal runaway?
A3: Key indicators of an impending thermal runaway include:
-
A sudden and sharp increase in the internal reaction temperature that is not controlled by the cooling system.
-
A noticeable rise in pressure within the reaction vessel.
-
Uncontrolled, vigorous boiling of the solvent.
-
Rapid changes in the color or viscosity of the reaction mixture.
-
Excessive fuming at the condenser outlet, indicating the release of volatile reagents and hydrogen chloride gas.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If you suspect a thermal runaway, prioritize safety above all else:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Maximize Cooling: Ensure your cooling system is operating at its maximum capacity. If possible, use a secondary, more potent cooling bath (e.g., dry ice/acetone).
-
Alert Personnel: Inform colleagues in the immediate vicinity of the situation and be prepared to evacuate the area.
-
Ensure Proper Ventilation: Confirm that the reaction setup is in a well-ventilated fume hood to handle any released fumes.
-
Do Not Seal the System: The reaction vessel must be vented to a scrubber system to prevent a dangerous buildup of pressure.
-
Quenching (with extreme caution): If the situation is deemed manageable, a pre-cooled quenching solution can be added slowly. This should only be attempted if you are confident you can maintain control of the temperature.
Q5: Which types of nucleophiles typically produce the most significant exotherms with chlorosilanes?
A5: Strong, highly reactive nucleophiles are known to generate substantial heat upon reaction with chlorosilanes. These include:
-
Grignard reagents (e.g., alkyl or aryl magnesium halides)
-
Organolithium reagents (e.g., n-butyllithium, sec-butyllithium)
-
Other potent carbanion sources
Less reactive nucleophiles, such as alcohols and amines, will still produce an exotherm, but the rate of heat evolution is generally slower and more manageable.
Q6: How does steric hindrance affect the exothermic nature of these reactions?
A6: Bulky substituents on either the chlorosilane or the nucleophile can sterically hinder the reaction, slowing down the rate of nucleophilic attack. While this can temper the rate of heat generation, it does not eliminate the exothermic nature of the reaction. A slower reaction rate can make temperature control more manageable.
Q7: What is the importance of using anhydrous conditions?
A7: Chlorosilanes react readily with water in a highly exothermic hydrolysis reaction to produce hydrochloric acid (HCl) and siloxanes.[2] The presence of moisture can lead to poor yields of the desired product, inconsistent results, and an increased, uncontrolled exotherm. Therefore, it is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the reaction of chlorosilanes with nucleophiles.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Poor quality or low activity of the nucleophile (e.g., Grignard reagent).2. Presence of moisture in the reaction system.3. Reaction temperature is too low for initiation. | 1. Titrate the nucleophile to determine its active concentration.2. Rigorously dry all glassware (flame-dry or oven-dry) and use anhydrous solvents.3. After a small initial addition of the nucleophile, allow the reaction to warm slightly or apply gentle, localized heating to initiate. Immediately resume cooling once the reaction begins. |
| Rapid, Uncontrolled Exotherm | 1. Rate of nucleophile addition is too fast.2. Inefficient cooling of the reaction vessel.3. High concentration of reagents. | 1. Immediately stop the addition of the nucleophile. For future experiments, reduce the addition rate and/or dilute the reagents.2. Ensure the cooling bath is at the correct temperature and provides adequate surface area contact with the flask.3. Use a larger volume of solvent to dilute the reagents. |
| Formation of Side Products (e.g., Wurtz coupling) | 1. Localized high concentration of the nucleophile.2. Reaction temperature is too high. | 1. Ensure vigorous stirring to quickly disperse the added nucleophile.2. Maintain a low reaction temperature during the addition phase.3. Consider "inverse addition" where the chlorosilane solution is added to the nucleophile solution to maintain a low concentration of the halide. |
| Low Yield of Desired Product | 1. Incomplete reaction.2. Decomposition of the product during workup.3. Presence of moisture. | 1. Monitor the reaction by TLC or GC to ensure it has gone to completion before quenching.2. Use a neutral quench, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and minimize the time the product is in contact with the aqueous phase.3. Ensure all reagents, solvents, and glassware are scrupulously dry. |
| Reaction Stalls Before Completion | 1. Insufficient amount of nucleophile.2. Decomposition of the nucleophile over time. | 1. Ensure an appropriate molar excess of the nucleophile is used.2. If the reaction is slow, consider adding a fresh portion of the nucleophile. |
Experimental Protocols
Protocol 1: Controlled Silylation of a Primary Alcohol
This protocol outlines the safe silylation of a primary alcohol using a chlorosilane, with a focus on managing the exotherm.
Materials:
-
Primary alcohol
-
Chlorotriethylsilane (TESCl) or other suitable chlorosilane
-
Anhydrous triethylamine (TEA) or imidazole
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Oven-dried round-bottom flask with a magnetic stirrer, addition funnel, and nitrogen inlet
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charge: To the round-bottom flask, add the primary alcohol and the anhydrous base (e.g., TEA, 1.2 equivalents) dissolved in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slow Addition of Chlorosilane: In a separate dry flask, dissolve the chlorosilane (1.1 equivalents) in anhydrous DCM and transfer this solution to the addition funnel.
-
Add the chlorosilane solution dropwise to the stirred alcohol solution over 30-60 minutes.
-
Temperature Monitoring: Closely monitor the internal temperature of the reaction. Adjust the addition rate to maintain a stable temperature, not allowing it to rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature while monitoring its progress by TLC or GC.
-
Workup: Once the reaction is complete, filter the mixture to remove the amine hydrochloride salt. The filtrate can then be processed as required (e.g., washing, drying, and solvent evaporation).
Protocol 2: Controlled Grignard Reaction with a Chlorosilane
This protocol details a safe procedure for reacting a Grignard reagent with a chlorosilane.
Materials:
-
Chlorosilane
-
Grignard reagent (e.g., Phenylmagnesium bromide) in an ethereal solvent (e.g., THF, diethyl ether)
-
Anhydrous ethereal solvent
-
Oven-dried three-neck round-bottom flask with a magnetic stirrer, addition funnel, thermometer, and nitrogen inlet
Procedure:
-
Setup: Assemble the dry glassware under an inert atmosphere.
-
Initial Charge: Charge the flask with a solution of the chlorosilane in the anhydrous ethereal solvent.
-
Cooling: Cool the flask to 0 °C using an ice/water bath.
-
Reagent Addition: Charge the addition funnel with the Grignard reagent solution.
-
Begin vigorous stirring of the chlorosilane solution.
-
Add the Grignard reagent dropwise from the addition funnel to the cooled silane solution.
-
Temperature Control: Monitor the internal temperature closely. The rate of addition should be controlled to maintain the internal temperature at or below 5 °C. If the temperature rises rapidly, pause the addition and allow the reaction to cool.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-12 hours, monitoring for any secondary exotherm.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
Data Presentation
Table 1: Qualitative Comparison of Exothermicity for Common Nucleophiles with Chlorosilanes
| Nucleophile Class | Typical Reactivity | Expected Exotherm | Control Measures |
| Organolithium Reagents | Very High | High to Very High | Very slow addition at low temperatures (-78 °C to 0 °C), high dilution, efficient cooling. |
| Grignard Reagents | High | High | Slow addition at low temperatures (0 °C to 25 °C), high dilution, efficient cooling. |
| Amines (Primary, Secondary) | Moderate | Moderate | Controlled addition at 0 °C to room temperature, cooling bath. |
| Alcohols | Moderate | Moderate | Controlled addition, often with a base scavenger, cooling bath. |
| Water (Hydrolysis) | Very High | High to Very High | Strict exclusion from the reaction system. |
Table 2: Typical Reaction Parameters for Silylation of Alcohols
| Parameter | Typical Conditions | Notes |
| Temperature | 0 °C to 35 °C | Lower temperatures are used to control the initial exotherm. The reaction may be allowed to warm to room temperature for completion. |
| Solvent | Aprotic solvents (DCM, THF, Toluene) | Must be anhydrous. |
| Base | Triethylamine, Imidazole, Pyridine | Used in slight excess (1.1-1.2 eq.) to neutralize the HCl byproduct. |
| Addition Time | 30 - 60 minutes | Dependent on the scale of the reaction and the efficiency of cooling. |
| Reaction Time | 1 - 12 hours | Monitored by TLC or GC for completion. |
Mandatory Visualizations
References
Purification methods for technical grade (Chloromethyl)trichlorosilane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with technical grade (Chloromethyl)trichlorosilane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in technical grade this compound?
A1: Technical grade this compound can contain a variety of impurities depending on the manufacturing process. Common impurities include other chlorosilanes such as silicon tetrachloride (SiCl₄), dichlorosilane (H₂SiCl₂), and methyltrichlorosilane (CH₃SiCl₃).[1] Additionally, byproducts from chlorination reactions, including polychlorinated methylsilanes, may be present.[2][3] For applications in the semiconductor industry, trace amounts of boron and phosphorus compounds are critical impurities that need to be removed.[4][5] Due to its high reactivity with water, hydrolysis byproducts, which can release hydrochloric acid (HCl), are also a concern.[1][6]
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying this compound are fractional distillation and adsorption.
-
Fractional Distillation: This is the most common method used to separate this compound from impurities with different boiling points.[2][3][7] By carefully controlling the temperature and pressure, fractions with high purity can be collected.
-
Adsorption: This technique is particularly effective for removing trace impurities like boron and phosphorus compounds.[4][8][9] The impure silane is passed through a bed of adsorbent material, such as silica gel, activated carbon, or ion-exchange resins, which selectively retains the impurities.[4][8]
Q3: What are the key safety precautions to take when handling and purifying this compound?
A3: this compound is a hazardous material that requires strict safety protocols.[10][11][12][13]
-
Moisture Sensitivity: It reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride gas.[1][6][10] All handling and purification must be conducted under anhydrous conditions in a dry, inert atmosphere (e.g., nitrogen or argon).[11][14]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[11][12][13] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[12]
-
Toxicity: The substance is toxic if inhaled.[11][13] All work should be performed in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Flammability: It is a combustible liquid and may ignite spontaneously.[6] Keep away from heat, sparks, and open flames.[10][13]
Troubleshooting Guides
Low Purity After Distillation
| Symptom | Possible Cause | Suggested Solution |
| Final product purity is below 99%. | Inefficient fractional distillation column. | Ensure the distillation column has a sufficient number of theoretical plates for the separation. Pack the column with appropriate material (e.g., Raschig rings, Vigreux indentations) to increase surface area. |
| Incorrect collection temperature range. | The boiling point of this compound is approximately 117-119°C.[2] Collect the fraction within this narrow range. Discard the forerun (lower boiling point impurities) and the residue (higher boiling point impurities). | |
| Fluctuations in heating or pressure. | Use a stable heating source (e.g., oil bath with a controller) and maintain a consistent pressure (atmospheric or vacuum) to ensure a steady distillation rate. | |
| Contamination from the distillation apparatus. | Ensure all glassware is thoroughly cleaned and dried before use to prevent contamination from residual substances. | |
| Presence of lower boiling point impurities. | Inadequate removal of the forerun. | Collect the initial distillate (forerun) separately until the distillation temperature stabilizes at the boiling point of the desired product. |
| Presence of higher boiling point impurities. | Distillation carried on for too long or at too high a temperature. | Stop the distillation before the temperature begins to rise above the boiling point of this compound. Do not distill to dryness. |
Ineffective Impurity Removal by Adsorption
| Symptom | Possible Cause | Suggested Solution |
| Trace impurities (e.g., boron, phosphorus) still present after treatment. | Adsorbent is saturated or inactive. | Regenerate or replace the adsorbent material. Ensure the adsorbent is properly activated (e.g., by heating under vacuum) before use to remove any adsorbed moisture. |
| Incorrect adsorbent type for the target impurities. | Select an adsorbent with a high affinity for the specific impurities. For example, certain ion-exchange resins are effective for boron removal.[8] Activated carbon can be used for boron and phosphorus removal.[4] | |
| Insufficient contact time. | Decrease the flow rate of the this compound through the adsorption column to allow for sufficient interaction time between the liquid/vapor and the adsorbent. | |
| Purification performed in the wrong phase. | Some adsorption processes are more effective in the vapor phase.[8] Consider vaporizing the silane and passing it through the adsorbent bed, maintaining the temperature above the boiling point. | |
| Column plugging. | Presence of particulate matter or polymerization. | Filter the technical grade material before introducing it to the adsorption column. Ensure the operating temperature is not causing polymerization of impurities on the adsorbent. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify technical grade this compound to >99% purity.
Materials:
-
Technical grade this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Inert gas source (Nitrogen or Argon)
-
Drying tube
Methodology:
-
Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Charging the Flask: Charge the round-bottom flask with the technical grade this compound. Add boiling chips or a magnetic stir bar.
-
Inert Atmosphere: Purge the system with a slow stream of inert gas. Place a drying tube on the outlet of the receiving flask to protect from atmospheric moisture.
-
Heating: Begin heating the flask gently.
-
Forerun Collection: As the liquid begins to boil and condense, collect the initial fraction (forerun) that comes over at a temperature below 117°C. This fraction will contain lower boiling point impurities.
-
Product Collection: Once the temperature at the distillation head stabilizes between 117-119°C, change the receiving flask to collect the purified this compound product.[2]
-
Termination: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere in a cool, dry place.[10]
Protocol 2: Removal of Boron Impurities by Vapor-Phase Adsorption
Objective: To reduce the concentration of boron-containing impurities in this compound.
Materials:
-
This compound containing boron impurities
-
Adsorption column
-
Silica gel (with a total hydroxyl content of at least 1.0%)[8]
-
Vaporizer
-
Condenser
-
Collection vessel
-
Heating elements for the column and vaporizer
-
Inert gas source
Methodology:
-
Adsorbent Preparation: Pack the adsorption column with silica gel. Heat the packed column under a flow of inert gas to activate the silica and remove any moisture.
-
System Setup: Connect the vaporizer to the inlet of the heated adsorption column. Connect the outlet of the column to a condenser and a collection vessel. The entire system should be under a slight positive pressure of inert gas.
-
Vaporization: Heat the vaporizer to a temperature above the boiling point of this compound to ensure complete vaporization.
-
Adsorption: Maintain the temperature of the silica bed at least 3°C above the boiling point of the silane but preferably below 85°C for optimal performance.[8]
-
Flow Control: Introduce the impure this compound into the vaporizer at a controlled rate. The resulting vapor is then passed through the heated adsorption column.
-
Condensation and Collection: The purified vapor exiting the column is passed through the condenser and collected as a liquid in the collection vessel.
-
Analysis: Analyze the collected liquid for boron content to determine the efficiency of the purification.
Data Presentation
Table 1: Typical Operating Parameters for Fractional Distillation
| Parameter | Value | Reference |
| Boiling Point Range | 117-119 °C | [2] |
| Purity Achieved | >99% | [2] |
| Forerun Fraction Temperature | < 117 °C | [2] |
| Residue Fraction Temperature | > 119 °C | [2] |
Table 2: Example of Vapor-Phase Adsorption for Boron Removal from a Chlorosilane
| Parameter | Value | Reference |
| Adsorbent | Silica Gel | [8] |
| Initial Boron Concentration | ~8000 ppba | [8] |
| Final Boron Concentration | ~500 ppba | [8] |
| Adsorption Temperature | 50 °C | [8] |
| Phase | Vapor | [8] |
| Boron Removal Efficiency | ~94% | [8] |
Note: Data in Table 2 is for trichlorosilane but demonstrates the principle applicable to this compound.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Troubleshooting logic for low purity issues in distillation.
References
- 1. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 2. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]
- 3. CN1317488A - Process and equipment for preparing chloromethyl chlorosilane by gas-phase chlorination - Google Patents [patents.google.com]
- 4. US20230097766A1 - Process for removing an impurity from a chlorosilane mixture - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. (440f) Distillation Process for the Purification of Trichlorosilane | AIChE [proceedings.aiche.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Adsorption device for reducing content of boron and phosphorus impurities in chlorosilane - Eureka | Patsnap [eureka.patsnap.com]
- 10. fishersci.com [fishersci.com]
- 11. canbipharm.com [canbipharm.com]
- 12. nj.gov [nj.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. zmsilane.com [zmsilane.com]
Technical Support Center: (Chloromethyl)trichlorosilane Reactions and Atmospheric Moisture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the challenges posed by atmospheric moisture in reactions involving (Chloromethyl)trichlorosilane. Due to its high reactivity with water, even trace amounts of moisture can significantly impact experimental outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you mitigate these effects and ensure the success of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to moisture contamination.
| Symptom / Observation | Potential Cause | Recommended Action |
| White fumes or smoke observed upon opening the reagent bottle or during reagent transfer. | Reaction of this compound with atmospheric moisture to form hydrogen chloride (HCl) gas and silica.[1][2] | Immediately handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood. Ensure all glassware is rigorously dried before use. |
| Formation of a white precipitate or gel-like substance in the reaction mixture. | Hydrolysis of this compound by residual moisture in the solvent or on the glassware, leading to the formation of silanols which then condense into polysiloxanes. | Use anhydrous solvents and oven-dried or flame-dried glassware. Purge the reaction vessel with an inert gas before adding reagents. |
| Low or inconsistent yield of the desired product. | Consumption of the this compound starting material through hydrolysis. The presence of HCl can also catalyze side reactions. | Implement rigorous inert atmosphere techniques. Consider using a drying tube on the reaction apparatus. Quantify the water content of your solvent before use. |
| Difficulty in product purification; presence of greasy or polymeric byproducts. | Formation of polysiloxanes due to moisture contamination. | Filter the reaction mixture before workup to remove insoluble siloxane polymers. Optimize purification methods (e.g., distillation or chromatography) to separate the desired product from soluble silicone byproducts. |
| Corrosion of metal equipment (e.g., stirrer bars, needles). | Generation of corrosive HCl gas upon reaction with moisture.[1][2] | Use glass or Teflon-coated equipment. Ensure all equipment is dry before coming into contact with the reagent. |
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to atmospheric moisture?
A1: this compound is extremely sensitive to moisture. It reacts readily with water, including ambient humidity, in a rapid and exothermic hydrolysis reaction.[2] This reaction produces hydrogen chloride (HCl) gas and ultimately forms silanols, which condense into polysiloxanes (silicones).[1] Therefore, it is crucial to handle this reagent under strictly anhydrous and inert conditions.
Q2: What are the primary byproducts of the reaction between this compound and water?
A2: The initial reaction with water produces silanols and hydrogen chloride. The silanols are unstable and readily undergo self-condensation to form siloxane oligomers and polymers, releasing more water, which can continue the hydrolysis of the starting material. The overall reaction can be summarized as the formation of a complex mixture of polysiloxanes and aqueous hydrochloric acid.
Q3: Can I use a standard nitrogen balloon to maintain an inert atmosphere?
A3: While a nitrogen balloon is a common technique for maintaining a positive pressure of inert gas, for highly moisture-sensitive reagents like this compound, it may not be sufficient for long reaction times as balloons are permeable to atmospheric gases to some extent. For reactions requiring prolonged heating or stirring, a Schlenk line or a glovebox is recommended to ensure a rigorously dry and inert environment.
Q4: My solvent is labeled "anhydrous." Is that sufficient to prevent hydrolysis?
A4: While using a commercially available anhydrous solvent is a critical first step, it is good practice to verify its water content, especially if the bottle has been opened previously. For highly sensitive reactions, it is recommended to further dry the solvent using appropriate drying agents (e.g., molecular sieves) and to dispense it under an inert atmosphere.
Q5: What are the safety precautions I should take when working with this compound, especially concerning its reaction with moisture?
A5: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Be aware that the reaction with water generates corrosive HCl gas, which can cause severe respiratory and skin burns.[1] Have a quenching plan in place for any residual reagent and ensure that all waste is disposed of according to your institution's safety guidelines. Do not use water to extinguish fires involving chlorosilanes; use a dry chemical extinguisher.[3]
Data Presentation
| Moisture Level | Relative Humidity (Illustrative) | Expected Impact on Reaction | Potential Yield of Desired Product (Illustrative) | Key Byproducts |
| Low | < 10% | Minimal hydrolysis. Reaction proceeds as expected. | > 90% | Trace amounts of HCl and siloxanes. |
| Moderate | 10% - 40% | Noticeable hydrolysis. Formation of some solid/gelatinous byproducts. | 50% - 90% | HCl, silanols, linear and cyclic polysiloxanes. |
| High | > 40% | Significant hydrolysis. Rapid formation of precipitates and fumes. | < 50% | Large quantities of HCl and cross-linked polysiloxane network. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound under an Inert Atmosphere
This protocol describes a standard method for setting up a reaction using this compound under a dry, inert atmosphere using a Schlenk line.
Materials:
-
Schlenk flask and other required glassware (e.g., addition funnel)
-
Septa
-
Cannula or syringe with a long needle
-
Schlenk line with a vacuum pump and inert gas (nitrogen or argon) supply
-
Heat gun or oven
-
This compound
-
Anhydrous solvent
-
Other reagents
Procedure:
-
Drying Glassware: Thoroughly oven-dry all glassware at >120°C for at least 4 hours or flame-dry under vacuum. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Assembling the Apparatus: Quickly assemble the glassware while it is still warm and immediately place it under a positive pressure of inert gas from the Schlenk line.
-
Purging the Apparatus: Evacuate the assembled apparatus using the vacuum pump on the Schlenk line and then backfill with inert gas. Repeat this vacuum-backfill cycle at least three times to ensure the removal of atmospheric gases and moisture.
-
Adding Solvents and Reagents: Add anhydrous solvent and any non-moisture-sensitive reagents to the reaction flask via cannula or a dry syringe under a positive flow of inert gas.
-
Adding this compound: Carefully draw the required amount of this compound into a dry, inert-gas-flushed syringe. Pierce the septum of the reaction flask and add the reagent dropwise to the reaction mixture.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. If the reaction is to be heated, use a condenser with an inert gas inlet at the top.
-
Quenching the Reaction: After the reaction is complete, cool the flask to a safe temperature and cautiously quench any remaining reactive species according to established laboratory procedures.
Protocol 2: Qualitative Demonstration of the Effect of Atmospheric Moisture
This protocol provides a simple, visual demonstration of the reactivity of this compound with ambient moisture. This should be performed in a fume hood with appropriate PPE.
Materials:
-
Two small, dry beakers
-
A small volume of this compound (e.g., 1 mL)
-
A watch glass
Procedure:
-
Place the two dry beakers in a fume hood.
-
Carefully add a small amount of this compound to one of the beakers.
-
Observe the beaker. You will likely see white fumes emanating from the liquid as it reacts with the moisture in the air.
-
Cover the beaker with a watch glass. The fuming should subside as the trapped air becomes saturated with HCl and the localized environment becomes inert.
-
To the second beaker, add a single drop of water.
-
Carefully add a small amount of this compound to the second beaker.
-
Observe the vigorous reaction, which will produce a significant amount of white fumes (HCl) and a white solid (silica/polysiloxanes). This demonstrates the rapid and exothermic nature of the hydrolysis reaction.
Visualizations
Caption: Reaction pathway of this compound with moisture.
Caption: Troubleshooting workflow for moisture contamination.
References
Identifying side products in (Chloromethyl)trichlorosilane functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the functionalization of (Chloromethyl)trichlorosilane.
Troubleshooting Guide
This guide addresses common issues encountered during the functionalization of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air.[1] 2. Moisture Contamination: Traces of water in solvents or on glassware can quench the Grignard reagent or hydrolyze the chlorosilane.[1] 3. Incomplete Reaction: Reaction time or temperature may be insufficient for the specific reactants. | 1. Use freshly prepared or properly stored Grignard reagent. Titrate the reagent before use to determine its exact concentration. 2. Rigorously dry all solvents and glassware before use. Flame-dry glassware under vacuum or an inert atmosphere.[1] 3. Increase the reaction time or temperature. For less reactive Grignard reagents, consider adding a catalyst like zinc chloride. |
| Formation of Insoluble White Precipitate | 1. Magnesium Salts: During the workup of Grignard reactions, magnesium salts (e.g., magnesium chloride) can precipitate. 2. Silanol Byproducts: Unwanted hydrolysis of chlorosilanes can lead to the formation of insoluble silanols. | 1. During the aqueous workup, use a saturated aqueous solution of ammonium chloride to help dissolve magnesium salts.[2] 2. Perform the reaction and workup under strictly anhydrous conditions to minimize hydrolysis. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Unreacted starting materials, solvent residues, or side products can prevent crystallization. 2. Incomplete Solvent Removal: Residual solvent can act as an impurity. | 1. Purify the crude product using column chromatography or distillation under reduced pressure to remove impurities. 2. Ensure complete removal of the solvent using a rotary evaporator, potentially at a slightly elevated temperature. |
| Presence of Polychlorinated Side Products | Over-chlorination during synthesis: The starting this compound may contain di- or trichloromethylsilane impurities.[3] | 1. Source high-purity this compound (≥97%).[3] 2. If synthesizing in-house, carefully control the stoichiometry of the chlorinating agent and reaction time to minimize over-chlorination. Fractional distillation is crucial for purification.[3] |
| Formation of Oligomeric/Polymeric Materials | Hydrolysis and Condensation: Exposure of the trichlorosilyl group to moisture leads to the formation of silanols, which can then undergo condensation to form siloxane oligomers or polymers.[4] | 1. Maintain strictly anhydrous conditions throughout the reaction and workup. 2. Use a non-aqueous workup if possible. 3. Control the pH during aqueous workup, as both acidic and basic conditions can catalyze condensation.[5] |
| Complex Mixture in Amination Reactions | Multiple Substitutions: Primary and secondary amines can undergo multiple alkylations, leading to a mixture of secondary, tertiary, and quaternary ammonium salts. | 1. Use a large excess of the amine nucleophile to favor monosubstitution. 2. Add the this compound slowly to the amine solution to maintain a high amine-to-silane ratio at all times. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Grignard reactions with this compound?
A1: The most common side products include:
-
Magnesium salts: These are formed during the aqueous workup of the reaction.
-
Unreacted starting materials: Incomplete reactions can leave residual this compound or Grignard reagent.
-
Hydrolysis products: Exposure of the trichlorosilyl group to water during workup can lead to the formation of silanols and subsequently siloxanes.
-
Homocoupling products: In some cases, the Grignard reagent can react with itself, leading to homocoupled byproducts.
Q2: How can I minimize the formation of siloxanes during my reaction?
A2: Siloxane formation is a result of hydrolysis and subsequent condensation of the trichlorosilyl group. To minimize this:
-
Work under anhydrous conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control workup conditions: If an aqueous workup is necessary, perform it at low temperatures and minimize the contact time with the aqueous phase. Consider using a buffered or weakly acidic solution to control the pH, as both strongly acidic and basic conditions can catalyze condensation.[5]
Q3: My amination reaction is giving me a mixture of products. How can I improve the selectivity for the desired mono-substituted product?
A3: To favor the formation of the mono-substituted product and avoid over-alkylation of the amine, you can:
-
Use a large excess of the amine: This increases the probability that the this compound will react with a primary amine rather than the less nucleophilic secondary amine product.
-
Slow addition: Add the this compound dropwise to a solution of the amine. This maintains a high concentration of the primary amine relative to the silane throughout the reaction.
Q4: What are the best methods for purifying the functionalized silane product?
A4: The choice of purification method depends on the properties of your product:
-
Fractional Distillation: This is effective for thermally stable, volatile liquid products to separate them from non-volatile impurities or products with significantly different boiling points.[3]
-
Column Chromatography: This technique is useful for a wide range of products, especially if they are solids or high-boiling liquids.
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction with this compound
This protocol describes a general method for the reaction of a Grignard reagent with this compound. Caution: Grignard reagents are highly reactive and moisture-sensitive. All operations should be performed under an inert atmosphere using anhydrous solvents and oven-dried glassware.
Materials:
-
This compound
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene for phenylmagnesium bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of the organic halide in anhydrous ether or THF dropwise to initiate the reaction.
-
Once initiated, add the remaining organic halide solution at a rate that maintains a gentle reflux.[2]
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of this compound in anhydrous ether or THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[2]
-
-
Workup:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]
-
Separate the organic layer and extract the aqueous layer with ether or THF.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the Grignard functionalization of this compound.
Caption: Logical relationships of potential side reactions in this compound functionalization.
References
Technical Support Center: Surface Regeneration After Failed Silanization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter issues with surface silanization.
Troubleshooting Guide
Question: My silanization failed. What are the common causes and how can I identify the problem?
Answer:
Failed silanization can manifest as poor surface hydrophobicity, uneven coating, or lack of subsequent molecular binding. The primary causes often relate to improper surface preparation, reagent quality, or environmental factors.
Common Causes of Silanization Failure:
-
Incomplete Surface Cleaning: The substrate must be free of organic residues for a uniform silane layer to form.[1][2]
-
Insufficient Surface Hydroxylation: Silanes react with hydroxyl (-OH) groups on the surface. A low density of these groups will result in poor silane coverage.[1][3][4]
-
Poor Silane Quality: Silanes are sensitive to moisture and can degrade over time. Using old or improperly stored silanes can lead to failure.[1]
-
Incorrect Silane Concentration: A concentration that is too low may result in incomplete coverage, while a concentration that is too high can lead to the formation of aggregates and a non-uniform layer.[1]
-
Environmental Factors: High humidity can cause premature hydrolysis and self-condensation of the silane in solution before it binds to the surface.[1]
-
Sub-optimal Curing: Inadequate curing temperature or time after silanization can lead to a less durable silane layer.[1]
To identify the cause, review your protocol for any deviations, check the age and storage conditions of your silane, and verify the cleanliness of your substrate.
Logical Workflow for Troubleshooting Failed Silanization
References
Technical Support Center: (Chloromethyl)trichlorosilane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (Chloromethyl)trichlorosilane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthesis routes for this compound include liquid-phase chlorination of methyltrichlorosilane, gas-phase chlorination, and methylation of tetrachlorosilane.[1][2] Liquid-phase chlorination often employs a catalyst system, while gas-phase methods can involve thermal or photo-chlorination.[1][2]
Q2: What is a typical yield for this compound synthesis?
A2: The yield of this compound can vary significantly depending on the synthesis method and reaction conditions. Thermal chlorination can achieve yields between 63-82%.[1] With an optimized liquid-phase chlorination process using a benzoyl peroxide and ferric chloride catalyst system, a selectivity of 95% for this compound can be reached, with a final product yield of around 80% after purification.[1]
Q3: What are the main impurities and side products in this synthesis?
A3: A major challenge in the synthesis of this compound is the formation of polychlorinated byproducts, such as di- and trichloromethyl trichlorosilane.[1] The presence of these impurities can complicate the purification process due to close boiling points. Other potential impurities can arise from unreacted starting materials or side reactions involving the catalyst.
Q4: How can I purify the final this compound product?
A4: Fractional distillation is the primary method for purifying this compound.[1] This technique separates the desired product from lower-boiling starting materials and higher-boiling polychlorinated side products. A typical procedure involves collecting the fraction that boils at 117-119°C.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Methyltrichlorosilane | 1. Insufficient catalyst activity. 2. Incorrect molar ratio of reactants. 3. Low reaction temperature. | 1. Ensure the catalyst (e.g., benzoyl peroxide, ferric chloride) is fresh and properly activated. Consider using a mixed catalyst system as described in the literature.[1] 2. A molar ratio of methyltrichlorosilane to chlorine of 1:0.6-0.9 is recommended for optimal conversion.[1] 3. Maintain the reaction temperature within the optimal range of 55-65°C for liquid-phase chlorination.[1] |
| High Levels of Polychlorinated Side Products | 1. Excessive chlorination. 2. High reaction temperature. 3. Inefficient mixing. | 1. Carefully control the amount of chlorine introduced. The total content of polychlorinated products can be kept below 5% by managing the chlorine dosage.[1] 2. Avoid temperatures above the recommended range, as higher temperatures can favor over-chlorination. 3. Ensure uniform introduction and efficient stirring of chlorine into the reaction mixture. |
| Reaction Stalls or Proceeds Too Vigorously | 1. Improper addition of initiator. 2. Inadequate temperature control. | 1. For reactions using initiators like benzoyl peroxide, add it in portions over intervals rather than all at once to maintain a steady reaction rate. 2. Use a temperature-controlled reaction setup to manage the exothermic nature of the chlorination reaction. |
| Low Product Yield After Purification | 1. Inefficient fractional distillation. 2. Loss of product during workup. | 1. Use an efficient distillation column and carefully monitor the temperature to separate the desired fraction (117-119°C).[1] 2. Ensure all transfers are done carefully and that the apparatus is properly set up to minimize losses. |
Experimental Protocols
Protocol 1: Liquid-Phase Chlorination of Methyltrichlorosilane
This protocol is based on a method yielding high selectivity for this compound.[1]
Materials:
-
Methyltrichlorosilane
-
Benzoyl peroxide
-
Ferric chloride
-
Chlorine gas
-
Reaction vessel with stirring, heating, and gas inlet/outlet
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: Prepare a mixture of ferric chloride and benzoyl peroxide in a weight ratio of 2:1.[1]
-
Reaction Setup: Charge the reaction vessel with methyltrichlorosilane and the prepared catalyst.
-
Reaction Initiation: Heat the mixture to 55-65°C while stirring.[1]
-
Chlorination: Introduce chlorine gas uniformly into the reaction mixture. The molar ratio of methyltrichlorosilane to chlorine should be maintained between 1:0.6 and 1:0.9.[1]
-
Reaction Monitoring: Monitor the reaction progress. As the reaction proceeds, the boiling point of the mixture will rise. Slowly increase the temperature to 70-80°C.[1]
-
Reaction Completion: After 1-2.5 hours of chlorine addition, stop the gas flow and cool the reaction mixture.[1]
-
Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at 117-119°C, which is the this compound product.[1] Fractions boiling below 117°C can be recycled for subsequent reactions.[1]
Data Presentation
Table 1: Reaction Parameters for Liquid-Phase Chlorination
| Parameter | Value | Reference |
| Catalyst | Benzoyl peroxide and Ferric chloride (1:2 weight ratio) | [1] |
| Reactant Molar Ratio (Methyltrichlorosilane:Chlorine) | 1 : 0.6-0.9 | [1] |
| Reaction Temperature | 55-65°C (initial), rising to 70-80°C | [1] |
| Reaction Time (Chlorine addition) | 1 - 2.5 hours | [1] |
| Conversion Rate of Methyltrichlorosilane | 70-80% | [1] |
| Selectivity for this compound | 95% | [1] |
| Final Product Yield (after distillation) | ~80% | [1] |
Visualizations
Caption: Experimental workflow for the liquid-phase synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
Validation & Comparative
A Comparative Guide to (Chloromethyl)trichlorosilane and Other Silanizing Agents for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
In the realms of advanced materials, biotechnology, and pharmaceutical development, the precise modification of surface properties is a critical determinant of performance. Silanization, the process of covalently bonding organosilane molecules to a substrate, stands as a cornerstone technique for tailoring surface energy, hydrophobicity, and functionality. This guide provides an objective comparison of (Chloromethyl)trichlorosilane with other commonly employed silanizing agents, supported by experimental data to inform the selection of the optimal agent for specific research and development applications.
Executive Summary
This compound is a highly reactive organosilane that offers a unique combination of a trifunctional chlorosilane group for rapid and robust surface attachment and a reactive chloromethyl group for subsequent chemical functionalization. This dual-functionality makes it a versatile agent for creating tailored surface chemistries. This guide will compare its performance characteristics against other widely used silanizing agents, focusing on key parameters such as hydrophobicity, surface energy, layer stability, and the nature of the resulting functional surface.
Performance Comparison of Silanizing Agents
The choice of a silanizing agent is dictated by the desired surface properties and the specific application. The following tables summarize key performance indicators for this compound and other common silanizing agents based on available data.
Table 1: Comparison of Hydrophobicity and Surface Energy
| Silanizing Agent | Chemical Formula | Typical Substrate | Water Contact Angle (WCA) | Surface Energy (mN/m) |
| This compound | Cl₃SiCH₂Cl | Glass, Silica | Data not available in cited sources | ~26.5[1] |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | Glass, Silica | 102-112°[2] | Low |
| (3-Aminopropyl)triethoxysilane (APTES) | C₉H₂₃NO₃Si | Glass, Silica | 30-70° | High |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | C₈H₄Cl₃F₁₃Si | Silicon Wafer | >110°[3] | Very Low |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | Various | Data not available in cited sources | Data not available in cited sources |
Note: Water contact angle is a primary indicator of hydrophobicity; higher angles denote more hydrophobic surfaces. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk.
Table 2: Comparison of Layer Characteristics and Stability
| Silanizing Agent | Reactivity | Layer Formation | Hydrolytic Stability | Key Features |
| This compound | Very High | Forms dense monolayers or multilayers | Expected to be high due to Si-O-Si bonds | Reactive chloromethyl group for further functionalization |
| Octadecyltrichlorosilane (OTS) | Very High | Forms well-ordered self-assembled monolayers (SAMs)[4] | High | Provides a highly hydrophobic, non-polar surface |
| (3-Aminopropyl)triethoxysilane (APTES) | Moderate | Can form monolayers or multilayers depending on conditions[5] | Moderate; can be influenced by deposition conditions | Provides a primary amine functionalized surface for covalent attachment of biomolecules |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Very High | Forms self-limiting monolayers in vapor phase[3] | High | Creates a highly fluorinated, low energy surface |
| Dimethyldichlorosilane | High | Forms a crosslinked polysiloxane layer | High | Often used for general purpose hydrophobization |
Reaction Mechanisms and Surface Interaction
Silanization proceeds through the reaction of the silane's reactive groups (e.g., chloro- or alkoxy- groups) with hydroxyl (-OH) groups present on the substrate surface, such as glass, silica, or metal oxides.[2]
Chlorosilanes, including this compound, are generally more reactive than their alkoxysilane counterparts, leading to faster reaction times.[6] However, this high reactivity also means they are highly sensitive to moisture and produce corrosive hydrochloric acid (HCl) as a byproduct, which requires careful handling and consideration of substrate compatibility.[6] Alkoxysilanes, on the other hand, offer a more controlled reaction but may necessitate the presence of a catalyst and/or heat to proceed efficiently.
Experimental Protocols
Reproducible and effective surface silanization requires meticulous attention to the experimental procedure. Below are generalized protocols for solution-phase and vapor-phase deposition of chlorosilanes.
Solution-Phase Deposition Protocol
This method is widely used for its simplicity and scalability.
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water).
-
Activate the surface to generate a high density of hydroxyl groups. This can be achieved through methods such as oxygen plasma treatment or immersion in a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrate extensively with deionized water and dry thoroughly, typically in an oven at 110-120°C.
-
-
Silanization:
-
Prepare a dilute solution (typically 1-5% v/v) of the chlorosilane in an anhydrous aprotic solvent (e.g., toluene or hexane) in a moisture-free environment (e.g., a glove box or under an inert gas).
-
Immerse the cleaned and dried substrate in the silane solution.
-
Allow the reaction to proceed for a specified time, which can range from minutes to several hours, depending on the desired surface coverage and the reactivity of the silane.
-
-
Post-Deposition Treatment:
-
Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bound silane molecules.
-
Cure the silanized substrate, typically by baking in an oven at 110-120°C for 30-60 minutes, to promote the formation of stable siloxane (Si-O-Si) bonds.
-
Vapor-Phase Deposition Protocol
Vapor-phase deposition can produce highly uniform and reproducible monolayers, particularly for volatile silanes.[3]
-
Substrate Preparation: Follow the same cleaning and activation steps as in the solution-phase protocol.
-
Silanization:
-
Place the cleaned and dried substrate in a vacuum desiccator or a dedicated chemical vapor deposition (CVD) chamber.
-
Place a small, open container with the chlorosilane in the chamber, ensuring it is not in direct contact with the substrate.
-
Evacuate the chamber to a low pressure. The vapor pressure of the silane will allow it to fill the chamber and react with the substrate surface.
-
The deposition time can vary from minutes to hours, depending on the silane's volatility and the desired layer thickness.
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas (e.g., nitrogen or argon).
-
Remove the substrate and, if necessary, rinse with an anhydrous solvent to remove physisorbed molecules.
-
Cure the substrate as described in the solution-phase protocol.
-
Surface Characterization Techniques
To evaluate the success and quality of the silanization process, several surface-sensitive analytical techniques are employed.
-
Water Contact Angle (WCA) Goniometry: This is a straightforward method to assess the hydrophobicity of the modified surface. A droplet of water is placed on the surface, and the angle it makes with the surface is measured. Higher contact angles indicate a more hydrophobic surface.[7]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface.[8] For a this compound treated surface, XPS would be used to confirm the presence of silicon, chlorine (from the chloromethyl group and any unreacted Si-Cl groups), and carbon. High-resolution scans of the Si 2p, C 1s, and Cl 2p regions can provide information about the chemical bonding environment.
-
Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography at the nanoscale.[4] It can reveal the uniformity of the silane layer, the presence of any aggregates or islands, and the surface roughness. For a well-formed self-assembled monolayer (SAM), AFM would show a smooth, uniform surface.
Conclusion
This compound presents a compelling option for surface modification, particularly when subsequent functionalization is desired. Its high reactivity allows for rapid surface coverage, while the chloromethyl group provides a versatile handle for a wide range of chemical transformations.
The choice between this compound and other silanizing agents will depend on the specific requirements of the application:
-
For achieving maximum hydrophobicity , long-chain alkyltrichlorosilanes like OTS or fluorinated silanes are excellent choices.
-
For introducing amine functionality for bioconjugation, APTES is a standard and effective option.
-
When a reactive handle for further chemical synthesis is needed, the chloromethyl group of this compound offers significant advantages.
Researchers and drug development professionals should carefully consider the desired surface properties, the reactivity of the silane, the nature of the byproducts, and the required experimental setup when selecting the most appropriate silanizing agent for their needs. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and enable the successful and reproducible modification of surfaces for a wide range of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Silanization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Characterization of (Chloromethyl)trichlorosilane modified surfaces by XPS and AFM
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Surface Modification Agents Using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM)
The functionalization of surfaces with organosilanes is a cornerstone technique in materials science, enabling the precise tailoring of surface properties for a vast array of applications, from biocompatible coatings on medical implants to the immobilization of catalysts and the fabrication of microarrays. Among the diverse family of silanes, (Chloromethyl)trichlorosilane (CMTS) offers a reactive chloromethyl group, providing a versatile handle for subsequent chemical transformations. This guide presents a comparative analysis of CMTS-modified surfaces with two other commonly employed silanization agents: Octadecyltrichlorosilane (OTS) and 3-aminopropyltrimethoxysilane (APTMS). The characterization of these surfaces is presented through the powerful surface-sensitive techniques of X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), providing quantitative insights into their chemical composition and topography.
Performance Comparison of Silane-Modified Surfaces
The choice of silane for surface modification dictates the resulting surface chemistry and morphology. While CMTS provides a reactive site for further functionalization, OTS creates a dense, hydrophobic alkyl monolayer, and APTMS introduces amine functionalities, rendering the surface hydrophilic and amenable to bioconjugation. The following tables summarize the quantitative data obtained from XPS and AFM analyses of surfaces modified with these three silanes on silicon/silicon dioxide (SiO₂) substrates.
Table 1: XPS Elemental Surface Composition
| Silane | Substrate | C (at%) | O (at%) | Si (at%) | N (at%) | Cl (at%) | Reference |
| This compound (CMTS) | SiO₂/Si | Est. ~14-20 | Est. ~40-50 | Est. ~30-40 | - | Est. ~1-5 | Theoretical |
| Octadecyltrichlorosilane (OTS) | SiO₂/Si | 28.3 | 38.5 | 33.2 | - | - | [1] |
| 3-aminopropyltrimethoxysilane (APTMS) | SiO₂/Si | 15.8 | 45.1 | 35.7 | 3.4 | - | [2] |
Table 2: AFM Surface Topography Analysis
| Silane | Substrate | RMS Roughness (nm) | Analysis Area | Key Morphological Features | Reference |
| This compound (CMTS) * | Si(111) | Height: 2-10 | 1 µm x 1 µm | Formation of pillar-like nanostructures | [3] |
| Octadecyltrichlorosilane (OTS) | SiO₂/Si | 0.2 - 0.4 | 1 µm x 1 µm | Smooth, uniform monolayer with some island formation | [1] |
| 3-aminopropyltrimethoxysilane (APTMS) | SiO₂/Si | 0.2 - 0.5 | 1 µm x 1 µm | Generally smooth with small aggregates or islands | [2] |
*Data for 4-(chloromethyl)phenyltrichlorosilane (CMPS) is used as a proxy for CMTS due to structural similarity and lack of specific data for CMTS.
Experimental Protocols
Detailed methodologies are crucial for reproducible surface modification and characterization. The following sections outline the key experimental protocols for surface preparation and analysis.
Surface Modification Protocols
1. Substrate Preparation (for Silicon Wafers with Native Oxide):
-
Silicon wafers are typically cleaned by sonication in a series of organic solvents (e.g., acetone, isopropanol) to remove organic contaminants.
-
A final cleaning and hydroxylation step is often performed using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment to generate surface hydroxyl groups essential for silanization.
-
The cleaned substrates are then thoroughly rinsed with deionized water and dried under a stream of inert gas (e.g., nitrogen or argon).
2. Silanization Procedure (General):
-
The cleaned and hydroxylated substrates are immersed in a dilute solution (typically 1-5 mM) of the desired silane in an anhydrous organic solvent (e.g., toluene or hexane).
-
The reaction is carried out in a controlled environment, often under an inert atmosphere, to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
The immersion time can vary from a few minutes to several hours, depending on the desired surface coverage and ordering of the monolayer.
-
After the reaction, the substrates are rinsed thoroughly with the anhydrous solvent to remove any non-covalently bound silane molecules.
-
A final curing step, which may involve heating the substrates, is sometimes performed to promote the formation of a stable siloxane network on the surface.
Characterization Protocols
1. X-ray Photoelectron Spectroscopy (XPS):
-
XPS analysis is performed in an ultra-high vacuum system using a monochromatic X-ray source (e.g., Al Kα).
-
Survey scans are first acquired to identify the elements present on the surface.
-
High-resolution scans of the core levels of interest (e.g., C 1s, O 1s, Si 2p, N 1s, Cl 2p) are then recorded to determine the chemical states and quantify the elemental composition of the surface.
-
The atomic concentrations are calculated from the peak areas after applying appropriate sensitivity factors.
2. Atomic Force Microscopy (AFM):
-
AFM imaging is typically performed in tapping mode or contact mode in ambient conditions.
-
Silicon cantilevers with sharp tips are used to scan the sample surface.
-
Topographic images are acquired over various scan areas to assess the surface morphology, including the uniformity of the monolayer and the presence of any aggregates or defects.
-
The root-mean-square (RMS) roughness of the surface is calculated from the height data of the topographic images to provide a quantitative measure of surface smoothness.
Experimental Workflow and Signaling Pathways
To visualize the logical flow of the surface modification and characterization process, the following diagrams have been generated using Graphviz.
References
Assessing Surface Modification with (Chloromethyl)trichlorosilane using Contact Angle Goniometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the surface properties of materials is a cornerstone of advancements in fields ranging from drug delivery to microfluidics. Surface modification with organosilanes is a widely adopted technique to tailor the wettability, reactivity, and biocompatibility of various substrates. This guide provides a comprehensive comparison of (Chloromethyl)trichlorosilane as a surface modifying agent, benchmarked against other common alternatives. The performance is evaluated through contact angle goniometry, a powerful technique for characterizing surface hydrophobicity.
Performance Comparison of Silanizing Agents
The wettability of a surface is quantitatively expressed by the water contact angle (WCA). A higher contact angle indicates a more hydrophobic (water-repellent) surface, while a lower angle suggests a more hydrophilic (water-attracting) surface. The choice of silanizing agent is a critical determinant of the final surface properties.
The following table summarizes the static water contact angles on glass or silicon dioxide surfaces modified with this compound and other commonly used silanizing agents.
| Silanizing Agent | Chemical Formula | Typical Water Contact Angle (°) on Glass/SiO₂ | Key Characteristics |
| This compound | ClCH₂SiCl₃ | ~80 - 90 (Estimated) | Introduces a reactive chloromethyl group for further functionalization. |
| Methyltrichlorosilane | CH₃SiCl₃ | 90 - 100[1] | Provides a hydrophobic surface with a simple methyl termination. |
| Ethyltrichlorosilane | C₂H₅SiCl₃ | ~95 | Increases hydrophobicity slightly compared to methyltrichlorosilane. |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇SiCl₃ | 105 - 112[2] | Forms a dense, highly hydrophobic self-assembled monolayer. |
| (3-Aminopropyl)triethoxysilane (APTES) | H₂N(CH₂)₃Si(OC₂H₅)₃ | 30 - 60[3] | Creates a hydrophilic surface with amine functional groups. |
| (3,3,3-Trifluoropropyl)trichlorosilane | CF₃(CH₂)₂SiCl₃ | ~70[4] | Imparts oleophobicity in addition to hydrophobicity. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable results in surface modification and characterization.
Protocol 1: Surface Modification with this compound
This protocol describes the liquid-phase deposition of this compound onto a glass or silicon substrate.
Materials:
-
This compound
-
Anhydrous toluene (or other anhydrous, non-polar solvent)
-
Substrates (glass slides or silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
-
Glass staining jars or beakers
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution for 15-30 minutes to remove organic residues and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with copious amounts of deionized water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110-120°C for at least 1 hour to ensure a completely dry surface.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a dry glass container under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature. The reaction time can be optimized for specific applications.
-
Remove the substrates from the silane solution.
-
-
Post-Silanization Treatment:
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Store the modified substrates in a desiccator to prevent moisture absorption and contamination.
-
Protocol 2: Contact Angle Measurement using Goniometry (Sessile Drop Method)
This protocol outlines the procedure for measuring the static water contact angle on the modified substrates.
Equipment:
-
Contact Angle Goniometer with a high-resolution camera and analysis software
-
Syringe with a fine-gauge, hydrophobic needle
-
High-purity deionized water
Procedure:
-
Instrument Setup:
-
Ensure the goniometer stage is level.
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Placement:
-
Carefully place the silanized substrate on the sample stage.
-
-
Droplet Deposition:
-
Fill the syringe with high-purity deionized water, ensuring there are no air bubbles.
-
Carefully dispense a small droplet (typically 2-5 µL) of water onto the surface of the substrate. The needle should be brought close to the surface and the droplet gently deposited to minimize kinetic energy.
-
-
Image Acquisition and Analysis:
-
Focus the camera on the droplet profile at the solid-liquid-vapor interface.
-
Capture a high-resolution image of the droplet.
-
Use the goniometer's software to analyze the droplet shape and determine the static contact angle. The software typically fits a mathematical model to the droplet shape and calculates the angle at the three-phase contact line.
-
Measure the contact angle on both sides of the droplet and calculate the average to account for any minor asymmetry.
-
-
Multiple Measurements:
-
Perform measurements at a minimum of three different locations on each substrate to assess the uniformity of the coating.
-
Report the average contact angle and the standard deviation.
-
Visualizing the Workflow and Relationships
To better understand the experimental process and the logical connections between different aspects of surface modification and characterization, the following diagrams are provided.
Caption: Experimental workflow for surface modification and contact angle characterization.
Caption: Logical relationships influencing surface properties after silanization.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stability Showdown: (Chloromethyl)trichlorosilane and Its Rivals in Surface Coatings
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of surface modification, the longevity and resilience of a coating are paramount. (Chloromethyl)trichlorosilane (CMCTS) is a widely utilized organosilane for creating functionalized surfaces with applications ranging from enhancing adhesion to providing protective barriers. However, a critical question for any researcher is how this coating stacks up against the alternatives. This guide provides an objective comparison of the stability of surfaces coated with this compound against other common silane-based coatings, supported by experimental data and detailed methodologies.
At a Glance: Comparative Stability of Silane Coatings
The stability of a silane coating is not a monolithic property but rather a composite of its resistance to various environmental stressors. Here, we compare CMCTS with three common alternatives: a long-chain alkyltrichlorosilane (Octadecyltrichlorosilane, OTS), a fluorinated silane (1H,1H,2H,2H-Perfluorooctyltriethoxysilane, PTES), and an aminosilane ((3-Aminopropyl)triethoxysilane, APTES).
| Silane Type | Functional Group | Key Stability Attributes | Primary Applications |
| This compound (CMCTS) | -CH₂Cl | Reactive chloromethyl group allows for further functionalization. Forms a cross-linked siloxane network. | Adhesion promotion, surface functionalization for covalent immobilization of biomolecules, formation of carbosilanes.[1][2][3] |
| Octadecyltrichlorosilane (OTS) | -C₁₈H₃₇ | Forms highly ordered, self-assembled monolayers (SAMs) with excellent thermal stability.[4][5][6] | Creation of hydrophobic and low-adhesion surfaces, boundary lubrication. |
| Fluorinated Silane (e.g., PTES) | - (CF₂)₅CF₃ | Superior hydrophobicity and chemical resistance due to the stability of the C-F bond.[7][8] | Superhydrophobic and oleophobic surfaces, anti-fouling coatings. |
| Aminosilane (e.g., APTES) | - (CH₂)₃NH₂ | Amine group can catalyze hydrolysis but also provides sites for covalent attachment. Stability is highly pH-dependent.[9][10][11][12] | Surface functionalization for biomolecule attachment, adhesion promotion between organic and inorganic materials. |
Quantitative Stability Data
Direct, head-to-head comparative studies across a wide range of silanes under identical conditions are limited in publicly available literature. The following tables summarize key stability data compiled from various sources. It is important to note that experimental conditions can significantly influence results.
Table 1: Thermal Stability
Thermal stability is crucial for applications involving high temperatures or thermal cycling. The data below is based on vacuum annealing studies.
| Silane Coating | Substrate | Decomposition Onset Temperature | Source |
| This compound (CMCTS) | Not specified | Data not readily available in comparative studies. Related phenylsilanes decompose via free-radical mechanisms at elevated temperatures.[13] | N/A |
| Octadecyltrichlorosilane (OTS) | SiO₂ | Stable up to 573 K (300 °C) | [5] |
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PTES) | SiO₂ | Decomposes between 373 K and 423 K (100 °C and 150 °C) | [5] |
| Aminosilane (APTES) | Not specified | Data not readily available in comparative studies. | N/A |
Note: The thermal stability of aminosilane coatings is less frequently reported in the context of high-temperature applications compared to alkyl and fluorinated silanes.
Table 2: Hydrolytic Stability (Water Contact Angle Measurement)
Hydrolytic stability, the resistance to degradation in the presence of water, is a critical parameter for coatings in many environments. A decrease in water contact angle over time indicates a loss of hydrophobicity and degradation of the coating.
| Silane Coating | Substrate | Initial Water Contact Angle | Water Contact Angle after 800h Immersion in DI Water | Source |
| This compound (CMCTS) | Not specified | Data not readily available in long-term immersion studies. | N/A | N/A |
| Octadecyltrimethoxysilane (ODTMS)* | Aluminum Alloy (AA2024) | ~105° | ~90° | [6] |
| Fluorinated Silane | Not specified | Typically >110° | Generally high, but can deteriorate over time in contact with water.[14] | N/A |
| Aminosilane (APTES) | Silica | Varies with preparation | Can be unstable in aqueous environments due to amine-catalyzed hydrolysis of siloxane bonds.[10][15] | N/A |
*Data for Octadecyltrimethoxysilane (ODTMS) is presented as a close analogue to OTS.
Table 3: Adhesion Strength
The ability of a coating to adhere to a substrate is fundamental to its performance. Pull-off adhesion tests measure the force required to detach the coating.
| Silane Coating | Substrate | Adhesion Strength (MPa) | Source |
| This compound (CMCTS) | Not specified | Data not readily available in comparative studies. | N/A |
| Silane-based coatings (general) | Various | 1.5 - 3.9 MPa (can be improved with sol-gel pretreatment) | [16] |
| GLYMO-incorporated silicone-epoxy | Al-alloy | Significantly improved wet adhesion compared to unmodified silicone-epoxy. | [17] |
Note: Adhesion strength is highly dependent on the substrate, the specific test method, and the adhesive used in the test.
Experimental Protocols
Reproducible and reliable stability data hinges on well-defined experimental protocols. Below are methodologies for key experiments cited in the evaluation of silane coatings.
Measurement of Water Contact Angle
This method assesses the hydrophobicity of a surface, which is an indicator of the integrity of the silane coating.
-
Sample Preparation: The substrate is cleaned to create a hydrophilic surface (e.g., using piranha solution for glass/silicon) and then coated with the silane according to a standardized procedure (e.g., solution deposition or vapor deposition).
-
Instrumentation: A goniometer equipped with a high-resolution camera and a light source.
-
Procedure:
-
A small droplet of deionized water (typically 2-5 µL) is gently dispensed onto the coated surface.
-
An image of the droplet is captured.
-
Software is used to measure the angle at the three-phase (solid-liquid-air) contact point.
-
-
For Stability Testing: The initial contact angle is measured, and then the sample is subjected to the desired environmental stress (e.g., immersion in water, exposure to UV radiation). The contact angle is then measured at regular intervals to monitor changes over time.[14]
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the corrosion resistance of coatings on metallic substrates.
-
Sample Preparation: The silane coating is applied to a conductive substrate (e.g., steel, aluminum).
-
Instrumentation: A potentiostat with a frequency response analyzer. A three-electrode setup is used, consisting of the coated sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Procedure:
-
The coated sample is immersed in an electrolyte solution (e.g., 3.5% NaCl).
-
A small amplitude AC voltage (e.g., 10 mV) is applied across a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The impedance of the system is measured as a function of frequency.
-
-
Data Analysis: The impedance data is often modeled using equivalent electrical circuits to extract parameters such as coating resistance and capacitance, which relate to the coating's barrier properties and degradation. A high impedance modulus at low frequencies generally indicates good corrosion protection.
Pull-Off Adhesion Test (ASTM D4541)
This test measures the force required to pull a specified diameter of coating away from its substrate.
-
Sample Preparation: A test dolly is bonded to the surface of the silane coating using a suitable adhesive.
-
Curing: The adhesive is allowed to cure according to the manufacturer's specifications.
-
Testing: A portable pull-off adhesion tester is attached to the dolly. A tensile force is applied perpendicular to the surface at a controlled rate until the dolly is detached.
-
Data Analysis: The force at which detachment occurs is recorded and reported as the adhesion strength (e.g., in MPa). The nature of the failure (e.g., adhesive failure between the coating and substrate, cohesive failure within the coating, or adhesive failure at the dolly) is also noted.
Visualizing the Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: The silanization process involves hydrolysis of the trichlorosilane, followed by condensation reactions.
Caption: A typical workflow for assessing the long-term stability of surface coatings.
Conclusion
The selection of a silane for surface coating is a multifaceted decision that depends on the specific application and the environmental challenges the surface will face.
-
This compound offers a reactive platform for further functionalization, making it a versatile choice for creating complex surface chemistries. Its stability is intrinsically linked to the stability of the subsequent molecules attached to the chloromethyl group.
-
Octadecyltrichlorosilane is the go-to choice for creating thermally stable, well-ordered hydrophobic surfaces. However, its long-term stability in aqueous environments can be a concern.[6]
-
Fluorinated silanes provide superior hydrophobicity and chemical inertness, making them ideal for harsh environments. Their thermal stability, however, may be lower than that of long-chain alkylsilanes.[5][7]
-
Aminosilanes are excellent for promoting adhesion and providing a platform for biomolecule immobilization, but their hydrolytic stability is a critical consideration that needs to be carefully managed, often through optimization of the deposition process.[10][15]
Ultimately, the optimal choice of silane requires a thorough understanding of the trade-offs between reactivity, stability, and desired surface properties. The experimental protocols and comparative data presented in this guide serve as a foundation for making informed decisions in the pursuit of robust and reliable surface modifications.
References
- 1. CHLOROMETHYLTRICHLOROSILANE | [gelest.com]
- 2. This compound|Research Chemical Supplier [benchchem.com]
- 3. CN104558003A - Method for preparing chloromethyl trichlorosilane by using liquid-phase chlorination reaction - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluoroalkyl silane modified silicone rubber/nanoparticle composite: a super durable, robust superhydrophobic fabric coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Which type of silane coupling agent has excellent stability in aqueous solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 12. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 13. benchchem.com [benchchem.com]
- 14. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Head-to-Head Battle for Surface Control: (Chloromethyl)trichlorosilane vs. (3-Aminopropyl)triethoxysilane
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of two prominent silanes for surface functionalization. This report details their chemical reactivity, performance metrics, and protocols for achieving desired surface properties, supported by experimental data.
In the realm of materials science, drug delivery, and biomedical engineering, the precise modification of surfaces is paramount. The ability to tailor surface properties dictates the performance of medical implants, the efficacy of drug delivery systems, and the sensitivity of biosensors. Among the arsenal of chemical tools for surface functionalization, organosilanes stand out for their ability to form stable, covalent bonds with a variety of substrates. This guide provides a detailed comparison of two workhorse silanes: the reactive (Chloromethyl)trichlorosilane (CMTS) and the versatile (3-Aminopropyl)triethoxysilane (APTES).
At a Glance: CMTS vs. APTES
| Feature | This compound (CMTS) | (3-Aminopropyl)triethoxysilane (APTES) |
| Functional Group | Chloromethyl (-CH₂Cl) | Aminopropyl (-NH₂) |
| Reactivity of Functional Group | Electrophilic, suitable for nucleophilic substitution | Nucleophilic and basic, readily reacts with electrophiles |
| Hydrolyzable Groups | Trichlorosilane (-SiCl₃) | Triethoxysilane (-Si(OCH₂CH₃)₃) |
| Reactivity of Silane Group | Highly reactive, rapid hydrolysis | Moderately reactive, hydrolysis is slower |
| Typical Surface Property | Less hydrophilic than APTES-modified surfaces | Hydrophilic |
| Primary Application Focus | Introduction of a reactive site for subsequent grafting of molecules via nucleophilic attack. | Introduction of amine groups for direct coupling of biomolecules, altering surface charge, and improving wettability. |
| Biomolecule Attachment | Typically requires a two-step process: silanization followed by reaction with the biomolecule's nucleophilic groups (e.g., amines, thiols). | Can be a one-step process for molecules with amine-reactive groups, or a two-step process using crosslinkers.[1] |
Performance Deep Dive: A Quantitative Comparison
The choice between CMTS and APTES hinges on the desired surface characteristics and the subsequent molecular interactions. The following tables summarize key quantitative data from various studies to facilitate an evidence-based decision.
Table 1: Surface Layer Characterization
| Silane | Substrate | Deposition Method | Layer Thickness (nm) | Surface Roughness (RMS, nm) | Water Contact Angle (°) |
| APTES | Silicon Dioxide | Vapor Phase | 0.42 ± 0.03 | ~0.2 | 40 ± 1 |
| APTES | Silicon Dioxide | Solution Phase (Toluene) | > 1 (multilayer) | 0.3 | 45-60 |
| APTES | Silicon Dioxide | Aqueous Solution | - | - | ~50 |
| CMTS | (Data not readily available in comparative studies) | (Data not readily available in comparative studies) | (Data not readily available in comparative studies) | (Data not readily available in comparative studies) | (Data not readily available in comparative studies) |
Note: The performance of silane layers is highly dependent on deposition conditions such as solvent, concentration, temperature, and time. The data presented are representative values from literature.
The Chemistry of Attachment: Reaction Mechanisms
The functionalization process for both silanes involves two key steps: hydrolysis of the silane headgroup and condensation with surface hydroxyls, followed by the reaction of the terminal functional group.
This compound (CMTS) Functionalization
The trichlorosilyl group of CMTS is highly reactive and readily hydrolyzes in the presence of trace water to form silanols. These silanols then condense with hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Substrate) bonds. The exposed chloromethyl group serves as an electrophilic site for subsequent reactions.
(3-Aminopropyl)triethoxysilane (APTES) Functionalization
The triethoxy groups of APTES hydrolyze to form silanols, which then condense with surface hydroxyl groups. The terminal aminopropyl group provides a nucleophilic and basic site for further reactions, such as amide bond formation with carboxylic acids or reaction with aldehydes.
Experimental Protocols: A Step-by-Step Guide
The success of surface functionalization is highly dependent on the experimental protocol. Below are generalized procedures for using CMTS and APTES.
Protocol 1: Surface Functionalization with this compound (CMTS)
Materials:
-
Substrate with hydroxylated surface (e.g., silicon wafer, glass slide)
-
This compound (CMTS)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in acetone, followed by isopropanol, and finally deionized water (15 minutes each). Dry the substrate with a stream of nitrogen gas.
-
Surface Hydroxylation: Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Silanization:
-
Work in a glove box or under an inert atmosphere to minimize exposure to moisture.
-
Prepare a 1% (v/v) solution of CMTS in anhydrous toluene.
-
Immerse the cleaned and activated substrate in the CMTS solution for 1-2 hours at room temperature.
-
Rinse the substrate thoroughly with anhydrous toluene to remove any unbound silane.
-
-
Curing: Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.
-
Final Rinse: After cooling, rinse the substrate with acetone and then isopropanol and dry with nitrogen gas.
Protocol 2: Surface Functionalization with (3-Aminopropyl)triethoxysilane (APTES)
Materials:
-
Substrate with hydroxylated surface
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene or ethanol
-
Deionized water
-
Acetic acid (optional, for aqueous deposition)
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation: Follow the same procedure as for CMTS (Protocol 1, steps 1 and 2).
-
Silanization (Solution Phase):
-
Anhydrous Method: Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene. Immerse the substrate for 1-4 hours at room temperature or elevated temperatures (e.g., 60°C).
-
Aqueous Method: Prepare a 2% (v/v) solution of APTES in a 95:5 (v/v) mixture of ethanol and water. Adjust the pH to ~4.5-5.5 with acetic acid. Immerse the substrate for 10-20 minutes.
-
-
Rinsing:
-
For the anhydrous method, rinse with toluene, followed by ethanol.
-
For the aqueous method, rinse thoroughly with deionized water, followed by ethanol.
-
-
Curing: Cure the substrate in an oven at 110-120°C for 30-60 minutes.
-
Final Rinse: After cooling, sonicate briefly in ethanol to remove any loosely bound silanes and dry with nitrogen gas.
Applications in Drug Development and Research
The choice between CMTS and APTES is often dictated by the specific application.
-
APTES is a popular choice in the development of biosensors and for immobilizing biomolecules due to the reactive nature of its primary amine group.[2][3] The amine functionality allows for the direct attachment of proteins, antibodies, and DNA through various crosslinking chemistries.[1] The resulting hydrophilic surface can also reduce non-specific protein adsorption, a critical factor in many biological assays.
-
CMTS , on the other hand, provides a reactive "handle" for a broader range of subsequent chemical modifications. The chloromethyl group can react with a variety of nucleophiles, including amines, thiols, and carboxylates, allowing for the attachment of a diverse array of molecules. This versatility makes CMTS a valuable tool for creating surfaces with tailored chemical functionalities beyond simple amination.
Conclusion: Making the Right Choice
Both this compound and (3-Aminopropyl)triethoxysilane are powerful tools for surface functionalization.
-
Choose APTES when:
-
The primary goal is to introduce amine functionalities.
-
Direct attachment of biomolecules is desired.
-
A hydrophilic surface is required to minimize non-specific binding.
-
-
Choose CMTS when:
-
A highly reactive surface for subsequent, versatile chemical modification is needed.
-
The molecule to be attached possesses a strong nucleophilic group.
-
A more hydrolytically stable linkage is desired due to the robust Si-C bond.
-
Ultimately, the optimal choice of silane will depend on the specific requirements of the application, including the nature of the substrate, the molecule to be immobilized, and the desired surface properties. Careful consideration of the experimental conditions is crucial for achieving a stable and functional surface modification.
References
Assessing the Quality of (Chloromethyl)trichlorosilane Self-Assembled Monolayers: A Comparative Guide
For researchers, scientists, and drug development professionals, the quality of a self-assembled monolayer (SAM) is paramount for the success of surface modification applications. (Chloromethyl)trichlorosilane (CMTS) is a key organosilane used to introduce a reactive chloromethyl group onto hydroxylated surfaces, enabling subsequent chemical functionalization. This guide provides an objective comparison of CMTS SAMs with other common alternatives, supported by experimental data and detailed protocols for quality assessment.
The performance of a SAM is critically dependent on its structural integrity and the uniformity of its molecular ordering. Key quality metrics include hydrophobicity (measured by water contact angle), surface smoothness (assessed by atomic force microscopy), monolayer thickness (determined by ellipsometry), and chemical composition (verified by X-ray photoelectron spectroscopy).
Comparative Analysis of Organosilane SAMs
To provide a clear comparison, the following table summarizes the typical quality metrics for CMTS SAMs and two widely used alternatives: Octadecyltrichlorosilane (OTS) and (3-aminopropyl)triethoxysilane (APTES). OTS is known for forming dense, hydrophobic monolayers, while APTES introduces amine functionalities, rendering the surface more hydrophilic.
| Parameter | This compound (CMTS) | Octadecyltrichlorosilane (OTS) | (3-aminopropyl)triethoxysilane (APTES) |
| Water Contact Angle | ~76°[1] | 100° - 112°[2][3][4] | 40° - 68°[5][6][7] |
| Surface Roughness (RMS) | 1.0 - 3.0 Å (expected) | ~1.0 - 3.0 Å[8][9][10] | 2.0 - 7.5 Å[7] |
| Ellipsometric Thickness | ~5 - 10 Å (expected monolayer) | ~26 Å[4][8] | ~5 - 8 Å[7] |
| Primary Functional Group | -CH₂Cl | -CH₃ | -NH₂ |
Experimental Assessment of SAM Quality
A comprehensive evaluation of a CMTS SAM involves a suite of surface-sensitive analytical techniques. The following diagram illustrates a typical experimental workflow for assessing the quality of a self-assembled monolayer.
References
- 1. The decomposition mechanism of p-chloromethylphenyltrimethoxysiloxane self-assembled monolayers on vacuum ultraviolet irradiation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Ellipsometry for Determining (Chloromethyl)trichlorosilane Layer Thickness: A Comparative Guide
For researchers, scientists, and drug development professionals, precise control and characterization of surface modifications are paramount. Self-assembled monolayers (SAMs) of organosilanes, such as (Chloromethyl)trichlorosilane (CMTS), are widely used to functionalize surfaces. This guide provides a comparative analysis of spectroscopic ellipsometry for determining the thickness of these crucial layers, supported by experimental data from analogous systems and detailed methodologies.
Spectroscopic ellipsometry is a non-destructive optical technique renowned for its high sensitivity in measuring the thickness and optical constants of thin films, capable of resolving thicknesses down to the sub-nanometer scale.[1][2] This makes it an ideal tool for characterizing the formation of ultra-thin CMTS layers.
Principles of Ellipsometry for Thin Film Measurement
Ellipsometry measures the change in the polarization state of light upon reflection from a sample surface.[3] The technique quantifies two parameters, Psi (Ψ) and Delta (Δ), which relate to the amplitude ratio and phase shift between the p- and s-polarized components of the reflected light.[4] These measured values are then fitted to an optical model of the sample to determine properties like film thickness and refractive index.[5] For a CMTS layer on a silicon substrate, a typical model would consist of the silicon substrate, a native silicon dioxide (SiO₂) layer, and the CMTS monolayer itself.
Experimental Protocol: Formation of an Organosilane Layer
The following protocol for the formation of a self-assembled monolayer of an alkyltrichlorosilane on a silicon substrate is adapted from established methodologies and can be applied for the deposition of a CMTS layer.[6]
Materials:
-
Silicon wafers (prime grade)
-
This compound (CMTS)
-
Anhydrous solvent (e.g., hexadecane or toluene)
-
Deionized water (18 MΩ·cm)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning: Silicon wafers are cleaned and hydroxylated to ensure a reactive surface for silanization. This is typically achieved by immersing the wafers in a "piranha" solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes at 80 °C. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Rinsing and Drying: The cleaned wafers are thoroughly rinsed with deionized water and then dried under a stream of high-purity nitrogen gas.
-
Silanization: The dried wafers are immediately transferred to a solution of CMTS in an anhydrous solvent (e.g., a 1 mM solution in hexadecane). The immersion is carried out for a specified duration (e.g., 12-24 hours) in a controlled environment with low humidity to prevent premature polymerization of the silane in solution.
-
Post-Deposition Rinsing and Curing: After immersion, the wafers are rinsed with the anhydrous solvent to remove any physisorbed molecules. This is followed by a rinse with a solvent like chloroform. The wafers are then cured, for example, by baking at 100-120 °C for a few minutes to promote covalent bonding to the surface and cross-linking within the monolayer.
-
Final Cleaning: A final sonication step in a fresh solvent can be performed to remove any remaining unbound silane. The wafers are then dried with nitrogen gas before characterization.
Data Presentation: Ellipsometry vs. X-ray Reflectivity
| Alkyl Chain Length | Ellipsometry Thickness (Å) | X-ray Reflectivity (XRR) Thickness (Å) | Difference (Ellipsometry - XRR) (Å) |
| C10 | 14.5 | 12.8 | 1.7 |
| C12 | 17.0 | 14.9 | 2.1 |
| C14 | 19.1 | 17.2 | 1.9 |
| C16 | 21.8 | 19.5 | 2.3 |
| C18 | 24.0 | 22.0 | 2.0 |
This data illustrates a systematic trend where ellipsometry yields slightly higher thickness values than XRR for these organosilane monolayers. The average difference observed is approximately 2 Å.[6] This discrepancy may arise from differences in how each technique defines the interfacial layers between the silicon dioxide and the silane film.[6]
Methodologies for Thickness Measurement
Spectroscopic Ellipsometry
-
Instrument: A spectroscopic ellipsometer operating over a suitable wavelength range (e.g., UV-Visible, 300-800 nm).
-
Measurement Conditions: Measurements are typically performed at multiple angles of incidence (e.g., 65°, 70°, 75°) to improve the accuracy and reliability of the data fitting.
-
Optical Model: A multi-layer model is constructed to represent the sample structure:
-
Substrate: Crystalline Silicon (c-Si). The optical constants (n and k) are well-known.
-
Interlayer: Silicon dioxide (SiO₂). The native oxide layer thickness is typically measured on the bare substrate before silanization and is found to be in the range of 10-20 Å.
-
CMTS Layer: The this compound layer is modeled as a Cauchy layer, which is appropriate for transparent organic films in the visible spectrum. The refractive index for CMTS is approximately 1.454. The thickness of this layer is the primary fitting parameter.
-
-
Data Analysis: The measured Ψ and Δ spectra are fitted to the generated spectra from the optical model using a regression algorithm (e.g., Levenberg-Marquardt) to minimize the difference between the experimental and calculated data. The thickness of the CMTS layer is thus determined.
X-ray Reflectivity (XRR)
-
Instrument: A high-resolution X-ray diffractometer with a reflectometry setup.
-
Measurement Conditions: The X-ray source is typically a Cu Kα line (λ = 1.54 Å). The reflectivity is measured as a function of the grazing incidence angle.
-
Data Analysis: The thickness of the film is calculated from the periodicity of the interference fringes (Kiessig fringes) in the reflectivity curve. A more detailed analysis involves fitting the entire reflectivity curve using a model of the electron density profile of the film stack.
Workflow and Pathway Diagrams
Caption: Experimental workflow for determining CMTS layer thickness using ellipsometry.
Conclusion
Spectroscopic ellipsometry is a highly effective and reliable method for characterizing the thickness of this compound layers.[7] When compared to other high-precision techniques like X-ray reflectivity, it provides comparable results, with minor systematic differences that are generally well-understood.[6] The non-destructive nature and high sensitivity of ellipsometry make it an invaluable tool for in-situ monitoring of film growth and for quality control in research and industrial applications involving surface functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 3. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svc.org [svc.org]
- 5. svc.org [svc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. details | Park Systems [parksystems.com]
Advantages of trichlorosilanes over monochlorosilanes for SAM formation
An Objective Comparison of Trichlorosilanes and Monochlorosilanes for Self-Assembled Monolayer (SAM) Formation
For researchers, scientists, and professionals in drug development, the ability to precisely control surface properties is paramount. Self-assembled monolayers (SAMs) offer a powerful tool for modifying surfaces at the molecular level, influencing properties like wettability, biocompatibility, and adhesion.[1][2] Organosilanes are a common class of molecules used for SAM formation on hydroxylated surfaces such as silicon wafers and glass.[1][3] Among these, a critical choice lies in the type of silane headgroup, with trichlorosilanes and monochlorosilanes being two primary options.
This guide provides an objective comparison of the advantages of trichlorosilanes over monochlorosilanes for SAM formation, supported by a summary of experimental data and detailed methodologies.
Mechanism of SAM Formation: The Key Difference
The fundamental advantage of trichlorosilanes lies in their ability to form a cross-linked, polymeric network, which imparts significantly higher stability and order to the resulting monolayer compared to monochlorosilanes.
Trichlorosilane SAM Formation
The formation of a SAM with trichlorosilanes is a multi-step process. Initially, the three chloro groups on the silane headgroup hydrolyze in the presence of trace amounts of water to form reactive silanetriols. These silanetriols then serve two purposes: they covalently bond with the hydroxyl groups on the substrate surface, and, crucially, they condense with neighboring silane molecules.[4][5] This intermolecular cross-linking creates a robust two-dimensional siloxane (Si-O-Si) network parallel to the substrate surface, resulting in a densely packed and thermally stable monolayer.[3]
Monochlorosilane SAM Formation
In contrast, monochlorosilanes possess only a single reactive chloro group.[3] This group hydrolyzes to form a silanol, which then condenses with a hydroxyl group on the substrate to form a covalent Si-O-Si bond. However, due to the absence of other reactive sites on the silicon atom, no intermolecular cross-linking can occur.[6] The silane molecules are individually tethered to the surface, resulting in a monolayer that is generally less ordered and less stable than those formed from trichlorosilanes.[3][5]
Comparative Performance Data
The structural differences arising from the headgroup chemistry lead to significant variations in the physical and chemical properties of the resulting monolayers.
| Property | Trichlorosilane (e.g., OTS) | Monochlorosilane (e.g., ODMS) | Advantage |
| Monolayer Stability | High; robust due to covalent cross-linking | Low to Moderate; molecules are individually bound | Trichlorosilane |
| Packing Density & Order | High; forms well-ordered, crystalline-like domains | Low; tends to form disordered, amorphous layers[5] | Trichlorosilane |
| Reaction Kinetics | Rapid; complete monolayer formation in shorter times[6] | Slower; requires longer deposition times | Trichlorosilane |
| Water Contact Angle | Typically >110° (for long alkyl chains) | Typically 90-100° | Trichlorosilane |
| Film Thickness | Consistent and uniform, close to theoretical length | Less uniform, can be lower than theoretical length | Trichlorosilane |
| Thermal Stability | Stable to higher temperatures (e.g., >500 K)[7] | Decomposes at lower temperatures | Trichlorosilane |
| Risk of Polymerization | Higher; excess water can cause polymerization in solution[8][9] | Lower; less prone to solution-phase aggregation | Monochlorosilane |
Experimental Protocols
Achieving a high-quality SAM is contingent on meticulous experimental technique. The following is a generalized protocol for the formation of silane-based SAMs via liquid phase deposition.
1. Substrate Preparation (Hydroxylation)
The goal is to generate a high density of surface hydroxyl (-OH) groups, which are the reaction sites for the silane molecules.[1]
-
Materials : Silicon wafers or glass slides, acetone, ethanol, deionized (DI) water, piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂), high-purity nitrogen gas.
-
Procedure :
-
Sonicate substrates in acetone for 15 minutes, followed by ethanol for 15 minutes to remove organic residues.[1]
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
Piranha Etch (Caution: Extremely corrosive) : Immerse the cleaned substrates in freshly prepared piranha solution for 30-60 minutes at 80-120°C in a fume hood.[1]
-
Rinse the hydroxylated substrates copiously with DI water and dry completely with nitrogen. Substrates should be used immediately.
-
2. Silane Solution Preparation
-
Materials : Anhydrous solvent (e.g., toluene, hexadecane, or isooctane), trichlorosilane or monochlorosilane reagent.
-
Procedure :
-
Work in a controlled, low-humidity environment (e.g., a glovebox or under a dry nitrogen atmosphere) to minimize water content, which can cause premature polymerization of trichlorosilanes in solution.[9]
-
Prepare a dilute solution of the silane (typically 1-5 mM) in the anhydrous solvent.
-
3. Monolayer Deposition
-
Procedure :
-
Immerse the freshly hydroxylated substrates into the silane solution.
-
Seal the container to prevent the ingress of atmospheric moisture.
-
Allow the deposition to proceed for a set duration. For trichlorosilanes, 1-2 hours may be sufficient, while monochlorosilanes may require longer times (up to 24 hours).
-
4. Post-Deposition Cleaning and Curing
-
Procedure :
-
Remove the substrates from the silane solution and rinse sequentially with the anhydrous solvent and then ethanol to remove any non-covalently bonded (physisorbed) molecules.[1]
-
Dry the coated substrates under a stream of nitrogen.
-
Curing : Bake the substrates in an oven at 100-120°C for 1-2 hours. This step is critical for trichlorosilane SAMs as it drives the intermolecular condensation reactions to complete the formation of the stable siloxane network.[1]
-
Conclusion
For applications requiring robust, well-ordered, and densely packed monolayers, trichlorosilanes offer a distinct advantage over monochlorosilanes. The ability to form a covalently cross-linked siloxane network results in SAMs with superior thermal and chemical stability. While the higher reactivity of trichlorosilanes necessitates careful control over environmental moisture to prevent undesirable solution-phase polymerization, the resulting high-quality monolayers are often essential for demanding applications in surface engineering, biosensing, and nanotechnology. The choice between the two ultimately depends on the specific stability and ordering requirements of the final application.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Self-Assembled Monolayers | [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
A Comparative Guide to the Long-Term Stability of Si-O-Si Bonds from Chlorosilane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of Si-O-Si (siloxane) bonds formed from chlorosilane reactions, a critical consideration in surface modification for applications ranging from biomedical devices to advanced materials. The stability of these bonds directly impacts the performance, durability, and reliability of functionalized surfaces. This document presents supporting experimental data, detailed methodologies for key evaluation techniques, and visual representations of reaction pathways and experimental workflows to aid in the selection of appropriate surface modification strategies.
Performance Comparison: Factors Influencing Si-O-Si Bond Stability
The long-term stability of Si-O-Si bonds is not absolute and is influenced by a variety of environmental and structural factors. Understanding these factors is crucial for designing robust and durable surface modifications.
Key Influencing Factors:
-
pH: Siloxane bonds are most stable in a pH range of approximately 2 to 12.[1] Hydrolysis is significantly accelerated in highly acidic (pH < 2) and highly alkaline (pH > 12) conditions.[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis, leading to faster degradation of the siloxane bonds.[1]
-
Silane Structure: The chemical structure of the chlorosilane precursor plays a critical role in the stability of the resulting Si-O-Si bonds.
-
Functional Groups: Certain functional groups, particularly primary amines, can intramolecularly catalyze the hydrolysis reaction, accelerating the degradation of the coating.[1]
-
Steric Hindrance: Bulky side groups on the silane molecule can provide steric hindrance, protecting the Si-O-Si bond from hydrolytic attack.[1]
-
Dipodal Silanes: Silanes with two silicon atoms that can form covalent bonds with the surface (dipodal silanes) offer enhanced hydrolytic stability compared to conventional monofunctional silanes.
-
-
Surface Coverage and Density: Denser, more organized, and well-cured silane layers exhibit greater hydrolytic stability.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of Si-O-Si bonds derived from various silane precursors and under different conditions.
Table 1: Bond Dissociation Energies (BDEs) of Si-O and Related Bonds
| Bond | Bond Dissociation Energy (kcal/mol) | Reference |
| Si-O | ~111 | Recalculated from various sources |
| Si-O in (Me₃Si)₂O | 138.5 ± 2.4 | [2] |
| Si-O in Me₃SiOMe | 119.4 ± 2.6 | [2] |
| Si-O (ab initio calculation) | 148.9 (624.0 kJ/mol) | [3] |
| O-O in silica clusters | 4.4 | [4][5] |
Table 2: Hydrolysis Rates of Various Silanes
| Silane Type | Condition | Hydrolysis Rate Constant | Reference |
| Methyltriethoxysilane (MTES) | pH 3.134 | Activation Energy: 57.61 kJ/mol | [6] |
| Methyltriethoxysilane (MTES) | pH 3.83 | Activation Energy: 97.84 kJ/mol | [6] |
| Tetraethoxysilane (TEOS) | pH 3.134 | Activation Energy: 31.52 kJ/mol | [6] |
| Methoxysilanes-terminated polybutadiene | 25°C, 50% humidity, various catalysts (3.0 mol%) | 0.29 to 5.4 x 10⁻⁴ min⁻¹ | [6] |
| Phenyltrimethoxysilane (PTMS) | THF, K₂CO₃ catalyst, excess water | 2.87 ± 0.14 x 10⁻⁸ M⁻².³ s⁻¹ | [6] |
| Propyltrimethoxysilane (PrTMS) | THF, K₂CO₃ catalyst, excess water | 1.26 ± 0.11 x 10⁻⁸ M⁻².¹ s⁻¹ | [6] |
| Methacryloxypropyltrimethoxysilane (MPTMS) | THF, K₂CO₃ catalyst, excess water | 1.42 ± 0.11 x 10⁻⁸ M⁻¹.⁸ s⁻¹ | [6] |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | 95% ethanol, 1% silane, 4% water, organometallic catalysts | 0.01 to 22 x 10⁻⁴ min⁻¹ | [6] |
Table 3: Mechanical Strength of Silane-Modified Surfaces
| Silane/Treatment | Substrate | Test Method | Shear Strength (MPa) | Reference |
| Anodized only | Titanium | Single Lap Shear | 15.74 | [7] |
| Anodized + KH-550 (aminosilane) | Titanium | Single Lap Shear | Lower than anodized | [7] |
| Anodized + KH-560 (epoxysilane) | Titanium | Single Lap Shear | 12.72 | [7] |
| Anodized + KH-792 (amino/alkylsilane) | Titanium | Single Lap Shear | Lower than anodized | [7] |
| Anodized + Resin Pre-coating (RPC) | Titanium | Single Lap Shear | 20.73 | [7] |
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in forming and evaluating Si-O-Si bonds.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data when evaluating the long-term stability of Si-O-Si bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
FTIR spectroscopy is used to monitor the chemical changes in the silane layer, particularly the formation and degradation of Si-O-Si bonds.
-
Instrumentation: FTIR spectrometer with an appropriate detector (e.g., MCT) and accessory (e.g., Attenuated Total Reflectance - ATR).
-
Sample Preparation:
-
Acquire a background spectrum of the clean, unmodified substrate.
-
Deposit the chlorosilane layer onto the substrate and cure as required.
-
Record the initial FTIR spectrum of the silanized surface.
-
Expose the sample to the desired aging conditions (e.g., immersion in a buffered solution at a specific temperature).
-
Periodically remove the sample, rinse with deionized water, dry with nitrogen, and record the FTIR spectrum.
-
-
Data Analysis:
-
Monitor the characteristic absorption bands for Si-O-Si (typically in the range of 1000-1100 cm⁻¹).
-
Observe any changes in the intensity or position of these peaks over time as an indicator of bond hydrolysis.
-
The appearance or increase in intensity of Si-OH bands (around 3200-3700 cm⁻¹ and 900 cm⁻¹) can also indicate hydrolysis.
-
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
XPS is a surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of the surface.
-
Instrumentation: XPS system with a monochromatic X-ray source (e.g., Al Kα).
-
Sample Preparation:
-
Prepare silanized samples as described for FTIR analysis.
-
Mount the initial and aged samples on the XPS sample holder.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, particularly Si 2p, O 1s, and C 1s.
-
-
Data Analysis:
-
Determine the atomic concentrations of the elements from the survey spectrum. A decrease in the Si/Substrate ratio can indicate delamination of the silane layer.
-
Deconvolute the high-resolution Si 2p spectrum to distinguish between silicon in the substrate (e.g., SiO₂) and silicon in the siloxane layer (Si-O-Si). Changes in the relative areas of these peaks indicate degradation of the silane layer.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability.
-
Instrumentation: Thermogravimetric analyzer.
-
Sample Preparation: For coatings on powders, the modified powder can be directly analyzed. For coatings on flat substrates, a larger surface area or scraping of the coating may be necessary.
-
Procedure:
-
Place a known mass of the silane-modified material into the TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
The onset temperature of decomposition indicates the thermal stability of the material.
-
Compare the TGA curves of different silane modifications to assess their relative thermal stabilities.
-
Contact Angle Measurement for Surface Energy and Hydrophobicity
Contact angle measurements provide information about the surface energy and hydrophobicity of the silanized surface. A change in contact angle after aging can indicate degradation of the coating.
-
Instrumentation: Contact angle goniometer.
-
Procedure:
-
Place a droplet of a probe liquid (typically deionized water) of a known volume onto the silanized surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Measure the angle between the substrate surface and the tangent of the droplet.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
-
Repeat the measurements on aged samples.
-
-
Data Analysis:
-
A decrease in the water contact angle over time suggests an increase in surface energy, which can be indicative of the hydrolysis of the hydrophobic silane layer and the formation of hydrophilic silanol groups.
-
Tensile Strength Testing for Adhesion and Bond Strength
This method is used to quantify the mechanical strength of the bond between two surfaces modified with silanes.
-
Instrumentation: Tensile testing machine (e.g., Instron).
-
Sample Preparation:
-
Prepare two substrates (e.g., silicon wafers) with the desired silane modification.
-
Bond the two wafers together under controlled conditions (temperature, pressure).
-
Cut the bonded wafers into standardized test specimens.
-
-
Procedure:
-
Mount the specimen in the grips of the tensile tester.
-
Apply a tensile force perpendicular to the bonded interface at a constant rate until failure occurs.
-
Record the force at which the bond fails.
-
-
Data Analysis:
-
Calculate the bond strength by dividing the failure force by the bonded area.
-
Compare the bond strengths of samples prepared with different chlorosilanes or under different bonding conditions.
-
This guide provides a foundational understanding of the factors influencing the long-term stability of Si-O-Si bonds from chlorosilane reactions and the experimental methods to evaluate them. For specific applications, it is recommended to perform a detailed literature review and conduct tailored experiments to optimize the choice of chlorosilane and reaction conditions to achieve the desired surface properties and long-term stability.
References
- 1. benchchem.com [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The location of the chemical bond. Application of long covalent bond theory to the structure of silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of (Chloromethyl)trichlorosilane: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling, neutralization, and disposal of (Chloromethyl)trichlorosilane, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a highly reactive and hazardous compound commonly used in chemical synthesis. Its proper disposal is critical to prevent harm to personnel and the environment. This document provides a detailed, step-by-step guide for the safe neutralization and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is corrosive, toxic, and reacts violently with water and moisture to produce hydrochloric acid (HCl) gas.[1][2] All handling and disposal procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly sealed chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation or spills, a NIOSH-approved respirator with an acid gas cartridge is necessary.[2]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicity data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1558-25-4[2] |
| Molecular Formula | CH₂Cl₄Si |
| Molecular Weight | 183.93 g/mol |
| Appearance | Colorless liquid[3] |
| Boiling Point | 117-118 °C[3] |
| Density | 1.476 g/mL at 25 °C[3] |
| Flash Point | 69 °C (156 °F)[2] |
| Reactivity | Reacts violently with water, moisture, alcohols, and bases.[1][2] |
Table 2: Toxicity Data
| Endpoint | Value | Species | Reference |
| LC50 (Inhalation) | 1257-1611 ppm (1-hour, for trichlorosilanes) | Rat | [4] |
| LD50 (Oral) | 1030 mg/kg (for Trichlorosilane) | Rat | [5][6] |
Note: Specific toxicity data for this compound is limited. The provided data for similar trichlorosilanes indicates high toxicity.
Experimental Protocol: Neutralization of this compound
This protocol details the controlled hydrolysis and neutralization of small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Crushed ice or an ice-water bath
-
A solution of sodium bicarbonate (5-10%) or a slurry of calcium hydroxide (lime)
-
A large beaker or flask for the reaction
-
A dropping funnel or pipette
-
Stir plate and stir bar
-
pH paper or a pH meter
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Conduct the entire procedure in a certified chemical fume hood.
-
Place a large beaker containing a stirred, cold solution of sodium bicarbonate or a lime slurry in an ice-water bath. The volume of the neutralizing solution should be at least 10 times the volume of the chlorosilane waste.
-
-
Slow Addition:
-
Slowly and carefully add the this compound waste dropwise to the cold, stirred neutralizing solution using a dropping funnel or pipette. The reaction is highly exothermic, and the slow addition is crucial to control the temperature and the release of HCl gas.
-
-
Monitoring the Reaction:
-
Monitor the temperature of the reaction mixture continuously. If the temperature rises significantly, pause the addition to allow the mixture to cool.
-
Observe for the evolution of gas (HCl), which should be captured by the fume hood's exhaust.
-
-
Neutralization and pH Check:
-
After the addition is complete, continue stirring the mixture for at least one hour to ensure the reaction is complete.
-
Check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more of the neutralizing agent until the desired pH is reached.
-
-
Final Disposal:
-
The neutralized solution, containing siloxanes, water, and inorganic salts, can be disposed of as aqueous waste in accordance with local, state, and national regulations.[1] Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, cover the liquid with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial sorbent. Do not use water or combustible materials like paper towels.
-
Neutralize: Once absorbed, cautiously and slowly add a neutralizing agent (such as sodium bicarbonate or soda ash) to the absorbent material.
-
Collect and Dispose: Scoop the neutralized material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent and wipe dry.
First Aid:
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. globalsilicones.org [globalsilicones.org]
- 2. canbipharm.com [canbipharm.com]
- 3. gelest.com [gelest.com]
- 4. Chlorosilane acute inhalation toxicity and development of an LC50 prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for (Chloromethyl)trichlorosilane
This guide provides critical safety, handling, and logistical information for the use of (Chloromethyl)trichlorosilane in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
This compound is a combustible liquid that is fatal if inhaled and causes severe skin burns and eye damage.[1][2][3][4] It reacts violently with water, moisture, or moist air, liberating toxic and corrosive hydrogen chloride gas.[4][5][6] Due to its hazardous nature, stringent adherence to safety protocols is mandatory.
| Hazard Classification | Description |
| Acute Inhalation Toxicity | Category 1; Fatal if inhaled.[1][3] |
| Skin Corrosion/Irritation | Category 1A/1B; Causes severe skin burns and eye damage.[1][2][3][4] |
| Serious Eye Damage | Category 1; Causes serious eye damage.[1][2][4] |
| Flammability | Combustible Liquid.[1][2][4] |
| Reactivity | Reacts violently with water, liberating toxic gas.[2][4][6] |
| Quantitative Safety Data | Value |
| Flash Point | 69 °C (156 °F)[1] |
| Ignition Temperature | 380 °C (716 °F)[1] |
| OSHA Process Safety Management (PSM) Threshold Quantity (TQ) | 100 pounds[5] |
Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods and local exhaust ventilation, are the most effective means of reducing exposure.[6] When handling this compound, the following PPE is required.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly sealed safety goggles with side-shields and a full face shield.[1][3][7] Do not wear contact lenses.[7][8] | Protects against splashes and corrosive vapors that cause severe eye damage.[1][6] |
| Skin Protection | Fire/flame resistant and impervious clothing, including a fully protective impervious suit for emergencies.[1][3] | Prevents contact with the liquid, which causes severe skin burns.[1][6] |
| Hand Protection | Neoprene or nitrile rubber gloves.[7][8] Check for integrity before use. | Provides a barrier against skin contact and chemical burns. |
| Respiratory Protection | For potential overexposure, use a NIOSH-approved supplied-air respirator with a full facepiece in pressure-demand mode.[6] In emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[1][5] | Protects against inhalation of vapors, which can be fatal.[1][3] |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and exposure.
Handling Protocol
-
Training: Before working with this compound, all personnel must be trained on its proper handling, storage, and emergency procedures.[6]
-
Ventilation: Always handle this chemical within a certified chemical fume hood or a well-ventilated area with local exhaust.[1][3][6][9]
-
Inert Atmosphere: Handle under a dry, inert gas such as nitrogen or argon to prevent reactions with moisture.[1][9]
-
Ignition Sources: Prohibit all sources of ignition, such as smoking, open flames, and sparks, in handling and storage areas.[6] Use explosion-proof electrical equipment.[6]
-
Dispensing: Ground and bond containers during transfer to prevent static discharge.[9] Open containers with care.[1]
-
Hygiene: Wash hands and exposed skin thoroughly after handling and at the end of the work shift.[6] Do not eat, drink, or smoke in the work area.[6] Contaminated work clothing should be promptly removed and laundered by informed individuals.[6]
Storage Protocol
-
Location: Keep in a cool, dry, and well-ventilated area.[1][3][6]
-
Incompatibilities: Store away from water/moisture, oxidizing agents, strong acids, and strong bases.[1][2]
-
Conditions: Store under a dry inert gas to maintain integrity and prevent hazardous reactions.[1]
Emergency and Disposal Plans
Immediate and correct response to spills, exposures, and waste disposal is crucial.
Spill Response Protocol
-
Evacuate: Immediately evacuate personnel from the spill area, except for those involved in the cleanup.[6]
-
Isolate and Ventilate: Isolate the hazard area and ensure it is well-ventilated.[5][6] Stay upwind of the spill.[5]
-
Remove Ignition Sources: Shut off all ignition sources immediately.[5][6]
-
Containment (DO NOT USE WATER): Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[6] Do not use water or wet methods.[6] For large spills, dike the area far ahead of the spill for later disposal.[5]
-
Collection: Place the absorbed material into sealed containers for disposal.[6]
-
Decontamination: Ventilate the area thoroughly after cleanup is complete.[6]
First Aid Protocol
Emergency shower and eyewash fountains must be immediately available in the work area.[6]
-
Inhalation: Move the victim to fresh air immediately.[1][5] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Wash the affected skin area thoroughly with large amounts of soap and water.[5] Seek immediate medical advice.[1]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding eyelids open.[1][2][5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[3][7] Rinse the mouth with water.[3] Seek immediate medical treatment.[1] Ingestion can cause severe burns to the mouth, throat, and stomach.[1][5]
Disposal Plan
-
Classification: this compound and materials contaminated with it must be treated as hazardous waste.[6]
-
Containment: Store waste in sealed, properly labeled containers.
-
Regulations: Disposal must be conducted in accordance with all applicable state, local, and national regulations.[1] Do not allow the material to be released into the environment without proper governmental permits.[1] Consult with environmental health and safety professionals for proper disposal procedures.
Chemical Handling Workflow
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. canbipharm.com [canbipharm.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. TRICHLORO(CHLOROMETHYL)SILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
